molecular formula C9H8F2O3S B2412339 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate CAS No. 185739-14-4

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

Cat. No.: B2412339
CAS No.: 185739-14-4
M. Wt: 234.22
InChI Key: ZQLLPWMNXQYESO-UHFFFAOYSA-N
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Description

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C9H8F2O3S and its molecular weight is 234.22. The purity is usually 95%.
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Properties

IUPAC Name

2,2-difluoroethenyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLLPWMNXQYESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185739-14-4
Record name 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate
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Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, also known as 2,2-difluorovinyl tosylate, is a pivotal reagent in modern organic synthesis, particularly valued for its role as a precursor to the gem-difluoroalkene moiety. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, an exploration of its reactivity, and its applications in synthetic chemistry, with a focus on its utility in cross-coupling reactions.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoroalkene unit (C=CF₂) is a particularly noteworthy pharmacophore, often serving as a bioisostere for carbonyl groups, amides, and other functional groups. This substitution can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel therapeutic agents. This compound has emerged as a stable, versatile, and readily accessible electrophilic partner for the installation of this valuable motif. The tosylate group serves as an excellent leaving group, facilitating a variety of carbon-carbon bond-forming reactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 185739-14-4[1][2]
Molecular Formula C₉H₈F₂O₃S[3]
Molecular Weight 234.22 g/mol [3]
Appearance Colorless to light yellow clear liquid[4]
Purity >98.0% (GC) is commercially available[4]
Storage Sealed in a dry environment at room temperature is recommended.[3]

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented, a highly plausible and efficient route can be extrapolated from the synthesis of its iodo-substituted analog, 2,2-difluoro-1-iodoethenyl tosylate. The proposed synthesis involves the elimination of HF from a trifluoroethyl precursor followed by the introduction of the tosylate group.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed in two main steps from the readily available 2,2,2-trifluoroethanol.

Synthesis_Pathway cluster_0 Step 1: Tosylation cluster_1 Step 2: Elimination A 2,2,2-Trifluoroethanol D 2,2,2-Trifluoroethyl 4-methylbenzene-1-sulfonate A->D B p-Toluenesulfonyl chloride (TsCl) B->D C Pyridine (or other base) C->D F This compound D->F E Strong, non-nucleophilic base (e.g., LDA, LHMDS) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2,2-Trifluoroethyl 4-methylbenzene-1-sulfonate

  • To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

  • Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (2.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Slowly add a solution of 2,2,2-trifluoroethyl 4-methylbenzene-1-sulfonate (1.0 eq.) in anhydrous THF to the base solution at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC or GC-MS.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted and Representative Data)

Accurate characterization of this compound is crucial for confirming its identity and purity. While a complete set of spectra for this specific compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosyl group, typically in the range of δ 7.3-7.9 ppm. The methyl group protons of the tosyl group will appear as a singlet around δ 2.4 ppm. The vinylic proton (=CH₂) will likely appear as a triplet or a more complex multiplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon of the tosyl group, and the two vinylic carbons. The carbon of the CF₂ group will exhibit a large one-bond C-F coupling constant, resulting in a triplet.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show a single resonance for the two equivalent fluorine atoms of the CF₂ group.

  • FTIR: The infrared spectrum will display characteristic absorption bands for the sulfonate group (S=O stretching around 1370 and 1180 cm⁻¹), C=C stretching of the vinyl group, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tosyl group.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to act as an electrophilic source of the 2,2-difluorovinyl group in cross-coupling reactions. The tosylate is an excellent leaving group, making the vinylic carbon susceptible to nucleophilic attack by organometallic reagents.

Suzuki-Miyaura Cross-Coupling Reactions

A significant application of 2,2-difluorovinyl tosylate is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with arylboronic acids. This reaction provides a direct and efficient method for the synthesis of 1-aryl-2,2-difluoroalkenes[6][7].

Suzuki_Coupling A 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate E 1-Aryl-2,2-difluoroalkene A->E B Arylboronic Acid (Ar-B(OH)₂) B->E C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->E catalyst D Base (e.g., Na₂CO₃, K₂CO₃) D->E activator

Caption: Suzuki-Miyaura coupling of this compound.

This methodology is highly versatile, tolerating a wide range of functional groups on the arylboronic acid partner. The reaction typically proceeds under mild conditions with good to excellent yields, making it a valuable tool in the synthesis of complex molecules.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the tosylate, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the tosylate group.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst[8][9][10].

Handling and Safety

As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the gem-difluoroalkene moiety into organic molecules. Its stability, accessibility, and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its effective utilization in research and development.

References

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The Synthetic Utility and Spectroscopic Characterization of 2,2-Difluorovinyl Tosylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorine-containing building blocks, 2,2-difluorovinyl tosylate has emerged as a versatile and highly reactive synthon. Its unique electronic properties and the presence of a good leaving group make it an invaluable precursor for the synthesis of a wide range of gem-difluoroalkenes and other complex fluorinated molecules.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of 2,2-difluorovinyl tosylate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Gem-Difluoroalkene Moiety

The gem-difluoroalkene functional group is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group.[3][5][6] This substitution can enhance the metabolic stability of a drug candidate by preventing enzymatic reduction of a ketone or aldehyde, leading to improved pharmacokinetic profiles.[3] Furthermore, the introduction of a gem-difluoroalkene can modulate the electronic and conformational properties of a molecule, leading to enhanced biological activity.[5][6] 2,2-Difluorovinyl tosylate serves as a practical and efficient precursor for introducing this valuable moiety into a diverse range of molecular scaffolds.[2][7]

Synthesis of 2,2-Difluorovinyl Tosylate: A Step-by-Step Protocol and Mechanistic Insights

A common and effective method for the preparation of 2,2-difluorovinyl tosylate proceeds from the readily available starting material, 2,2,2-trifluoroethanol. The synthetic strategy involves the initial tosylation of the alcohol followed by a base-induced elimination.

Step 1: Tosylation of 2,2,2-Trifluoroethanol

The first step is the conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl tosylate. This is a standard procedure for converting an alcohol into a species with a better leaving group, the tosylate anion, which is resonance-stabilized.[8]

Experimental Protocol:

  • To a stirred solution of 2,2,2-trifluoroethanol (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically pyridine or triethylamine (1.2 equiv.), and cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,2,2-trifluoroethyl tosylate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent like DCM or THF is used to avoid any unwanted side reactions with the highly reactive tosyl chloride.

  • Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Reaction Mechanism:

The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base then deprotonates the resulting oxonium ion to yield the final tosylate ester.[8][9]

Tosylation_Mechanism TFE 2,2,2-Trifluoroethanol Intermediate Protonated Tosylate Intermediate TFE->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride TsCl->Intermediate Base Base (e.g., Pyridine) Product 2,2,2-Trifluoroethyl Tosylate Base->Product Intermediate->Product Deprotonation HCl_Base Protonated Base Intermediate->HCl_Base

Caption: Mechanism of 2,2,2-Trifluoroethanol Tosylation.

Step 2: Synthesis of 2,2-Difluoro-1-iodoethenyl Tosylate

A key intermediate in some synthetic routes is 2,2-difluoro-1-iodoethenyl tosylate, which can be prepared from 2,2,2-trifluoroethyl tosylate.[5][6][10]

Experimental Protocol: [10]

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 2,2,2-trifluoroethyl tosylate (1.0 equiv.) in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of lithium diisopropylamide (LDA) (2.0 M in THF, 2.2 equiv.) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes after the addition is complete.

  • Slowly add a solution of iodine (1.0 equiv.) in THF to the reaction mixture.

  • Allow the mixture to warm to room temperature over a period of 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,2-difluoro-1-iodoethenyl tosylate as a light brown oil.[10]

Causality Behind Experimental Choices:

  • Strong, Non-nucleophilic Base: LDA is a strong, sterically hindered base, which is ideal for deprotonation without competing nucleophilic attack.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

  • Iodine Quench: The addition of iodine introduces the iodo group onto the vinyl anion intermediate.

Reaction Workflow:

Synthesis_Workflow Start 2,2,2-Trifluoroethyl Tosylate Intermediate Vinyl Anion Intermediate Start->Intermediate Deprotonation LDA LDA, THF, -78 °C LDA->Intermediate Iodine Iodine Product 2,2-Difluoro-1-iodoethenyl Tosylate Iodine->Product Intermediate->Product Iodination

Caption: Synthesis of 2,2-Difluoro-1-iodoethenyl Tosylate.

Characterization of 2,2-Difluorovinyl Tosylate Derivatives

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2,2-difluorovinyl tosylate derivatives. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.

Expected Spectroscopic Data for 2,2-Difluoro-1-iodoethenyl p-toluenesulfonate: [10]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.84d8.4Ar-H
7.41d8.4Ar-H
2.48s--CH₃
¹³C155.3ddJ = 303, 283=CF₂
147.0s-Ar-C (quat)
131.7s-Ar-C (quat)
130.2s-Ar-CH
129.1s-Ar-CH
57.9ddJ = 56, 25=CI-
21.9s--CH₃
¹⁹F-79.45d30.1-CF
-94.82d30.1-CF

Data Interpretation:

  • ¹H NMR: The aromatic protons of the tosyl group typically appear as two doublets in the aromatic region. The methyl protons of the tosyl group resonate as a singlet around 2.4-2.5 ppm.

  • ¹³C NMR: The carbon of the CF₂ group exhibits a large carbon-fluorine coupling, appearing as a doublet of doublets. The carbon attached to the iodine will also show coupling to the fluorine atoms.

  • ¹⁹F NMR: The two non-equivalent fluorine atoms will appear as two doublets, coupling to each other.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,2-difluoro-1-iodoethenyl p-toluenesulfonate, the expected molecular ion peak would be at m/z 359.[10]

Synthetic Applications in Drug Discovery and Beyond

2,2-Difluorovinyl tosylate and its derivatives are powerful building blocks in organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications.

Cross-Coupling Reactions

These compounds readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form C-C bonds.[5][6][11] This allows for the efficient synthesis of a variety of 1,1-diaryl-2,2-difluoroethenes and other substituted gem-difluoroalkenes.[5][6]

General Reaction Scheme:

Suzuki_Coupling Start 2,2-Difluoro-1-iodoethenyl Tosylate Mono_Coupled Mono-coupled Product Start->Mono_Coupled 1 equiv. Boronic Acid Di_Coupled Di-coupled Product Start->Di_Coupled 2 equiv. Boronic Acid Boronic_Acid Arylboronic Acid Boronic_Acid->Mono_Coupled Boronic_Acid->Di_Coupled Catalyst Pd Catalyst, Base Catalyst->Mono_Coupled Catalyst->Di_Coupled

Caption: Suzuki-Miyaura coupling of 2,2-difluoro-1-iodoethenyl tosylate.

Synthesis of Fluorinated Heterocycles

2,2-Difluorovinyl tosylate has been utilized in rhodium-catalyzed C-H activation/annulation reactions to construct various fluorinated heterocycles, which are prevalent scaffolds in medicinal chemistry.[4][12]

Conclusion

2,2-Difluorovinyl tosylate is a highly valuable and versatile reagent in modern organic synthesis. Its preparation from readily available starting materials and its diverse reactivity make it an essential tool for the introduction of the gem-difluoroalkene moiety into a wide array of organic molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in their efforts to design and synthesize novel fluorinated compounds with potential applications in drug discovery and materials science. The continued exploration of the chemistry of 2,2-difluorovinyl tosylate will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

  • He, Z., et al. (2017). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. Journal of the American Chemical Society, 139(9), 3537–3545. [Link]

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  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Zhang, H., et al. (2011). Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling. Organic Letters, 13(3), 560-563. [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518. [Link]

  • Li, G., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Communications Chemistry, 4(1), 1-9. [Link]

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  • S. In, et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein J. Org. Chem., 9, 2444-2450. [Link]

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A Mechanistic Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly sought after. Among the diverse array of fluorine-containing building blocks, 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate and its derivatives have emerged as powerful and versatile reagents. This technical guide provides an in-depth exploration of the synthesis, core mechanism of action, and practical applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity, providing field-proven insights and detailed experimental frameworks to empower its effective use in the laboratory.

Synthesis and Physicochemical Profile

The utility of any chemical tool begins with its accessibility. While this compound itself is commercially available, understanding the synthesis of its key derivatives is crucial for appreciating its reactivity. A prominent and highly useful analogue is 2,2-difluoro-1-iodoethenyl tosylate, which can be readily prepared from the commodity chemical 2,2,2-trifluoroethyl tosylate.

The synthesis proceeds via the in-situ generation of a difluorovinylidene intermediate. Treatment of 2,2,2-trifluoroethyl tosylate with a strong base, such as two equivalents of lithium diisopropylamide (LDA), at low temperatures induces elimination of both a proton and a fluoride ion. This highly reactive species is then immediately trapped with an electrophile, such as iodine, to furnish the desired 2,2-difluoro-1-iodoethenyl tosylate[1]. The choice of a strong, non-nucleophilic base like LDA is critical to favor the elimination pathway over a direct substitution on the starting material.

Physicochemical Data Summary
PropertyValueSource
Chemical Formula C9H8F2O3S[2]
Molecular Weight 234.22 g/mol [2]
CAS Number 185739-14-4[2][3]
Appearance Varies (typically oil or solid)-
Storage Sealed in dry, Room Temperature[2]

Core Mechanism of Action: A Platform for Sequential Cross-Coupling

The primary mechanism of action for 2,2-difluoroethenyl tosylate derivatives is not as a biological agent, but as a uniquely versatile building block in palladium-catalyzed cross-coupling reactions. The presence of two distinct leaving groups on the vinyl scaffold—a halogen (like iodine) and a tosylate—allows for a programmed, sequential introduction of different molecular fragments. This dual reactivity is the cornerstone of its utility.

The process is best exemplified by the synthesis of unsymmetrical 1,1-diaryl-2,2-difluoroethenes using 2,2-difluoro-1-iodoethenyl tosylate[1][4]. The reaction proceeds in two distinct, controlled stages:

  • First Coupling (Iodide Displacement): The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-tosylate bond. This differential reactivity is the key to the sequential nature of the process. In the presence of a suitable Pd catalyst (e.g., Pd(OAc)2), a base (e.g., Na2CO3), and the first boronic acid, a Suzuki-Miyaura coupling occurs selectively at the iodo-position. The tosylate group remains untouched under these conditions, yielding a 2,2-difluoro-1-arylethenyl tosylate intermediate[1].

  • Second Coupling (Tosylate Displacement): Once the first aryl group is installed, the reaction conditions can be modified (or simply prolonged with excess boronic acid) to engage the tosylate group. The tosylate, an excellent leaving group, is displaced in a second Suzuki-Miyaura coupling reaction to install the second aryl group, completing the synthesis of the 1,1-diaryl-2,2-difluoroethene[1][4].

This sequential mechanism provides a powerful and straightforward procedure for creating both symmetrical and unsymmetrical diaryl motifs, using the less toxic and readily available boronic acids as coupling partners[1][4].

Diagram: Sequential Palladium-Catalyzed Cross-Coupling Pathway

Sequential_Coupling Start 2,2-Difluoro-1-iodoethenyl tosylate Intermediate 2,2-Difluoro-1-arylethenyl tosylate Start->Intermediate Step 1 (Selective C-I Activation) Final 1,1-Diaryl-2,2-difluoroethene Intermediate->Final Step 2 (C-OTs Activation) Reagent1 Ar¹-B(OH)₂ Pd(0) Catalyst, Base Reagent1->Start Reagent2 Ar²-B(OH)₂ Pd(0) Catalyst, Base Reagent2->Intermediate

Caption: Sequential Suzuki-Miyaura coupling using 2,2-difluoro-1-iodoethenyl tosylate.

Alternative Mechanistic Considerations: Covalent Modification

While the predominant application of this scaffold is in synthesis, it is worth considering the reactivity of the fluorovinyl moiety in a biological context. The electron-withdrawing fluorine atoms render the double bond electron-deficient, making it susceptible to attack by nucleophiles. This reactivity profile is the basis for the mechanism of action of other classes of fluorovinyl compounds, such as β-fluorovinylsulfonamides (FVS), which are known to act as covalent protein modifiers[5].

FVS compounds react irreversibly with nucleophilic cysteine residues in proteins to form stable vinyl sulfide adducts[5]. They can also engage with lysine residues to form reversible enamine adducts. This capacity for covalent targeting has been leveraged to develop selective ligands for kinases like RSK2 and BTK[5]. Similarly, fluorovinylsulfones have been developed as potent covalent reversible inhibitors of cysteine proteases[6].

Although 2,2-difluoroethenyl tosylate itself is not primarily documented as a covalent inhibitor, its inherent electrophilicity suggests a potential for reacting with biological nucleophiles. The tosylate is an exceptional leaving group, and its departure following a nucleophilic attack on the double bond could lead to a stable covalent adduct. This remains a speculative but mechanistically plausible pathway that could be explored in the design of novel covalent probes or inhibitors.

Diagram: Hypothetical Covalent Modification Pathway

Covalent_Modification Reagent 2,2-Difluoroethenyl Tosylate Adduct Covalently Modified Protein Reagent->Adduct Michael Addition & Elimination Protein Protein Nucleophile (e.g., Cys-SH) Protein->Reagent

Caption: Plausible mechanism for covalent protein modification by a difluoroethenyl sulfonate.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1-arylethenyl Tosylate (Mono-coupling)

This protocol is adapted from the methodology for the selective mono-coupling of 2,2-difluoro-1-iodoethenyl tosylate with an arylboronic acid[1][4].

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,2-difluoro-1-iodoethenyl tosylate (1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid (1.1-1.5 eq), Sodium Carbonate (Na2CO3, 2.0 eq), and Palladium(II) Acetate (Pd(OAc)2, 0.05 eq).

  • Solvent: Add a suitable solvent, such as methanol (MeOH), to the flask.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-tosylate is consumed. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,2-difluoro-1-arylethenyl tosylate.

Causality Note: The use of a mild base like Na2CO3 and a relatively low catalyst loading at room temperature ensures high selectivity for the more reactive C-I bond, leaving the C-OTs bond intact for subsequent functionalization[1].

Workflow: General Protocol for Mono-Coupling

Workflow_MonoCoupling Start Combine Reagents: Iodo-tosylate, Boronic Acid, Pd(OAc)₂, Na₂CO₃ in MeOH React Stir at Room Temperature (12-24h) Start->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Filter through Celite, Concentrate Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Mono-coupled Product Purify->Product

Caption: Step-by-step workflow for the selective mono-arylation reaction.

Conclusion

This compound and its halogenated derivatives are not merely chemical curiosities but are highly enabling synthetic intermediates. Their core mechanism of action is centered on a programmed, sequential palladium-catalyzed cross-coupling, which allows for the efficient and controlled construction of complex gem-difluoroalkene structures. This guide has illuminated the synthetic origins, the nuanced mechanistic control that governs its reactivity, and the practical steps for its application. While its potential as a covalent modifier presents an intriguing area for future exploration, its current, field-proven value lies in empowering chemists to build complex molecular architectures, thereby accelerating innovation in drug discovery and materials science.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: This guide is intended to provide a comprehensive overview of the spectroscopic characterization of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide will utilize a combination of data from closely related analogs and predictive analysis to illustrate the principles and methodologies. Specifically, we will refer to data for 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate where appropriate to provide a practical and educational framework for researchers, scientists, and drug development professionals.

Introduction

The study of organofluorine compounds has gained significant traction in medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the biological activity, metabolic stability, and physicochemical properties of molecules. This compound is a potentially valuable building block in organic synthesis, combining the reactivity of a vinyl sulfonate with the electronic effects of geminal fluorine atoms. A thorough understanding of its structure and purity, as determined by spectroscopic methods, is paramount for its effective application. This guide provides an in-depth analysis of the expected spectroscopic data for this class of compounds.

Molecular Structure and Spectroscopic Overview

The core structure of this compound consists of a tosyl group attached to a 2,2-difluorovinyl ether. The spectroscopic analysis will focus on elucidating the key structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the target molecule and its analogs, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving complex spin systems.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) is typically applied.

    • ¹⁹F NMR: Acquire the spectrum with a spectral width of ~200 ppm, a relaxation delay of 1-2 seconds, and 32-64 scans. An external reference such as CFCl₃ or a sealed capillary containing a known standard can be used.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition weigh Weigh Analyte dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim tune Tune & Match Probes shim->tune H1 ¹H NMR tune->H1 C13 ¹³C NMR tune->C13 F19 ¹⁹F NMR tune->F19

Caption: Experimental workflow for NMR data acquisition.

¹H NMR Spectroscopy: Data and Interpretation

Expected Data:

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Integration
Aromatic-H (ortho to SO₃)~7.8DoubletJ ≈ 8.02H
Aromatic-H (meta to SO₃)~7.3DoubletJ ≈ 8.02H
Vinyl-H~6.5 - 7.5Doublet of Triplets³J(H,F)trans, ³J(H,F)cis, ²J(H,H) if applicable1H
Methyl-H~2.4Singlet-3H

Interpretation:

  • The aromatic protons of the tosyl group are expected to appear as two distinct doublets in the downfield region (7.3-7.8 ppm) due to the electron-withdrawing nature of the sulfonate group. The protons ortho to the sulfonate will be more deshielded.

  • The vinyl proton is expected to show complex splitting due to coupling with the two fluorine atoms on the adjacent carbon. The magnitude of the geminal and vicinal H-F coupling constants will be crucial for confirming the structure.

  • The methyl protons of the tosyl group will appear as a sharp singlet at around 2.4 ppm.

¹³C NMR Spectroscopy: Data and Interpretation

Expected Data:

Assignment Predicted Chemical Shift (ppm) Multiplicity (in ¹³C{¹H} with F coupling)
C=CF₂~140 - 150Triplet (¹J(C,F))
CH=C~110 - 120Doublet of Triplets (²J(C,F))
Aromatic C-SO₃~145Singlet
Aromatic C-CH₃~135Singlet
Aromatic CH (ortho to SO₃)~130Singlet
Aromatic CH (meta to SO₃)~128Singlet
Methyl C~21Singlet

Interpretation:

  • The most informative signals will be from the vinyl carbons. The carbon bearing the two fluorine atoms (C =CF₂) will appear as a triplet due to one-bond coupling to two fluorine atoms.

  • The other vinyl carbon (CH =C) will exhibit a more complex splitting pattern (likely a doublet of triplets) due to two-bond couplings to the fluorine atoms.

  • The aromatic carbons will appear in the typical region of 120-150 ppm.

¹⁹F NMR Spectroscopy: Data and Interpretation

Expected Data:

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CF₂-80 to -120Doublet³J(F,H)

Interpretation:

  • A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a doublet by the vinyl proton.

  • The chemical shift of the fluorine signal is highly sensitive to the electronic environment.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonates, often yielding a prominent molecular ion or a protonated/sodiated adduct. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode. For sulfonates, positive ion mode is likely to show [M+Na]⁺ or [M+H]⁺.

    • Perform MS/MS fragmentation on the parent ion to aid in structural elucidation.

G cluster_prep Sample Preparation cluster_setup Instrument Setup (ESI-MS) cluster_acq Data Acquisition dissolve Prepare Dilute Solution infuse Infuse Sample dissolve->infuse optimize Optimize Source infuse->optimize acquire Acquire MS Spectrum msms Perform MS/MS acquire->msms

Caption: Experimental workflow for mass spectrometry data acquisition.

Mass Spectrometry: Data and Interpretation

Expected Data:

  • Molecular Formula: C₉H₈F₂O₃S

  • Molecular Weight: 234.22 g/mol

  • HRMS (ESI+): Expected m/z for [M+Na]⁺ = 257.0001

Expected Fragmentation Pattern:

The primary fragmentation is expected to involve the cleavage of the S-O bond, leading to the formation of the stable tosyl cation and the vinyl ether radical.

  • m/z 155: Tropylium ion derived from the tosyl group.

  • m/z 91: Tolyl cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound and its analogs. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, coupled with high-resolution mass spectrometry, allows for an unambiguous assignment of the molecular structure. The principles and protocols described herein are broadly applicable to the characterization of novel organofluorine compounds, which are of increasing importance in the field of drug discovery and development.

References

  • General NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
    • URL: [Link]

  • Fluorine NMR Spectroscopy

    • Title: Guide to Fluorine NMR for Organic Chemists
    • Source: Thrasher, J. S. (2006). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
    • URL: [Link]

  • Mass Spectrometry

    • Title: Interpret
    • Source: McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
    • URL: [Link]

  • Synthesis of a Related Analog

    • Title: 2,2,2-Trifluoroethyl 4-methylbenzenesulfon
    • Source: ResearchG
    • URL: [Link]

An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate: Stability, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate their physicochemical and pharmacological properties. The difluoromethyl and difluoroethenyl moieties, in particular, have garnered significant attention as bioisosteres for carbonyl groups and for their ability to enhance metabolic stability and binding affinity.[1] 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, also known as 2,2-difluorovinyl tosylate, has emerged as a key reagent in this context. Its unique chemical architecture, featuring a reactive difluoroethenyl group attached to a tosylate leaving group, renders it a powerful electrophile for the introduction of the difluoroethenyl functionality into a diverse range of organic molecules. This guide provides a comprehensive overview of the stability, handling, and synthetic utility of this important building block for researchers, scientists, and drug development professionals.

Stability Profile: Understanding the Reactivity of a Potent Electrophile

The stability of this compound is a critical consideration for its storage and effective use in synthesis. As a sulfonate ester, its reactivity is primarily dictated by the electrophilic nature of the sulfur atom and the carbon atom of the vinyl group.

Hydrolytic Stability: The presence of the electron-withdrawing fluorine atoms on the vinyl group significantly influences the hydrolytic stability of 2,2-difluoroethenyl tosylate. Vinyl sulfonates are known to be susceptible to hydrolysis, particularly under basic conditions.[4] The hydrolysis rate is generally faster than that of their saturated counterparts due to the activation of the double bond. While quantitative hydrolysis rate constants for this specific compound are not published, it is prudent to assume it is sensitive to moisture and aqueous basic conditions. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate than under basic conditions.

Compatibility with Reagents: this compound is a potent electrophile and will react with a wide range of nucleophiles. It is incompatible with strong bases, strong acids, and strong oxidizing agents. Care should be taken to ensure that reaction solvents and other reagents are anhydrous and free from nucleophilic impurities.

Summary of Stability Data

ConditionStabilityNotes
Thermal ModerateAvoid prolonged heating at high temperatures to prevent decomposition.
Aqueous Acid LimitedSusceptible to hydrolysis, especially with heating.
Aqueous Base LowRapidly hydrolyzes. Avoid contact with aqueous bases.
Nucleophiles ReactiveReadily undergoes nucleophilic substitution/addition.
Air/Moisture SensitiveShould be handled under an inert atmosphere and stored in a desiccated environment.

Safe Handling and Storage: A Protocol for a Self-Validating System

Given its reactivity, the safe handling and storage of this compound are paramount to ensure both user safety and reagent integrity. The following protocols are based on best practices for handling reactive sulfonate esters.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Body Protection: A lab coat should be worn at all times.

Engineering Controls:

  • All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

Storage:

  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • For long-term storage, refrigeration (2-8 °C) is recommended.

Spill and Disposal:

  • In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Applications: A Gateway to Difluoroethenylated Compounds

The primary synthetic utility of this compound lies in its application as a difluoroethenylating agent, most notably in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Experimental Protocol

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This self-validating system includes checks and justifications for each step.

Objective: To synthesize a 1,1-difluoro-2-aryl-ethene derivative via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Methanol (anhydrous)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification prep1 Charge Schlenk flask with Pd(OAc)₂ and Na₂CO₃ prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add anhydrous Methanol via syringe prep2->prep3 reac1 Add Arylboronic acid prep3->reac1 reac2 Add 2,2-Difluoroethenyl tosylate reac1->reac2 reac3 Stir at room temperature for 15h reac2->reac3 work1 Quench with water reac3->work1 work2 Extract with Diethyl ether (2x) work1->work2 work3 Wash with brine work2->work3 work4 Dry organic layer with MgSO₄ work3->work4 pur1 Filter and concentrate work4->pur1 pur2 Purify by column chromatography pur1->pur2

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%) and sodium carbonate (2.0 equivalents).

    • Causality: Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to the active Pd(0) species. Sodium carbonate is the base required for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This can be achieved by evacuating and backfilling the flask with the inert gas three times.

    • Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. An inert atmosphere is crucial for maintaining catalytic activity.

  • Solvent Addition: Add anhydrous methanol via a syringe.

    • Causality: Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reagents and the base. The use of an anhydrous solvent is important to prevent hydrolysis of the tosylate and the boronic acid.

  • Reagent Addition: To the stirred suspension, add the arylboronic acid (2.0 equivalents) followed by this compound (1.0 equivalent).

    • Causality: The order of addition is generally not critical, but adding the limiting reagent last can sometimes be beneficial.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Causality: The reaction is typically allowed to proceed to completion overnight. Monitoring ensures that the starting material has been consumed before proceeding to the work-up.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and wash with brine.

    • Causality: Quenching with water removes the inorganic salts. Extraction with a water-immiscible organic solvent separates the product from the aqueous phase. Washing with brine helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: Anhydrous magnesium sulfate is a drying agent that removes residual water. Filtration removes the drying agent, and concentration removes the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Causality: Column chromatography separates the desired product from any unreacted starting materials, byproducts, and catalyst residues.

Reaction Mechanism Diagram:

G Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reduction Oxidative Addition Complex Oxidative Addition Complex Pd(0)->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation 2,2-Difluoroethenyl tosylate 2,2-Difluoroethenyl tosylate 2,2-Difluoroethenyl tosylate->Oxidative Addition Complex Transmetalation Complex->Pd(0) Reductive Elimination Product Product Transmetalation Complex->Product ArB(OH)₂ + Base ArB(OH)₂ + Base ArB(OH)₂ + Base->Transmetalation Complex

Sources

An In-Depth Technical Guide to 2,2-Difluoroethenyl 4-Methylbenzene-1-sulfonate (CAS Number: 185739-14-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, registered under CAS number 185739-14-4, is a specialized organic reagent that has garnered significant interest in synthetic chemistry. Also known by its synonyms, 2,2-Difluorovinyl Tosylate and 2,2-Difluoroethenyl 4-methylbenzenesulfonate, this compound serves as a valuable precursor for the introduction of the gem-difluorovinyl functional group into a wide array of molecular architectures. The presence of the difluoromethylene unit can profoundly influence the physicochemical and biological properties of a molecule, making this reagent a key tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications, with a focus on its utility in the synthesis of novel compounds.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 185739-14-4[1][2]
Molecular Formula C₉H₈F₂O₃S[1]
Molecular Weight 234.22 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 267.2 ± 40.0 °C (Predicted)[1]
Density 1.340 ± 0.06 g/cm³ (Predicted)[1]
Storage Store at room temperature, sealed in a dry environment.[1][2]

Synthesis of this compound

Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound start 2,2,2-Trifluoroethyl p-toluenesulfonate reaction Elimination Reaction start->reaction base Strong Base (e.g., LDA, NaH) base->reaction solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Quench with water purification Column Chromatography workup->purification product 2,2-Difluoroethenyl 4-Methylbenzene-1-sulfonate purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq), to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the difluorovinyl group and an organoboron compound, typically an aryl or vinyl boronic acid.[3][4]

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is a well-established process that proceeds through several key steps:

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Reacts with pd_complex [Ar-Pd(II)(OTs)L_n] oa->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Ar-Pd(II)-Ar'L_n] transmetalation->pd_aryl_complex boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation re Reductive Elimination pd_aryl_complex->re re->pd0 Regenerates product Ar-Ar' re->product tosylate CF₂=CH-OTs tosylate->oa

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with this compound.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-oxygen bond of the tosylate, forming a palladium(II) intermediate.[5][6]

  • Transmetalation: The organoboronic acid, activated by a base, then undergoes transmetalation with the palladium(II) complex. In this step, the organic group from the boronic acid replaces the tosylate group on the palladium center.[7][8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired gem-difluorovinyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of gem-difluorovinyl compounds. These motifs are of particular interest in drug discovery as the difluoromethylene group can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and altering electronic properties.[9][10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Addition of Reagents: Add a solution of this compound (1.0 eq) in a suitable solvent system, such as a mixture of toluene and water (4:1).

  • Degassing: Seal the Schlenk tube and remove it from the glovebox. Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorovinylarene.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, publicly available NMR spectra for this compound were not found in the conducted searches, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: The proton on the vinyl group is expected to appear as a triplet of doublets due to coupling with the two fluorine atoms and the trans- and cis- couplings to the other vinyl proton (if present, though in this case it is a terminal alkene). The aromatic protons of the tosyl group will appear in the aromatic region (around 7-8 ppm). The methyl group of the tosylate will be a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon atom of the CF₂ group will show a triplet due to one-bond coupling with the two fluorine atoms. The other vinyl carbon will also show coupling to the fluorine atoms. The aromatic carbons of the tosyl group will appear in the aromatic region (around 120-150 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for monitoring the progress of reactions involving this compound and for characterizing the resulting products.[11]

Suggested GC-MS Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Safety and Handling

Based on the available safety data for this compound and related sulfonate esters, appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Biological Activity and Toxicological Information

Extensive searches of the scientific literature did not yield any specific studies on the biological activity or detailed toxicological profile of this compound. Its primary application is as a reagent in organic synthesis, and it is not intended for direct biological or pharmaceutical use. As with any chemical reagent, exposure should be minimized. Some sulfonate esters are known to have toxic properties, and therefore, this compound should be handled with care, assuming it may have potential hazards until proven otherwise.[12][13]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the gem-difluorovinyl moiety into organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a powerful tool for the synthesis of complex fluorinated compounds. While information on its biological activity is lacking, its importance in synthetic chemistry, especially in the context of drug discovery and materials science, is well-established. Researchers using this compound should adhere to strict safety protocols and utilize appropriate analytical techniques to ensure the desired synthetic outcomes.

References

  • 2,2-DIFLUOROETHENYL 4-METHYLBENZENE-1-SULFON
  • Direct vinylation and difluorovinylation of arylboronic acids using vinyl- and 2,2-difluorovinyl tosylates via the Suzuki-Miyaura cross coupling. PubMed. (2008, May 2).
  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10).
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Suzuki reaction. Wikipedia. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. (n.d.).
  • Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters. CAMEO Chemicals | NOAA. (n.d.).
  • Supporting Information Defluoroalkylation of gem-Difluoroalkenes with Alcohols via C–F/C–H Coupling. DOI. (n.d.).
  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. (2016, August 11).
  • This compound - CAS:185739-14-4. Sunway Pharm Ltd. (n.d.).
  • (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.
  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. NIH. (n.d.).
  • Palladium-catalyzed regioselective and enantioselective acylation of aryl C-H bonds and nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with arylboronic acids for modular synthesis of gem-difluoroalkenes. PolyU Electronic Theses. (n.d.).
  • Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. PubMed. (2023, January 2).
  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.
  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling.
  • (PDF) Palladium‐Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis.
  • (Z)-2,2-DIFLUORO-14-NONADECEN-1-OL - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. the University of Groningen research portal. (n.d.).
  • Photoinduced rearrangement of vinyl tosylates to β-ketosulfones. RSC Publishing. (n.d.).
  • Toxicity and ecotoxicity of sulfonic acids: Structure-activity relationship. Semantic Scholar. (1994, June 1).
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • Approximate 1H and 13C NMR Shifts. Scribd. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. (n.d.).
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
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Unlocking Fluorine's Power: A Theoretical Guide to the Reactivity of Difluoroalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difluoroalkenes have emerged as indispensable building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Their unique electronic properties, stemming from the presence of two fluorine atoms on a double bond, impart a distinct reactivity profile that is both synthetically valuable and mechanistically intriguing. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings of difluoroalkene reactivity. We will delve into the electronic structure that governs their behavior, dissect various reaction manifolds through the lens of computational chemistry, and offer practical, field-proven insights for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental observations, this guide aims to empower scientists to rationally design and optimize reactions involving this versatile class of molecules.

The Dichotomous Nature of the Difluoroalkene Double Bond: An Electronic Perspective

The reactivity of a difluoroalkene is a fascinating interplay of opposing electronic effects. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (σ-withdrawal), rendering the difluorinated carbon (Cα) electrophilic and susceptible to attack by nucleophiles.[1][2] Conversely, through-space negative hyperconjugation from the C-F σ* orbitals can lead to an increase in electron density at the non-fluorinated carbon (Cβ), making it nucleophilic.[2] This electronic dichotomy is the cornerstone of their diverse reactivity.[2][3]

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in quantifying this electronic landscape. Calculated electrostatic potential maps and partial atomic charges consistently show a significant polarization of the double bond.[2] This inherent electronic bias dictates the regioselectivity of a wide array of transformations.

Navigating the Reaction Channels: A Theoretical Toolkit

Modern computational chemistry provides a powerful arsenal for dissecting the intricate reaction mechanisms of difluoroalkenes. By modeling reaction pathways, we can gain invaluable insights into transition states, activation barriers, and reaction thermodynamics, thereby predicting and explaining experimental outcomes.

Computational Protocol for Mechanistic Elucidation

A robust computational workflow is crucial for obtaining reliable theoretical data. The following protocol represents a validated approach for studying difluoroalkene reactions:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory, commonly a hybrid DFT functional like B3LYP or M06-2X, with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should possess exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product.

  • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set and a more sophisticated theoretical method.

  • Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

G cluster_0 Computational Workflow Reactants Reactants Transition State Search Transition State Search Reactants->Transition State Search Initial Geometries Geometry Optimization Geometry Optimization Transition State Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Stationary Point IRC Calculation IRC Calculation Frequency Calculation->IRC Calculation Verify Connection Single-Point Energy Single-Point Energy IRC Calculation->Single-Point Energy Refined Geometries Thermodynamic Analysis Thermodynamic Analysis Single-Point Energy->Thermodynamic Analysis Solvation Model Reaction Profile Reaction Profile Thermodynamic Analysis->Reaction Profile

Caption: A typical computational workflow for studying reaction mechanisms.

The Challenge and Opportunity of Nucleophilic Additions

The electrophilic nature of the difluorinated carbon makes gem-difluoroalkenes prime candidates for nucleophilic addition reactions.[1][2] However, a common and often undesired side reaction is the subsequent β-elimination of a fluoride ion from the resulting carbanionic intermediate, leading to the formation of a monofluoroalkene.[1][4]

Taming β-Fluoride Elimination: Fluorine-Retentive Strategies

Theoretical studies have been pivotal in devising "fluorine-retentive" strategies that circumvent β-fluoride elimination.[2][5] These strategies often rely on:

  • Rapid Quenching of the Anionic Intermediate: By introducing a proton source or an electrophile that can trap the carbanion faster than fluoride elimination occurs.[2]

  • Concerted Mechanisms: Designing reactions that proceed through a concerted pathway, avoiding the formation of a discrete carbanionic intermediate.

  • Substrate Control: Utilizing substrates where the anionic intermediate is stabilized by resonance, thus disfavoring fluoride elimination.[2]

Computational modeling can predict the relative activation barriers for fluoride elimination versus the desired reaction pathway, guiding the rational design of reaction conditions and substrates.

Shaping Molecules through Cycloaddition Reactions

Difluoroalkenes are excellent partners in cycloaddition reactions, providing access to a diverse range of fluorinated cyclic and heterocyclic scaffolds.[6][7] Theoretical studies are particularly valuable in predicting the stereochemical outcome of these reactions.

Predicting Stereoselectivity in Diels-Alder Reactions

The Diels-Alder reaction of a difluoroalkene with a diene can lead to the formation of endo and exo products. The stereoselectivity is governed by the relative energies of the corresponding transition states. Computational analysis of these transition states, considering both steric and electronic factors (such as secondary orbital interactions), can accurately predict the major product.[8]

G Reactants Difluoroalkene + Diene TS_endo Endo Transition State Reactants->TS_endo ΔG‡_endo TS_exo Exo Transition State Reactants->TS_exo ΔG‡_exo Product_endo Endo Product TS_endo->Product_endo Product_exo Exo Product TS_exo->Product_exo

Caption: Energy profile for endo and exo pathways in a Diels-Alder reaction.

The Role of Transition Metals: Catalyzing New Transformations

Transition metal catalysis has unlocked a vast array of novel transformations for difluoroalkenes, often involving the selective functionalization of the C-F bond.[1] Theoretical studies are indispensable for unraveling the complex catalytic cycles involved in these reactions.

Mechanistic investigations using DFT can elucidate key steps such as oxidative addition, migratory insertion, and reductive elimination. For instance, in transition metal-catalyzed cross-coupling reactions, computational studies can rationalize the regioselectivity of the migratory insertion step, which is often controlled by the electronic structure of the difluoroalkene.[1] Furthermore, theoretical calculations can predict the relative rates of competing β-elimination pathways (e.g., β-fluoride vs. β-hydride elimination), which is crucial for designing selective transformations.[2]

Harnessing the Power of Radicals

Radical additions to difluoroalkenes offer a complementary approach to ionic reactions, providing access to a different range of fluorinated products.[1][2] The regioselectivity of radical attack is typically at the difluorinated carbon, leading to the formation of a more stable β,β-difluoro radical intermediate.[2]

Computational modeling can be employed to study the thermodynamics and kinetics of radical addition reactions, helping to understand the factors that govern their efficiency and selectivity.

The Future is Fluorinated: Outlook and Applications

The unique properties of the difluoromethylene (-CF2-) group, such as its ability to act as a bioisostere for a carbonyl group or an ether linkage, have cemented the importance of difluoroalkenes in drug discovery.[9][10][11][12] Theoretical studies will continue to play a crucial role in the development of new and more efficient methods for the synthesis and functionalization of these valuable building blocks.

Future research in this area will likely focus on:

  • The development of more accurate and efficient computational methods for modeling fluorine-containing systems.

  • The in-silico design of novel catalysts for the stereoselective functionalization of difluoroalkenes.

  • The use of machine learning and artificial intelligence to predict the reactivity of difluoroalkenes and guide the discovery of new reactions.

By continuing to bridge the gap between theoretical understanding and experimental practice, we can unlock the full potential of difluoroalkene chemistry and accelerate the development of new medicines and materials that will benefit society.

References

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  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (Source: PubMed Central) [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (Source: ACS Publications) [Link]

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  • a) Applications of gem‐difluoro olefins in medicinal chemistry.... (Source: ResearchGate) [Link]

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  • Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. (Source: RSC Publishing) [Link]

  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (Source: University of Birmingham)
  • [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds. (Source: PubMed) [Link]

  • Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. (Source: ResearchGate) [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (Source: RSC Publishing) [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (Source: MDPI) [Link]

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  • Computational study of the stereoselectivity profiles of the Diels-Alder cycloaddition reactions of cyclopentadiene and butadiene with cyclopropenes. (Source: ChemRxiv) [Link]

  • Computational Studies of 1,3-Dipolar [3 + 2]-Cycloaddition Reactions of Fullerene-C60 with Nitrones. (Source: Longdom Publishing) [Link]

  • Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. (Source: YouTube) [Link]

  • Stereodivergent hydrodefluorination of gem-difluoroalkenes: selective synthesis of (Z)- and (E)-monofluoroalkenes. (Source: RSC Publishing) [Link]

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of gem-Difluoroalkenes using 2,2-Difluorovinyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The gem-difluoroalkene moiety is a privileged structural motif in modern drug discovery, acting as a key bioisostere for carbonyl groups and enhancing metabolic stability and lipophilicity.[1][2][3][4] This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2,2-difluorovinyl tosylate as a robust and accessible electrophile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and field-proven experimental protocol, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers in synthetic organic chemistry and medicinal chemistry engaged in the development of novel fluorinated compounds.

Scientific Foundation & Strategic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and operational simplicity.[5][6][7] While traditionally reliant on aryl or vinyl halides, the scope has expanded to include less reactive but more economical and stable pseudohalides like tosylates.[8][9] The use of 2,2-difluorovinyl tosylate provides a direct and efficient pathway to valuable 1-aryl-2,2-difluoroalkenes, which are precursors to a range of biologically active molecules, including antiviral agents and enzyme inhibitors.[4][10][11]

The Mechanistic Rationale

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three key steps, which are facilitated by a palladium(0) catalyst and a base.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-oxygen bond of the 2,2-difluorovinyl tosylate. This is often the rate-limiting step for less reactive electrophiles like tosylates. The selection of a bulky, electron-rich phosphine ligand is critical here, as it enhances the electron density on the palladium center, thereby promoting this otherwise challenging insertion.[8][12]

  • Transmetalation: The arylboronic acid, activated by the base, forms a nucleophilic 'ate' complex (e.g., [ArB(OH)₃]⁻). This complex then transfers the aryl group to the Pd(II) center, displacing the tosylate group. The choice of base is crucial to ensure efficient formation of the boronate 'ate' complex without promoting undesirable side reactions like protodeboronation.[5][7]

  • Reductive Elimination: The two organic partners on the palladium(II) intermediate—the aryl group and the 2,2-difluorovinyl group—couple and are expelled from the coordination sphere. This step forms the desired C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]

Catalytic Cycle Diagram

Suzuki_Coupling_DFVT pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(OTs)L₂] pd0->oa_complex Oxidative Addition tm_complex [Ar-Pd(II)-(CF₂=CH)L₂] oa_complex->tm_complex Transmetalation waste TsO⁻ + [B(OH)₃ + Base]⁺ oa_complex->waste tm_complex->pd0 Reductive Elimination product Ar-CH=CF₂ tm_complex->product sub1 2,2-Difluorovinyl-OTs sub1->oa_complex sub2 Ar-B(OH)₂ + Base sub2->tm_complex

Sources

The Gem-Difluoroalkene Motif in Modern Drug Discovery: Applications and Protocols for 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated functional groups, the gem-difluoroalkene moiety (C=CF₂) has emerged as a valuable bioisostere for carbonyl groups, esters, and other functionalities. This structural mimicry allows for the enhancement of metabolic stability, receptor binding affinity, and membrane permeability, ultimately leading to improved drug candidates. 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, also known as 2,2-difluoroethenyl tosylate, is a key reagent for introducing this critical pharmacophore. The tosylate group, a well-established excellent leaving group, facilitates a range of chemical transformations, making this compound a versatile building block in the synthesis of novel therapeutics.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in bioisosterism, detail its synthetic utility in cross-coupling and nucleophilic substitution reactions, and provide detailed, field-proven protocols for its use in the laboratory.

The Power of Bioisosterism: The Gem-Difluoroalkene Advantage

Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to create novel compounds with enhanced biological activity, is a fundamental concept in drug design.[1][2][3] The gem-difluoroalkene unit serves as a non-classical bioisostere for the carbonyl group, offering several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the gem-difluoroalkene motif resistant to metabolic oxidation. This can lead to a longer in vivo half-life of the drug molecule.

  • Modulation of Electronic Properties: The strongly electron-withdrawing nature of the two fluorine atoms alters the local electronic environment, which can influence binding interactions with target proteins.

  • Lipophilicity Enhancement: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its target.

  • Conformational Control: The steric and electronic properties of the C=CF₂ group can influence the preferred conformation of a molecule, which can be crucial for optimal target engagement.

Synthetic Applications of this compound

The reactivity of this compound is dominated by the exceptional leaving group ability of the tosylate anion. This facilitates two major classes of reactions that are paramount in medicinal chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing the carbon skeleton of complex organic molecules. While direct protocols for this compound are not extensively reported, the closely related analogue, 2,2-difluoro-1-iodoethenyl tosylate, has been successfully employed in consecutive cross-coupling reactions with boronic acids.[1][4] This provides a strong precedent for the utility of the difluoroethenyl tosylate moiety in similar transformations. The tosylate group can be displaced in a Suzuki-Miyaura-type coupling, allowing for the formation of 1,1-diaryl-2,2-difluoroethenes, which are important structural motifs in various biologically active compounds.

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂K₂CO₃Dioxane85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene92
33-Thienylboronic acidPd(PPh₃)₄CsFDME78

Data adapted from analogous reactions of 2,2-difluoro-1-iodoethenyl tosylate for illustrative purposes.[1][4]

Experimental Protocol: Synthesis of 1,1-Diaryl-2,2-Difluoroethenes via Suzuki-Miyaura Coupling (Adapted Protocol)

This protocol is adapted from the successful cross-coupling reactions of the analogous 2,2-difluoro-1-iodoethenyl tosylate.[1][4] Researchers should optimize conditions for the non-iodinated substrate.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (5 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.

  • Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, activating the boronic acid.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact reaction efficiency and substrate scope.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - 2,2-Difluoroethenyl Tosylate - Aryl Boronic Acid - Base (K₂CO₃) B Add Palladium Catalyst (e.g., Pd(PPh₃)₄) A->B C Add Anhydrous Solvent (e.g., Dioxane) B->C D Heat to Reflux (80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure 1,1-Diaryl-2,2-Difluoroethene

Caption: Workflow for the synthesis of 1,1-diaryl-2,2-difluoroethenes.

Nucleophilic Substitution Reactions: Introducing Heteroatoms

The tosylate group is an excellent leaving group in nucleophilic substitution reactions, readily displaced by a wide range of nucleophiles.[5] This allows for the introduction of various heteroatom-containing functional groups, which are prevalent in medicinal chemistry.

Potential Nucleophiles for Substitution:

  • Amines (R-NH₂): To form difluoroethenyl amines.

  • Thiols (R-SH): To form difluoroethenyl thioethers.

  • Alcohols (R-OH): To form difluoroethenyl ethers.

  • Azides (N₃⁻): A versatile precursor for amines and triazoles (via click chemistry).

Experimental Protocol: General Procedure for Nucleophilic Substitution

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., amine, thiol, alcohol) (1.1 - 1.5 eq)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is an amine salt or an alcohol, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate it in situ.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validating System:

The success of the reaction can be validated by:

  • TLC Analysis: Disappearance of the starting material spot and the appearance of a new, more polar (for amine/alcohol products) or less polar product spot.

  • LC-MS Analysis: Observation of the expected molecular ion peak for the product.

  • NMR Spectroscopy: Characteristic shifts in the ¹H and ¹⁹F NMR spectra corresponding to the newly formed bond and the difluoroethenyl group.

Diagram: Nucleophilic Substitution Pathway

G Reactants 2,2-Difluoroethenyl Tosylate + Nucleophile (Nu⁻) TransitionState Transition State Reactants->TransitionState SNAr-type Attack Products Difluoroethenyl-Nu + Tosylate Anion TransitionState->Products Leaving Group Departure

Caption: General pathway for nucleophilic substitution on the tosylate.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the introduction of the medicinally important gem-difluoroalkene moiety. Its utility in palladium-catalyzed cross-coupling and nucleophilic substitution reactions opens avenues for the synthesis of a diverse range of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of fluorinated building blocks like 2,2-difluoroethenyl tosylate will undoubtedly play an increasingly critical role in shaping the future of medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
  • Pharmaffiliates. (n.d.). The Role of 2-Fluoroethyl Tosylate in Modern Pharmaceutical Synthesis.
  • In-house, S., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2470-2475. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413. [Link]

  • In-house, S., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2470-2475. [Link]

  • G. A. Patani & E. J. LaVoie. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

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Application Note: Rhodium-Catalyzed C-H Difluorovinylation for the Synthesis of Bio-isosteres and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide to the rhodium(III)-catalyzed C-H bond difluorovinylation methodology. It details the mechanistic underpinnings, provides a field-tested experimental protocol for the difluorovinylation of indoles, discusses the reaction's scope, and offers a practical troubleshooting guide. This powerful transformation enables the direct conversion of ubiquitous C-H bonds into valuable difluorovinyl groups, offering a streamlined route to novel fluorinated molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Importance of the Difluorovinyl Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development. Fluorine's unique properties, including high electronegativity, small size, and the ability to form strong C-F bonds, can profoundly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. The 1,1-difluorovinyl moiety (-CH=CF2) is a particularly valuable functional group. It can serve as a stable and effective bio-isostere for amide bonds, esters, and other functional groups, often improving a molecule's pharmacokinetic profile without disrupting its biological activity.

Traditionally, the synthesis of difluorovinylated compounds has relied on multi-step sequences involving pre-functionalized starting materials. The advent of transition-metal-catalyzed C-H activation has revolutionized this field by providing a more direct and atom-economical approach.[1][2] This strategy avoids the lengthy preparation of organometallic reagents or organic halides, instead functionalizing the C-H bond directly. Among the various catalysts, cationic pentamethylcyclopentadienyl rhodium(III), or Cp*Rh(III), complexes have emerged as exceptionally versatile and robust catalysts for these transformations, demonstrating high reactivity and broad functional group tolerance under relatively mild conditions.[2][3]

This guide focuses on the direct difluorovinylation of C(sp²)–H bonds using Cp*Rh(III) catalysis, a method that provides a powerful tool for late-stage functionalization and the rapid generation of molecular diversity.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for successful application and optimization. The Rh(III)-catalyzed C-H difluorovinylation is believed to proceed through a Rh(III)/Rh(I) or Rh(III)/Rh(III) catalytic cycle, with the key C-H cleavage step occurring via a concerted metalation-deprotonation (CMD) pathway.[1][4]

The Key Players
  • The Substrate: An aromatic or heteroaromatic compound bearing a directing group (DG). The DG, typically a nitrogen-containing heterocycle or a removable amide, coordinates to the rhodium center, positioning it for regioselective C-H activation at the ortho position.

  • The Catalyst Precursor: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [Cp*RhCl2]2, is a common air-stable precursor.

  • The Additive/Base: A silver salt (e.g., AgSbF6, AgOAc) often serves as a halide scavenger to generate the active, more electrophilic cationic [Cp*Rh(III)]++ species. A carboxylate base (e.g., NaOAc, KOAc) acts as the proton shuttle in the CMD step.[4]

  • The Difluorovinylating Agent: An electrophilic source of the difluorovinyl group is required. α,α-Difluorovinyl tosylate (F2C=CHOTs) is a highly effective reagent for this purpose.[5]

The Catalytic Pathway

The catalytic cycle can be broken down into four key stages:

  • Catalyst Activation: The [CpRhCl2]2 dimer reacts with a silver salt to form the active mononuclear cationic [CpRh(OAc)]+ or a related solvent-coordinated species.

  • C-H Activation: The directing group on the substrate coordinates to the rhodium center. This is followed by the irreversible, regioselectivity-determining C-H activation step. Computational and experimental studies strongly support a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond breaks and the C-Rh bond forms in a single, six-membered transition state with the assistance of a carboxylate base.[1][4][6] This forms a stable five-membered rhodacycle intermediate.

  • Insertion: The difluorovinylating agent, F2C=CHOTs, coordinates to the rhodium center. This is followed by migratory insertion of the alkene into the C-Rh bond of the rhodacycle, forming a seven-membered intermediate.

  • Product Formation & Catalyst Regeneration: The final product is released through β-tosylate elimination (or a related pathway) and reductive elimination. This step regenerates a Rh(I) species, which is then re-oxidized to the active Rh(III) state by an oxidant (if required by the specific cycle) to restart the catalytic process.

Visualization of the Catalytic Cycle

Rhodium-Catalyzed C-H Difluorovinylation sub Substrate (Ar-H + DG) coord Substrate Coordination Complex sub->coord cat [CpRh(III)X₂]₂ (Precatalyst) active_cat Active Cationic [CpRh(III)]²⁺ Species cat->active_cat  - 2 AgCl + 2 Ag⁺ active_cat->coord + Substrate rhodacycle Rhodacycle Intermediate (via CMD) coord->rhodacycle + AcO⁻ - AcOH insertion_complex Alkene Insertion Complex rhodacycle->insertion_complex + Reagent acid AcOH rhodacycle->acid seven_membered Seven-Membered Rhodacycle insertion_complex->seven_membered Migratory Insertion seven_membered->active_cat Catalyst Regeneration product Difluorovinylated Product (Ar-CF=CH₂) seven_membered->product β-Elimination & Reductive Elimination reagent F₂C=CHOTs reagent->insertion_complex base AcO⁻ base->coord

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H difluorovinylation.

Experimental Protocol: C2-Difluorovinylation of an N-Carbamoyl Indole

This protocol is adapted from established literature procedures for the difluorovinylation of N-ethoxycarbamoyl indoles.[5] It serves as a representative example of the methodology.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents used are potentially toxic and should be handled with care.

Materials and Reagents
  • N-ethoxy-indole-1-carboxamide (1a, 0.2 mmol, 1.0 equiv)

  • 2,2-Difluorovinyl p-toluenesulfonate (2a, 0.3 mmol, 1.5 equiv)

  • [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 13.7 mg, 0.04 mmol, 20 mol%)

  • Sodium acetate (NaOAc, 5.0 mg, 0.06 mmol, 0.3 equiv)

  • 1,2-Dichloroethane (DCE, 2.0 mL, anhydrous)

  • Oven-dried 15 mL screw-cap reaction tube with a PTFE-lined cap

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen) supply

Reaction Setup
  • To the oven-dried reaction tube, add N-ethoxy-indole-1-carboxamide (1a), [Cp*RhCl₂]₂, AgSbF₆, and NaOAc.

  • Seal the tube with the screw cap.

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,2-dichloroethane (2.0 mL) to the tube.

  • Add the 2,2-difluorovinyl p-toluenesulfonate (2a) via syringe.

  • Place the reaction tube in a preheated oil bath or heating block set to 80 °C.

  • Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

Reaction Work-up and Purification
  • Once the reaction is complete (as indicated by consumption of the starting material), remove the tube from the heat source and allow it to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM, ~10 mL).

  • Filter the mixture through a short plug of celite to remove insoluble salts, washing the plug with additional DCM.

  • Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

Characterization

The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The difluorovinyl group gives a characteristic doublet of doublets in the ¹H NMR spectrum and distinct signals in the ¹⁹F NMR spectrum.

Performance and Scope

This methodology is applicable to a range of indole substrates, demonstrating good functional group tolerance.[5]

Table of Substrate Scope (Representative Examples)
EntrySubstrate (Indole Substituent)ProductYield (%)
1H2-(2,2-difluorovinyl)-N-ethoxy-1H-indole-1-carboxamide82
25-Me2-(2,2-difluorovinyl)-N-ethoxy-5-methyl-1H-indole-1-carboxamide75
35-Cl5-chloro-2-(2,2-difluorovinyl)-N-ethoxy-1H-indole-1-carboxamide71
45-F2-(2,2-difluorovinyl)-N-ethoxy-5-fluoro-1H-indole-1-carboxamide78
56-Br6-bromo-2-(2,2-difluorovinyl)-N-ethoxy-1H-indole-1-carboxamide65
64-CO₂MeMethyl 2-(2,2-difluorovinyl)-1-(ethoxycarbonyl)-1H-indole-4-carboxylate55

Yields are for isolated products and are adapted from representative literature.[5]

Discussion of Scope and Limitations
  • Electronic Effects: The reaction generally proceeds well with both electron-donating and electron-withdrawing substituents on the indole ring. Electron-rich indoles tend to react slightly faster.[7]

  • Steric Hindrance: Sterically demanding groups near the C2 position can diminish the reaction yield. For example, substrates with substituents at the C3 or C7 positions may show lower reactivity.

  • Directing Groups: While the N-ethoxycarbamoyl group is effective, other directing groups such as pyrimidinyl or picolinamide can also be employed, sometimes offering different reactivity or selectivity profiles.

  • Limitations: Substrates with unprotected N-H bonds or other coordinating functional groups (e.g., free amines, thiols) may inhibit the catalyst and are generally not compatible without protection.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed [Cp*RhCl₂]₂ or AgSbF₆). 2. Non-anhydrous solvent or reagents. 3. Poor quality difluorovinylating agent. 4. Insufficiently inert atmosphere.1. Use fresh, high-purity catalyst and silver salt. 2. Ensure solvent is anhydrous and reagents are dry. 3. Synthesize or purchase fresh F₂C=CHOTs. 4. Improve the evacuation/backfill procedure; use a glovebox if available.
Formation of Byproducts 1. Dimerization or decomposition of the starting material or product. 2. Side reactions of the difluorovinylating agent.1. Lower the reaction temperature or shorten the reaction time. 2. Check the purity of the difluorovinylating agent; re-purify if necessary.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during workup or purification. 3. Product is volatile or unstable on silica gel.1. Increase reaction time or temperature moderately (e.g., to 100 °C). 2. Ensure efficient extraction; be careful during column chromatography. 3. Use a different stationary phase (e.g., alumina) or minimize time on the column.

Conclusion and Future Outlook

Rhodium-catalyzed C-H difluorovinylation is a highly efficient and practical method for synthesizing valuable fluorinated heterocycles.[5] Its operational simplicity, broad substrate scope, and high regioselectivity make it an attractive tool for medicinal chemistry and materials science. Future advancements in this field are expected to focus on the development of chiral Cp* ligands to achieve enantioselective transformations, the expansion to other classes of heterocycles, and the discovery of more economical and environmentally benign difluorovinylating agents.[8][9]

References

  • Yang, Z. et al. (2019). Cp*Rh(III)-Catalyzed C–H Bond Difluorovinylation of Indoles with α,α-Difluorovinyl Tosylate. The Journal of Organic Chemistry, 84(11), 7320–7330. Available at: [Link]

  • Wang, C. et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. Available at: [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791–2803. Available at: [Link]

  • You, J., & Daugulis, O. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. Available at: [Link]

  • ResearchGate. (2023). Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. Available at: [Link]

  • Wikipedia. (n.d.). Concerted metalation deprotonation. Available at: [Link]

  • Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Communications, 47(45), 12299-12310. Available at: [Link]

  • Chemical Communications. (n.d.). Rh-Catalyzed C–H bond alkylation of indoles with α,α-difluorovinyl tosylate via indolyl group migration. Available at: [Link]

  • Quora. (2024). What are fluorinating agents in organic synthesis? Available at: [Link]

  • ResearchGate. (2020). Difluoroisoxazolacetophenone: A Difluoroalkylation Reagent for Organocatalytic Vinylogous Nitroaldol Reactions of 1,2-Diketones. Available at: [Link]

  • ACS Figshare. (n.d.). Cp*Rh(III)-Catalyzed C–H Bond Difluorovinylation of Indoles with α,α-Difluorovinyl Tosylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • MDPI. (2017). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 22(10), 1640. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Available at: [Link]

  • Chemical Science. (2018). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science, 9(4), 965-971. Available at: [Link]

  • ResearchGate. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Rhodium(III)-Catalyzed C−H Allylation of Indoles with Allyl Alcohols via β-Hydroxide Elimination. Available at: [Link]

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Application Notes & Protocols: Synthesis of gem-Difluoroalkenes for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The gem-difluoroalkene moiety (C=CF₂) has emerged as a critical pharmacophore in modern drug discovery. Its unique stereoelectronic properties allow it to serve as a non-reducible and metabolically stable bioisostere for a carbonyl group, enhancing the pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing gem-difluoroalkenes, tailored for researchers and scientists in pharmaceutical development. We will delve into the mechanistic underpinnings of key reactions, provide detailed, step-by-step protocols, and offer expert insights into experimental design and optimization.

Introduction: The Strategic Importance of gem-Difluoroalkenes in Medicinal Chemistry

The substitution of a carbonyl group with a gem-difluoroalkene can profoundly impact a molecule's biological activity and metabolic stability. Ketones, while common in endogenous molecules, are often susceptible to in vivo reduction by aldo-keto reductases, leading to rapid metabolism and clearance.[1] The gem-difluoroalkene unit mimics the geometry and dipolar nature of a carbonyl but is impervious to such enzymatic reduction.[4] This bioisosteric replacement has been shown to enhance the oral bioavailability and overall efficacy of drug candidates.[3] Furthermore, the electron-withdrawing nature of the two fluorine atoms renders the double bond susceptible to nucleophilic attack, making gem-difluoroalkenes versatile intermediates for the synthesis of other complex fluorinated molecules.[5]

Logical Relationship: Bioisosterism of gem-Difluoroalkene and Carbonyl Group

Bioisostere cluster_0 Carbonyl Group cluster_1 gem-Difluoroalkene Ketone C=O Difluoroalkene C=CF₂ Ketone->Difluoroalkene Bioisosteric Replacement Metabolic_Reduction Aldo-Keto Reductase Ketone->Metabolic_Reduction Susceptible to Metabolic_Stability Enhanced Metabolic Stability Difluoroalkene->Metabolic_Stability Resistant to

Caption: Bioisosteric replacement of a ketone with a gem-difluoroalkene enhances metabolic stability.

Key Synthetic Strategies

The synthesis of gem-difluoroalkenes can be broadly categorized into two main approaches: olefination of carbonyl compounds and functionalization of trifluoromethyl-substituted alkenes. The choice of method depends on substrate scope, functional group tolerance, and the availability of starting materials.

Olefination of Carbonyl Compounds

Direct conversion of aldehydes and ketones into gem-difluoroalkenes is a highly convergent and widely employed strategy.

The Julia-Kocienski olefination is a powerful one-pot method for the synthesis of alkenes from heteroaryl sulfones and carbonyl compounds.[6][7] For the synthesis of gem-difluoroalkenes, difluoromethyl heteroaryl sulfones are utilized.[8]

Mechanism Insight: The reaction proceeds through the deprotonation of the difluoromethyl sulfone to form a carbanion, which then adds to the carbonyl compound. The resulting β-alkoxy sulfone intermediate undergoes a Smiles rearrangement, followed by elimination to yield the desired gem-difluoroalkene.[8] The choice of the heteroaryl sulfone is critical; 2-pyridyl and benzothiazol-2-yl (BT) sulfones are commonly used due to their ability to facilitate the key rearrangement and elimination steps.[6]

Experimental Workflow: Julia-Kocienski Olefination

G start Start reagents Difluoromethyl 2-pyridyl sulfone Aldehyde/Ketone start->reagents base Select Base (e.g., CsF/N(TMS)₃ for aldehydes LHMDS for ketones) reagents->base reaction Reaction in Anhydrous Solvent (e.g., THF, DMF) at low temp. base->reaction quench Aqueous Workup (e.g., sat. NH₄Cl) reaction->quench extraction Extraction with Organic Solvent (e.g., EtOAc, CH₂Cl₂) quench->extraction purification Purification (Silica Gel Chromatography) extraction->purification product gem-Difluoroalkene purification->product

Caption: General workflow for the Julia-Kocienski gem-difluoroolefination.

Protocol 1: gem-Difluoroolefination of an Aromatic Ketone using Difluoromethyl 2-Pyridyl Sulfone [8]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add difluoromethyl 2-pyridyl sulfone (1.2 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2 M.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add lithium hexamethyldisilazide (LHMDS) (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C.

  • Substrate Addition: Add a solution of the aromatic ketone (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure gem-difluoroalkene.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, typically yielding (E)-alkenes.[9][10][11] For the synthesis of gem-difluoroalkenes, difluoromethylphosphonates are employed.

Mechanism Insight: The reaction begins with the deprotonation of the phosphonate to form a carbanion.[12] This nucleophile then attacks the carbonyl carbon, leading to an oxaphosphetane intermediate which subsequently collapses to form the alkene and a water-soluble phosphate byproduct, simplifying purification.[9][10] The use of phosphonates with electron-withdrawing groups accelerates the elimination step.[13]

Protocol 2: HWE Reaction for gem-Difluoroalkene Synthesis

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF.

  • Phosphonate Addition: Add diethyl(difluoromethyl)phosphonate (1.5 equiv) dropwise at 0 °C.

  • Anion Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Substrate Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction with water.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the gem-difluoroalkene.

Defluorinative Functionalization of Trifluoromethyl Alkenes

An alternative strategy involves the use of readily available α-trifluoromethyl alkenes as precursors. These methods often employ photoredox or transition-metal catalysis to achieve a net defluorinative coupling.[1][3][14]

Mechanism Insight: Photoredox catalysis can generate carbon-centered radicals under mild conditions.[1] These radicals add to the α-trifluoromethyl alkene, triggering a β-fluoride elimination to furnish the gem-difluoroalkene product. This approach offers a convergent route with broad functional group tolerance.[1][14]

Protocol 3: Photoredox-Mediated Synthesis of gem-Difluoroalkenes [1]

  • Reaction Setup: In a borosilicate vial, combine the α-trifluoromethyl alkene (1.0 equiv), the radical precursor (e.g., an N-hydroxyphthalimide ester, 1.5 equiv), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a suitable solvent (e.g., DMF).

  • Degassing: Degas the mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature.

  • Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring progress by LC-MS or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Comparison of Synthetic Methods

MethodStarting MaterialsKey ReagentsAdvantagesLimitations
Julia-Kocienski Olefination Aldehydes, KetonesDifluoromethyl heteroaryl sulfones, Strong base (LHMDS, etc.)High reliability, Good yields, One-pot procedure.[6][7]Requires stoichiometric strong base, Can be sensitive to sterically hindered ketones.
Horner-Wadsworth-Emmons Aldehydes, KetonesDiethyl(difluoromethyl)phosphonate, Base (NaH, etc.)Water-soluble byproduct simplifies purification,[10] Good for many aldehydes.Can have issues with enolizable ketones, May require harsh bases.
Photoredox Catalysis α-Trifluoromethyl alkenes, Radical precursorsPhotocatalyst (e.g., Iridium or Ruthenium complexes)Extremely mild conditions,[1] Excellent functional group tolerance, Convergent.Requires specialized photoreactor setup, Catalyst can be expensive.

Conclusion and Future Outlook

The synthesis of gem-difluoroalkenes is a cornerstone of modern medicinal chemistry, providing access to compounds with enhanced pharmaceutical properties. The Julia-Kocienski and Horner-Wadsworth-Emmons reactions represent classical, robust methods for the conversion of carbonyls, while newer photoredox-catalyzed approaches offer unparalleled mildness and functional group compatibility.[1][6] As the demand for novel fluorinated drugs continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of gem-difluoroalkenes will remain a key area of research. The application of flow chemistry and enzymatic catalysis to these transformations represents an exciting frontier for future exploration.

References

  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry, 51(19), 3508-3513. [Link]

  • An, S., et al. (2021). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Thieme.[Link]

  • ChemistryViews. (2017). Synthesis of gem-Difluoroalkenes. Angewandte Chemie International Edition. [Link]

  • Gao, B., et al. (2014). gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction. Chemistry, 20(28), 8593-8598. [Link]

  • Hu, J., et al. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal, 20(28). [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Chemical Reviews, 114(4), 2290-2339. [Link]

  • Wang, F., et al. (2022). Catalytic Asymmetric Synthesis of Monofluoroalkenes and gem-Difluoroalkenes: Advances and Perspectives. Angewandte Chemie International Edition, 61(2). [Link]

  • ResearchGate. (n.d.). Applications of gem‐difluoroalkenes. [Link]

  • Zhang, X., & Gu, Y. (2020). Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. Organic & Biomolecular Chemistry, 18(28), 5246-5262. [Link]

  • Wang, C., et al. (2020). Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes. Organic Letters, 22(6), 2267-2271. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of gem‐difluoroalkenes from 1,1‐trifluoromethylalkenes 1. [Link]

  • ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry. [Link]

  • Miura, T., Ito, Y., & Murakami, M. (2008). Synthesis of gem-Difluoroalkenes via -Fluoride Elimination of Organorhodium(I). Chemistry Letters, 37(8), 864-865. [Link]

  • ResearchGate. (n.d.). State of the art strategies for synthesis of gem-difluoroalkenes and... [Link]

  • Li, Y., et al. (2023). Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chemical Communications, 59(84), 12693-12696. [Link]

  • Wang, J., et al. (2022). Electrocatalysis-Enabled Defluorinative Cross-Coupling of gem-Difluoroalkenes with Aldehydes and Ketones. Organic Letters, 24(30), 5581-5586. [Link]

  • Liu, Y., et al. (2022). Difunctionalization of gem-Difluoroalkenes via Photoredox Catalysis: Synthesis of Diverse α,α-Difluoromethyl-β-alkoxysulfones. Organic Letters, 24(2), 564-569. [Link]

  • Sorrentino, J. P., & Altman, R. A. (2021). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Synthesis, 53(22), 4017-4034. [Link]

  • ResearchGate. (n.d.). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. [Link]

  • Sorrentino, J. P., & Altman, R. A. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Synthesis, 53(22), 4035-4048. [Link]

  • D'Hooghe, M., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 15(16), 4270-4273. [Link]

  • Chen, J., et al. (2022). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 24(35), 6432-6436. [Link]

  • Chen, Q-Y., & Wu, S-W. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 110, 132742. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

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Application Note: A Comprehensive Guide to the Sonogashira Coupling of Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Fluorine and Alkynes

The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for its efficient construction of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2][3][4] This palladium- and copper-catalyzed transformation of aryl/vinyl halides with terminal alkynes has become an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][5][6]

In parallel, the strategic incorporation of fluorine atoms into organic molecules has revolutionized drug development.[7] The unique physicochemical properties of fluorine—such as high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[8] Consequently, the synthesis of fluorinated alkynes (fluoroenynes and arylalkynes) represents a critical intersection of these two powerful fields, providing valuable building blocks for novel therapeutics and functional materials.[7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the Sonogashira coupling of fluorinated substrates. We will delve into the mechanistic nuances imposed by fluorine substituents, offer optimized and validated protocols, and provide practical guidance for troubleshooting common challenges.

Mechanistic Considerations: The Influence of Fluorine

A successful experimental design is rooted in a solid mechanistic understanding. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3]

Sonogashira_Catalytic_Cycle Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation CuX Cu(I)X PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Alkyne from Cu Cycle PdII_Alkyne->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-C≡CR² PiComplex [Cu-alkyne] π-complex CuX->PiComplex H-C≡CR² CuAcetylide Cu(I)-C≡CR² PiComplex->CuAcetylide Base, -HBase⁺X⁻ CuAcetylide->Transmetal Cu-Acetylide CuAcetylide->CuX to Pd Cycle Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The presence of fluorine on the aryl or vinyl halide (R¹-X) primarily impacts the Oxidative Addition step, which is often the rate-limiting step of the reaction.[2]

  • Electronic Effects: As a strongly electron-withdrawing substituent, fluorine decreases the electron density of the aromatic ring. This can make the C-X bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. However, the effect is complex and depends on the position and number of fluorine atoms.

  • Site Selectivity: In polyhalogenated fluoroarenes, the reaction often exhibits high site selectivity. For instance, in 1,4-dibromo-2-(trifluoromethyl)benzene, the Sonogashira coupling occurs preferentially at the C-4 position, which is para to the electron-withdrawing CF₃ group, demonstrating the subtle interplay of steric and electronic factors.[9]

Optimizing the Experimental Setup: A Component-by-Component Analysis

The success of a Sonogashira coupling with a fluorinated substrate hinges on the careful selection of each reaction component.

The Catalyst System: Palladium, Copper, and Ligands
  • Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][3] Crucially, the presence of oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling). Therefore, reactions employing a copper co-catalyst must be performed under a strictly inert atmosphere. [2]

  • Copper-Free Variants: To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed.[2][10] These methods are particularly valuable in the late-stage functionalization of complex molecules where purification from homocoupled byproducts can be difficult. These reactions often require a stronger base or different ligand systems to facilitate the direct interaction of the alkyne with the palladium center.[11]

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is standard. However, for less reactive fluorinated aryl chlorides or sterically demanding substrates, bulky and electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) can significantly increase the rate of oxidative addition and improve yields.[3][12][13]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that can form highly stable and active palladium complexes, sometimes outperforming phosphine-based systems for difficult couplings.[3]

Substrates and Reagents
  • Fluorinated Halide: The reactivity order of the halide (X) is I > Br > OTf >> Cl.[2] While fluorinated aryl iodides and bromides are the most common substrates, protocols for the more challenging but cost-effective chlorides have been developed. The direct coupling of fluoroarenes (C-F bond activation) is extremely challenging and typically requires specialized, transition-metal-free conditions.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it neutralizes the hydrogen halide (HX) formed during the reaction and can also act as the solvent.[2] For certain copper-free systems or sensitive substrates, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed.[5][8]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common scenarios involving fluorinated substrates.

Experimental_Workflow Fig. 2: General Experimental Workflow Setup 1. Assemble & Purge Schlenk Flask Reagents 2. Add Catalyst, Ligand, Base, & Solvent Setup->Reagents Substrates 3. Add Fluorinated Halide & Terminal Alkyne Reagents->Substrates Reaction 4. Heat & Monitor (TLC/GC-MS) Substrates->Reaction Workup 5. Quench, Extract, & Dry Reaction->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Protocol 1: Standard Pd/Cu-Catalyzed Coupling of a Fluorinated Aryl Bromide

This protocol describes the coupling of 1-bromo-4-fluorobenzene with phenylacetylene.

Materials and Reagents:

  • 1-bromo-4-fluorobenzene (1.0 mmol, 175 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL, anhydrous)

  • Toluene (5 mL, anhydrous)

  • Standard Schlenk line setup and magnetic stirrer

  • Deionized water, brine, diethyl ether, anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg) and CuI (11.4 mg).

  • Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Using syringes, add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL). Stir the mixture at room temperature to form a pale yellow slurry.

  • Add 1-bromo-4-fluorobenzene (175 mg).

  • Add phenylacetylene (132 µL) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-fluoro-4-(phenylethynyl)benzene product.

Protocol 2: Copper-Free Sonogashira Coupling of a gem-Difluorovinyl Halide

This protocol is adapted for substrates where homocoupling is a significant risk, such as in the synthesis of gem-difluoroenynes.[7]

Materials and Reagents:

  • 1-bromo-2,2-difluoroethylene (1.0 mmol) (Note: This is a gas, handle with care)

  • 4-Ethynylanisole (1.1 mmol, 145 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 304 mg, 418 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Standard Schlenk line setup with a gas inlet tube and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (58 mg) and 4-ethynylanisole (145 mg).

  • Seal the flask and introduce anhydrous THF (10 mL) and triethylamine (418 µL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly bubble 1-bromo-2,2-difluoroethylene gas (1.0 mmol) through the solution using a gas inlet tube over 20-30 minutes. Alternatively, if working with a condensed liquid, add it slowly at low temperature.

  • After the addition is complete, heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,2-difluorovinyl)-4-methoxybenzene.

Data Summary and Troubleshooting

Table 1: Typical Reaction Conditions for Fluorinated Substrates
Substrate TypeHalideCatalyst System (mol%)BaseSolventTemp (°C)Notes / Reference
Electron-poor FluoroareneI, BrPdCl₂(PPh₃)₂ (2-3%), CuI (4-6%)Et₃NToluene/Et₃N25-70Standard, robust conditions.
Electron-rich FluoroareneBr, ClPd₂(dba)₃ (2%) / P(t-Bu)₃ (4%)Cs₂CO₃Dioxane80-110Requires more active catalyst system due to slower oxidative addition.
Poly-fluorinated AreneBrPd(PPh₃)₄ (5%), CuI (5%)Et₃NDMF60DMF can help with substrate solubility.
gem-Difluorovinyl BromideBrPd(PPh₃)₄ (5%)Et₃NTHF50-60Copper-free often preferred to prevent side reactions.[7]
Monofluorovinyl IodideIPd(PPh₃)₄ (3%), CuI (5%)DIPEATHF25Reaction often proceeds rapidly at room temperature.[8]
Fluoroarene (C-F)FTransition-Metal-FreeNa/NaOMe/Ca(OH)₂THF65Highly specialized; not a standard palladium-catalyzed reaction.[14]
Table 2: Troubleshooting Guide for Sonogashira Couplings
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently reactive halide (e.g., aryl chloride). 3. Reaction temperature too low.1. Use fresh palladium pre-catalyst and ensure anhydrous/anaerobic conditions. 2. Switch to a more active ligand system (e.g., P(t-Bu)₃ or an NHC ligand). Increase catalyst loading. 3. Increase reaction temperature in increments of 10-20 °C.
Significant Homocoupling 1. Presence of oxygen in the reaction vessel. 2. Reaction run for too long at high temperature.1. Thoroughly degas solvents and purge the reaction flask with inert gas before adding reagents. Use a Schlenk line. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Switch to a copper-free protocol.
Catalyst Decomposition 1. Reaction temperature is too high. 2. Incorrect ligand-to-metal ratio. 3. Substrate contains functional groups that poison the catalyst.1. Lower the reaction temperature. 2. Ensure an appropriate excess of ligand is present, especially when starting with a ligand-free Pd source like Pd₂(dba)₃. 3. Protect sensitive functional groups or use a more robust catalyst system.
Incomplete Conversion 1. Insufficient reaction time. 2. Catalyst deactivation over time.1. Allow the reaction to run longer, monitoring by TLC/GC-MS. 2. Add a second portion of the palladium catalyst (e.g., half of the initial amount) after 4-6 hours.

Conclusion

The Sonogashira cross-coupling is a formidable strategy for the synthesis of fluorinated alkynes, providing a direct and modular route to these high-value compounds. Success with fluorinated substrates requires a nuanced approach, paying close attention to the electronic effects of the fluorine substituents and carefully selecting the catalyst system, base, and reaction conditions. By understanding the underlying mechanism and leveraging the optimized protocols and troubleshooting advice presented in this guide, researchers can confidently employ this powerful reaction to advance their discovery programs in medicinal chemistry and materials science.

References

  • MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (2025-08-06). Sonogashira coupling in natural product synthesis.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes.
  • Jin, G., Zhang, X., & Cao, S. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic Letters, 15(12), 3114-7.
  • BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling for Fluoroenyne Synthesis.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH. (2024-10-24).
  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - Beilstein Journals. (2024-10-24).
  • Shroder, M. The Sonogashira Coupling.
  • The effect of fluorine substituents on intramolecular C–H bond activation reactions at transition metals.
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry.
  • ResearchGate. (2025-08-06). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes..
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798-807.
  • ResearchGate. (2025-08-10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed. (2025-03-14).

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Application Notes & Protocols: Strategic Use of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate for Bioisosteric Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a powerful and well-established tactic to enhance pharmacokinetic and physicochemical properties.[1] The unique characteristics of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98), and the exceptional strength of the C-F bond—allow for subtle yet impactful molecular modifications.[1][2] These modifications can lead to improved metabolic stability, modulated lipophilicity and pKa, and enhanced binding affinity to biological targets.[1][3][4]

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of drug design used to optimize drug-like properties.[5][6] This application note focuses on the gem-difluoroethenyl group (-CH=CF₂) as a modern, non-classical bioisostere, particularly for carboxylic acids and amides. The presence of the difluoromethylene (CF₂) group can impart desirable traits such as increased lipophilicity and improved stability against hydrolysis and oxidative metabolism.[7][8]

This guide provides detailed protocols for utilizing 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate (also known as 2,2-Difluorovinyl tosylate)[9][10], a key reagent for installing the gem-difluoroethenyl moiety onto nucleophilic scaffolds like phenols, to create novel and potentially superior drug analogues.

The Bioisostere in Focus: The gem-Difluoroethenyl Group

The gem-difluoroethenyl group (-CH=CF₂) is an emerging bioisostere that offers a unique combination of electronic and steric properties. It is often employed as a surrogate for carboxylic acids, esters, and amides, where the CF₂ moiety can act as a hydrogen bond acceptor, mimicking a carbonyl oxygen, while the vinyl group maintains planarity.

Key Advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₂ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common liability for many drug candidates.[2][3][7]

  • Modulated Acidity and Lipophilicity: Replacing a polar carboxylic acid with the more lipophilic difluoroethenyl group can dramatically improve a compound's ability to cross biological membranes, which is particularly crucial for targeting the central nervous system (CNS).[11][12] While less acidic than a carboxylic acid, the polarized C-F bonds can still participate in crucial electrostatic interactions within a target's binding site.[4]

  • Electronic Mimicry: The electron-withdrawing nature of the two fluorine atoms polarizes the vinyl group, making it a suitable electronic mimic for the carbonyl in amides and esters, potentially preserving key binding interactions.

The workflow for leveraging this bioisosteric replacement is a multi-step process from initial design to final validation.

G cluster_0 Design & Synthesis cluster_1 Validation Lead Lead Compound (e.g., with Phenol) Identify Identify Modification Site (e.g., -OH group) Lead->Identify Synthesize Synthesize Analogue via O-Difluorovinylation Identify->Synthesize Characterize Structural Confirmation (NMR, MS) Synthesize->Characterize Assess_PhysChem Assess Physicochemical Properties (LogD, pKa) Characterize->Assess_PhysChem Assess_Bio Evaluate Biological Activity & ADME Assess_PhysChem->Assess_Bio Optimized_Lead Optimized Lead Assess_Bio->Optimized_Lead Decision Gate

Figure 1: High-level workflow for bioisosteric replacement.

Application & Synthetic Protocol: O-Difluorovinylation of a Phenolic Lead Compound

This section details the protocol for installing the gem-difluoroethenyl group onto a model phenolic compound using this compound. Phenols are common substructures in bioactive molecules, making this a widely applicable transformation.

Reaction Principle

The reaction proceeds via a nucleophilic substitution where the deprotonated phenol (phenoxide) attacks the vinyl carbon of the tosylate reagent, displacing the tosylate leaving group. The use of a suitable base is critical for generating the nucleophilic phenoxide without promoting side reactions.

Figure 2: General reaction scheme for O-difluorovinylation.
Materials and Reagents
  • Substrate: Phenolic lead compound (e.g., 4-methoxyphenol as a model)

  • Reagent: this compound (CAS 185739-14-4)[9]

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Ware: Oven-dried round-bottom flask, condenser, magnetic stirrer

  • Workup: Diethyl ether, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).

    • Add cesium carbonate (1.5 eq.).

    • Seal the flask with a septum and purge with dry nitrogen or argon gas for 5 minutes.

    • Scientist's Note: Cesium carbonate is an effective base for this reaction due to its high solubility in DMF and its ability to favor O-alkylation over C-alkylation. Using an inert atmosphere prevents degradation of reagents and intermediates.

  • Reagent Addition:

    • Through the septum, add anhydrous DMF (to achieve a substrate concentration of ~0.2 M).

    • Stir the resulting suspension at room temperature for 15 minutes to ensure deprotonation of the phenol.

    • Add this compound (1.2 eq.) to the suspension via syringe or as a solution in a small amount of anhydrous DMF.

  • Reaction Execution:

    • Fit the flask with a condenser under a nitrogen/argon atmosphere.

    • Lower the flask into a pre-heated oil bath set to 80 °C.

    • Stir the reaction mixture vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product should be less polar (higher Rf) than the starting phenol. The reaction is typically complete within 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous wash removes the DMF solvent and inorganic salts. The NaHCO₃ wash ensures any remaining acidic starting material is removed.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure O-(2,2-difluoroethenyl) product.

    • Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Key signals to look for are the characteristic doublet of triplets for the vinyl proton in ¹H NMR and a doublet for the CF₂ group in ¹⁹F NMR.

Data Interpretation: A Comparative Case Study

To illustrate the impact of this bioisosteric replacement, consider a hypothetical lead compound, "Lead-COOH," and its difluoroethenyl analogue, "Analogue-DFV." The following table summarizes the expected changes in key drug-like properties.

PropertyLead-COOH (Parent)Analogue-DFV (Bioisostere)Rationale for Change
Molecular Weight 250.2 g/mol 278.2 g/mol Addition of -OCH=CF₂ in place of -COOH
pKa ~4.5Not Applicable (non-ionizable)Replacement of the acidic proton with a stable vinyl ether.[12]
cLogD (pH 7.4) 1.5 (as carboxylate)3.8Increased lipophilicity from removing the ionizable group.[11]
Membrane Permeability (PAMPA) LowHighDrastic improvement due to increased lipophilicity and loss of charge.[6][11]
Metabolic Stability (HLM T½) 15 min>120 minThe difluoroethenyl group is resistant to oxidative metabolism.[1][7]
Target Binding (IC₅₀) 50 nM75 nMMaintained or slightly reduced affinity, confirming bioisosteric similarity.

Disclaimer: Data presented is hypothetical and for illustrative purposes only.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of the phenol can be addressed by increasing the amount of base or extending the pre-stirring time.

  • Side Products: If C-vinylation is observed, consider a less coordinating solvent or a bulkier base to sterically hinder reaction at the aromatic ring.

  • Reagent Stability: this compound should be stored under an inert atmosphere at low temperatures to prevent decomposition.

  • Context is Key: The success of any bioisosteric replacement is highly context-dependent.[6] While this modification often improves ADME properties, it may positively or negatively impact target affinity, and each new analogue must be fully characterized and tested.

Conclusion

The use of this compound to install the gem-difluoroethenyl group is a valuable and strategic tool in modern medicinal chemistry. This bioisosteric replacement for carboxylic acids and related functionalities offers a reliable method to enhance metabolic stability and membrane permeability, two critical hurdles in drug development. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful modification to optimize their lead compounds.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Li, Y., & He, Y. (2022). Drug Discovery Based on Fluorine-Containing Glycomimetics. Pharmaceuticals, 15(5), 564. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Hu, J., & Zhang, W. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(18), 7068-7072. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]

  • Dixon, J. A., O'Hara, F., Funder, E. D., & Doyle, A. G. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2941-2944. [Link]

  • Qiu, J., Stevenson, S. H., O'Beirne, M. J., & Silverman, R. B. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(2), 329-332. [Link]

  • Sun, H., Xiong, B., Yang, Y., Liu, J., Zhang, X., & Lian, Z. (2021). gem-Difluorovinylation of alkynyl bromoarenes via dual nickel catalysis. Organic Letters, 23(15), 5896-5901. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • American Elements. (n.d.). 2,2-difluoroethyl 4-methylbenzene-1-sulfonate. Retrieved from [Link]

  • Bobek, M., Kavai, I., & De Clercq, E. (1987). Synthesis and biological activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. Journal of Medicinal Chemistry, 30(8), 1494-1497. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • Garcı́a-Ruiz, C., Chen, J., & Tius, M. A. (2014). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. Beilstein Journal of Organic Chemistry, 10, 2392-2398. [Link]

  • Doyle, A. G., & Funder, E. D. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie (International ed. in English), 52(10), 2941-4. [Link]

  • Alle, M., Joyasawal, S., Oukoloff, K., Thibault, T., & Ballatore, C. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 89, 129326. [Link]

  • Wang, C., Wang, B., Li, X., Sun, W., & Liang, Y. (2023). Synthesis of difluoroalkylated compounds a Bioisostere design and... [Diagram]. ResearchGate. [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Parfenov, M.V., Pirutko, L.V., Soshnikov, I.E., Starokon, E.V., Kharitonov, A.S., & Panov, G.I. (2016). Vinylation of Phenol by Acetaldehyde: A New Reaction for the Synthesis of o-Vinylphenol. Catalysis Communications, 86, 59-62. [Link]

  • Allergan Sales, Inc. (1998). Vinyl phenol derivatives, their preparation and their use.

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A Step-by-Step Guide for the Enzymatic Synthesis of Fluorinated Compounds: Protocols and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated compounds frequently exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity, making them highly valuable in pharmaceuticals and agrochemicals.[1][2][3] However, traditional chemical fluorination methods often rely on harsh reagents, high temperatures, and can suffer from a lack of selectivity, presenting significant challenges for complex molecules.[3][4]

Biocatalysis offers a powerful alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform fluorination reactions under mild, environmentally benign conditions.[2][4] This guide provides a detailed overview of the principles, key enzyme classes, and step-by-step protocols for the enzymatic synthesis of fluorinated compounds, designed for researchers and professionals in the field.

The Biocatalytic Toolbox: Key Enzymes for C-F Bond Formation

The success of enzymatic fluorination hinges on selecting the appropriate biocatalyst. While the number of known fluorinating enzymes is still growing, several classes have proven to be particularly effective.

Fluorinases: Nature's C-F Bond Catalysts

The most direct route to enzymatic fluorination is through the use of a fluorinase. The canonical example, 5'-fluoro-5'-deoxyadenosine (5'-FDA) synthase, was first isolated from the bacterium Streptomyces cattleya.[5] It is the only known enzyme in nature that catalyzes the formation of a stable carbon-fluorine bond.[6][7]

Causality Behind the Mechanism: The fluorinase masterfully overcomes the high hydration energy of the fluoride ion, which renders it a weak nucleophile in aqueous solution.[6][8] The enzyme's active site creates a desolvated environment where a "naked" fluoride ion can act as a potent nucleophile. It then catalyzes a direct SN2 attack on S-adenosyl-L-methionine (SAM), with L-methionine serving as the leaving group.[7][8][9] Despite its unique capability, the wild-type fluorinase suffers from a very low turnover rate, catalyzing only one reaction every few minutes, which has spurred significant research into enzyme engineering to improve its efficiency.[6]

fluorinase_mechanism cluster_0 Fluorinase Active Site (Desolvated) cluster_1 Products SAM S-Adenosyl-L-Methionine (SAM) Product_Complex Transition State SAM->Product_Complex Sɴ2 Attack F- Fluoride Ion (F⁻) F-->Product_Complex 5FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Product_Complex->5FDA Release Met L-Methionine (Met) Product_Complex->Met Release caption Fluorinase Sɴ2 Mechanism.

Caption: Fluorinase Sɴ2 Mechanism.

Expanding the Toolbox: Indirect Enzymatic Fluorination

While fluorinases are unique, a broader range of enzymes can be utilized to synthesize complex chiral fluorinated molecules from simpler fluorinated building blocks. This approach significantly expands the scope of biocatalytic fluorination.

  • Aldolases: These enzymes are masters of C-C bond formation. Type II pyruvate aldolases, for example, can use fluorinated ketoacids (like fluoropyruvate) as donors to react with a diverse array of aldehydes, creating secondary or tertiary fluorides with high enantiopurity.[10]

  • Transaminases & Reductive Aminases: These enzymes can install amino groups onto fluorinated ketones or ketoacids, providing access to chiral fluoroamines, which are important pharmacophores.[3][5]

  • Cytochrome P450 Enzymes: Engineered P450s can perform oxidative reactions on substrates already containing fluorine, enabling late-stage functionalization.[3][11]

  • Ene-Reductases: Light-activated FMN-dependent reductases have been engineered to generate carbon radicals from fluorinated reagents, which can then be used to form C-C bonds with high stereocontrol at remote positions.[2][12]

General Workflow for Enzymatic Fluorination

A successful enzymatic fluorination experiment follows a logical progression from planning to final product analysis. This workflow ensures reproducibility and allows for systematic troubleshooting.

general_workflow A Step 1: Enzyme & Substrate Selection B Step 2: Biocatalytic Reaction Setup A->B C Step 3: Reaction Monitoring & Optimization B->C C->B Optimization Loop D Step 4: Reaction Quench & Product Extraction C->D E Step 5: Purification D->E F Step 6: Structural Characterization E->F caption General Experimental Workflow.

Caption: General Experimental Workflow.

Protocol 1: Direct C-F Bond Formation using Fluorinase

This protocol describes the synthesis of 5'-fluoro-5'-deoxyadenosine (5'-FDA) from SAM and potassium fluoride (KF) using a recombinant fluorinase enzyme.

Principle: The fluorinase enzyme catalyzes the direct nucleophilic substitution of the ribosyl C5' position of SAM with a fluoride ion.

Materials and Reagents:

  • Recombinant Fluorinase (e.g., from S. cattleya, expressed in E. coli and purified)

  • S-Adenosyl-L-methionine (SAM) tosylate salt

  • Potassium Fluoride (KF), anhydrous

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Methanol (for quenching)

  • HPLC system for reaction monitoring

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer, pH 7.8.

    • Prepare stock solutions: 20 mM SAM in water, 1 M KF in water, and a 1 mg/mL solution of purified fluorinase in Tris-HCl buffer. Store on ice.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following in order:

      • 700 µL of 100 mM Tris-HCl buffer (pH 7.8)

      • 100 µL of 1 M KF stock solution (final concentration: 100 mM)

      • 100 µL of 20 mM SAM stock solution (final concentration: 2 mM)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiating the Reaction:

    • Initiate the reaction by adding 100 µL of the 1 mg/mL fluorinase solution (final concentration: 0.1 mg/mL).

    • Incubate the reaction at 30°C with gentle shaking for 4-12 hours.

  • Reaction Monitoring:

    • At time points (e.g., 0, 2, 4, 8, 12 hours), withdraw a 50 µL aliquot.

    • Quench the reaction immediately by adding 100 µL of cold methanol.

    • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated enzyme.

    • Analyze the supernatant by reverse-phase HPLC to monitor the consumption of SAM and the formation of 5'-FDA.

  • Purification:

    • Once the reaction has reached completion (or the desired conversion), quench the entire reaction volume by adding an equal volume of cold methanol.

    • Centrifuge to remove the enzyme.

    • Load the supernatant onto a C18 SPE cartridge pre-equilibrated with water.

    • Wash the cartridge with water to remove salts (KF) and buffer components.

    • Elute the product (5'-FDA) with a solution of 50% methanol in water.

    • Lyophilize the collected fractions to obtain the pure product.

Quantitative Data Summary

ParameterConditionRationaleExpected Yield
Enzyme Conc.0.1 mg/mLBalances reaction rate with protein cost.60-80%
SAM Conc.2 mMSufficient substrate without significant inhibition.
KF Conc.100 mMHigh concentration of F⁻ drives the reaction.
pH7.8Optimal pH for fluorinase activity.
Temperature30°CProvides good enzyme stability and activity.

Protocol 2: Asymmetric Synthesis of a Fluorinated Diol using an Aldolase

This protocol demonstrates the use of an engineered aldolase to catalyze the C-C bond formation between fluoropyruvate and an aldehyde acceptor.

Principle: An engineered Type II pyruvate aldolase (e.g., HpcH variant) catalyzes the stereoselective aldol addition of fluoropyruvate to an aldehyde, creating a new chiral center bearing a fluorine atom.[10]

Materials and Reagents:

  • Engineered Aldolase (e.g., HpcH variant)

  • Sodium Fluoropyruvate

  • Propionaldehyde (or other desired aldehyde)

  • HEPES buffer (50 mM, pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • Ethyl acetate (for extraction)

  • Chiral HPLC or GC for enantiomeric excess (ee) analysis

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 10 mL glass vial, prepare the reaction mixture:

      • 5 mL of 50 mM HEPES buffer (pH 8.0) containing 10 mM MgCl₂.

      • Add sodium fluoropyruvate to a final concentration of 50 mM.

      • Add propionaldehyde to a final concentration of 60 mM (1.2 equivalents).

  • Initiating the Reaction:

    • Add the engineered aldolase to a final concentration of 0.5 mg/mL.

    • Seal the vial and incubate at 25°C with vigorous shaking for 24 hours.

  • Work-up and Extraction:

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Confirm the structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and Mass Spectrometry.

    • Determine the enantiomeric excess (% ee) of the product using a suitable chiral HPLC or GC method.

Quantitative Data Summary

Substrate (Aldehyde)ProductYield (%)Enantiomeric Excess (% ee)
Propionaldehyde(S)-4-fluoro-4,5-dihydroxypentan-2-one~75%>98%
Benzaldehyde(S)-4-fluoro-4-hydroxy-1-phenylbutan-2-one~80%>99%

Critical Step: Characterization of Fluorinated Products

Accurate characterization is essential to confirm the success of the synthesis. Due to the unique properties of the fluorine nucleus, ¹⁹F NMR spectroscopy is the most powerful and indispensable tool.

Why ¹⁹F NMR is the Gold Standard:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.

  • 100% Natural Abundance: No isotopic enrichment is required.

  • No Background Signal: Naturally occurring fluorinated compounds are extremely rare, resulting in a clean spectral window.[13][14]

  • Large Chemical Shift Dispersion: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, making it easy to distinguish between different fluorinated species.[15][16]

analysis_workflow cluster_0 Primary Analysis cluster_1 Secondary Analysis NMR ¹⁹F NMR Spectroscopy MS Mass Spectrometry (MS) HPLC HPLC / Chiral HPLC Other_NMR ¹H and ¹³C NMR Purified_Product Purified Product Purified_Product->NMR Confirm C-F Bond & Structure Purified_Product->MS Confirm Mass Purified_Product->HPLC Assess Purity & % ee Purified_Product->Other_NMR Full Structural Elucidation caption Analytical Workflow for Fluorinated Products.

Caption: Analytical Workflow for Fluorinated Products.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or denatured enzyme.2. Incorrect buffer pH or temperature.3. Substrate inhibition (especially for fluorinase).4. Missing cofactor (e.g., Mg²⁺ for some aldolases).1. Verify enzyme activity with a standard assay; use fresh enzyme.2. Double-check buffer preparation and incubator settings.3. Lower the initial substrate concentration (for SAM).4. Ensure all required cofactors are present in the buffer.
Formation of Side Products 1. Non-enzymatic degradation of substrate or product.2. Enzyme promiscuity (catalyzing an undesired reaction).3. Impure starting materials.1. Run a control reaction without the enzyme to check for stability.2. Reduce reaction time or temperature; consider using an engineered enzyme with higher specificity.3. Verify the purity of all substrates and reagents.
Low Enantioselectivity 1. Sub-optimal reaction conditions (pH, temp).2. Racemization of the product over time.3. Incorrect enzyme choice for the specific substrate.1. Screen a range of pH values and temperatures.2. Reduce reaction time and process the product quickly.3. Screen different enzyme variants or classes for higher stereoselectivity.

Future Outlook

The field of enzymatic fluorination is rapidly advancing. Key future directions include:

  • Directed Evolution and Engineering: Creating novel fluorinases and other biocatalysts with higher turnover rates, broader substrate scopes, and improved stability.[17][18]

  • Multi-Enzyme Cascades: Combining multiple enzymes in one-pot reactions to build complex fluorinated molecules from simple precursors, minimizing purification steps and improving overall efficiency.[19]

  • Photoenzymatic Catalysis: Merging the power of light-driven chemistry with enzymatic selectivity to unlock new-to-nature fluorination reactions.[2][12]

By embracing these biocatalytic strategies, researchers can unlock new avenues for the synthesis of valuable fluorinated compounds, driving innovation in medicine, agriculture, and beyond.

References

  • Enzymatic synthesis of fluorinated compounds. (2021). SciSpace. Retrieved from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved from [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). PubMed. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Biocatalysis – Fluorinase. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. (2024). bioRxiv. Retrieved from [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). ResearchGate. Retrieved from [Link]

  • Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-Ketoacids. (2022). PubMed. Retrieved from [Link]

  • Enzymatic synthesis of fluorinated compounds | Request PDF. (2021). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Enzymatic Fluorination and Biotechnological Developments of the Fluorinase | Request PDF. (2015). ResearchGate. Retrieved from [Link]

  • Biocatalytic asymmetric C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. (2024). ChemRxiv. Retrieved from [Link]

  • Purification of organic fluorine compounds. (1934). Google Patents.
  • Fluorinase. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorine biocatalysis. (2020). PubMed. Retrieved from [Link]

  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. (2023). ACS Publications. Retrieved from [Link]

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  • Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). UWSpace. Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016). Google Patents.
  • Crystal structure and mechanism of a bacterial fluorinating enzyme. (2004). PubMed. Retrieved from [Link]

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  • Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. (2020). PMC - NIH. Retrieved from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation. Retrieved from [Link]

  • Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. (2020). PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Fluoroalkenes and Fluoroenynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluoroalkenes and Fluoroenynes in Modern Drug Development

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.[2][3] Among the vast array of fluorinated motifs, fluoroalkenes and fluoroenynes have emerged as particularly valuable structural units. Fluoroalkenes serve as bioisosteres of amide bonds, offering increased stability towards enzymatic hydrolysis, while fluoroenynes are versatile building blocks for the synthesis of complex molecular architectures.[4][5]

The transition from laboratory-scale synthesis to large-scale industrial production of these valuable intermediates presents a unique set of challenges. These include the handling of often hazardous and corrosive fluorinating agents, the need for precise control over reaction parameters to ensure regio- and stereoselectivity, and the development of robust downstream processing and quality control measures to meet the stringent requirements of the pharmaceutical industry. This guide provides a comprehensive overview of key considerations and detailed protocols for the large-scale synthesis of fluoroalkenes and fluoroenynes, with a focus on practical, scalable, and safe methodologies.

I. Strategic Approaches to Large-Scale Fluoroalkene Synthesis

The selection of a synthetic route for large-scale production is a critical decision that balances factors such as cost, safety, scalability, and stereoselectivity. While numerous methods exist for the laboratory-scale synthesis of fluoroalkenes, not all are amenable to industrial production. Here, we focus on two prominent and scalable strategies: Catalytic Hydrofluorination of Alkynes and Wittig-type Olefination Reactions.

A. Gold-Catalyzed Hydrofluorination of Alkynes: A Regio- and Stereoselective Approach

Gold(I) catalysis has emerged as a powerful tool for the regio- and stereoselective hydrofluorination of alkynes, offering a direct and atom-economical route to Z-fluoroalkenes. The judicious choice of directing groups on the alkyne substrate can effectively control the regioselectivity of the fluorine addition.

Causality of Experimental Choices:

  • Catalyst Selection: Gold(I) catalysts, such as (Johnphos)Au(MeCN)SbF6, are preferred due to their high affinity for alkynes and their ability to activate the triple bond towards nucleophilic attack by fluoride. The bulky phosphine ligand helps to stabilize the active catalytic species and prevent catalyst decomposition.

  • Fluoride Source: Triethylamine trihydrofluoride (Et3N·3HF) is a commonly used fluoride source in these reactions. It is a liquid that is easier to handle than anhydrous hydrogen fluoride (HF) gas and provides a controlled release of fluoride ions.

  • Solvent: Dichloromethane (DCM) or other chlorinated solvents are often used due to their ability to dissolve both the catalyst and the substrates, as well as their inertness under the reaction conditions.

  • Temperature: The reaction is typically carried out at or below room temperature to maintain high stereoselectivity and minimize potential side reactions.

Experimental Workflow: Gold-Catalyzed Hydrofluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_qc Quality Control prep_reagents Prepare solutions of alkyne substrate, gold catalyst, and Et3N·3HF in DCM charge_reactor Charge a suitable reactor with the alkyne solution prep_reagents->charge_reactor cool_reactor Cool the reactor to the desired temperature (e.g., 0 °C) charge_reactor->cool_reactor add_catalyst Add the gold catalyst solution to the reactor cool_reactor->add_catalyst add_fluoride Slowly add the Et3N·3HF solution via syringe pump add_catalyst->add_fluoride monitor_reaction Monitor the reaction progress by GC-MS or LC-MS add_fluoride->monitor_reaction quench_reaction Quench the reaction with saturated aqueous NaHCO3 monitor_reaction->quench_reaction extract_product Extract the product with DCM quench_reaction->extract_product wash_organic Wash the organic layer with brine extract_product->wash_organic dry_organic Dry the organic layer over Na2SO4 wash_organic->dry_organic concentrate Concentrate the solution under reduced pressure dry_organic->concentrate purify Purify the crude product by column chromatography concentrate->purify analyze_product Analyze the final product by NMR, GC-MS, and elemental analysis purify->analyze_product G cluster_prep Ylide Generation cluster_reaction Olefination Reaction cluster_workup Work-up and Purification cluster_qc Quality Control prep_phosphonium Prepare a solution of the fluorinated phosphonium salt in anhydrous THF cool_phosphonium Cool the solution to -78 °C prep_phosphonium->cool_phosphonium add_base Slowly add a strong base (e.g., NaHMDS) to generate the ylide cool_phosphonium->add_base add_carbonyl Add a solution of the carbonyl compound in THF to the ylide add_base->add_carbonyl warm_reaction Allow the reaction to warm to room temperature and stir add_carbonyl->warm_reaction monitor_reaction Monitor the reaction progress by TLC or LC-MS warm_reaction->monitor_reaction quench_reaction Quench the reaction with saturated aqueous NH4Cl monitor_reaction->quench_reaction extract_product Extract the product with an organic solvent (e.g., ethyl acetate) quench_reaction->extract_product wash_organic Wash the organic layer with water and brine extract_product->wash_organic dry_organic Dry the organic layer over Na2SO4 wash_organic->dry_organic scavenge_tppo Treat the solution with a scavenger resin to remove TPPO dry_organic->scavenge_tppo filter_and_concentrate Filter off the resin and concentrate the solution scavenge_tppo->filter_and_concentrate purify Purify the crude product by chromatography or distillation filter_and_concentrate->purify analyze_product Analyze the final product by NMR, GC-MS, and elemental analysis purify->analyze_product

Sources

Application Notes and Protocols for the Synthesis of Multi-Substituted Fluoroalkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendant Role of Fluoroalkenes in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] Among the diverse array of organofluorine motifs, multi-substituted fluoroalkenes stand out for their unique electronic properties and their ability to serve as stable isosteres for amide bonds, influencing molecular conformation, metabolic stability, and binding affinity.[1][4][5][6] This guide provides a comprehensive overview of robust and contemporary methodologies for the synthesis of these valuable compounds, offering both conceptual understanding and practical, field-tested protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

I. Strategic Approaches to Fluoroalkene Synthesis: A Mechanistic Overview

The synthesis of multi-substituted fluoroalkenes can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope considerations. Understanding the underlying mechanisms is paramount to successful experimental design and troubleshooting.

Diagram: Major Synthetic Pathways to Multi-Substituted Fluoroalkenes

G cluster_start Starting Materials cluster_methods Synthetic Methodologies Alkynes Alkynes Hydrofluorination Hydrofluorination Alkynes->Hydrofluorination e.g., Au(I)-catalyzed Carbonyls Carbonyls Olefination Reactions Olefination Reactions Carbonyls->Olefination Reactions e.g., Julia-Kocienski Trifluoromethylated Precursors Trifluoromethylated Precursors Defluorinative Functionalization Defluorinative Functionalization Trifluoromethylated Precursors->Defluorinative Functionalization e.g., Radical Addition-Elimination Haloalkenes Haloalkenes Cross-Coupling Reactions Cross-Coupling Reactions Haloalkenes->Cross-Coupling Reactions e.g., Suzuki, Negishi Fluoroalkenes Fluoroalkenes Hydrofluorination->Fluoroalkenes Olefination Reactions->Fluoroalkenes Defluorinative Functionalization->Fluoroalkenes Cross-Coupling Reactions->Fluoroalkenes G PC Photocatalyst PC->PC Visible Light PC->PC SET PC* Excited Photocatalyst Radical Precursor Radical Precursor R• Alkyl Radical Radical Precursor->R• SET from PC* CF3-Alkene α-Trifluoromethyl Alkene Intermediate Radical Adduct Product gem-Difluoroalkene Intermediate->Product β-Fluoride Elimination R•CF3-Alkene R•CF3-Alkene R•CF3-Alkene->Intermediate

Caption: Simplified photoredox catalytic cycle for defluorinative alkylation.

Protocol: Zn-Mediated Decarboxylative/Defluorinative Alkylation of α-Trifluoromethyl Alkenes

This protocol provides a mild and efficient route to gem-difluoroalkenes using N-hydroxyphthalimide (NHPI) esters as radical precursors. [7] Materials:

  • α-Trifluoromethyl alkene (1.0 equiv)

  • NHPI ester (1.5 equiv)

  • Zinc powder (3.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the α-trifluoromethyl alkene, NHPI ester, and zinc powder.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Substrate TypeNHPI EsterTypical Yield (%)Reference
Aryl-substituted α-trifluoromethyl alkenePrimary, secondary, or tertiary alkyl60-90[7]
Heteroaryl-substituted α-trifluoromethyl alkeneGlycosyl-based70-85[7]

III. Stereoselective Synthesis from Alkynes

The direct addition of fluorine across a carbon-carbon triple bond is a highly atom-economical method for synthesizing fluoroalkenes. Achieving high regio- and stereoselectivity is the primary challenge, which has been addressed through the development of sophisticated catalytic systems.

A. Gold(I)-Catalyzed Hydrofluorination

Gold(I) catalysts have proven effective in promoting the trans-hydrofluorination of alkynes. [1]The use of directing groups can significantly enhance regioselectivity, leading to the predictable formation of Z-vinyl fluorides. [1] Causality in Catalyst and Reagent Choice:

  • Gold(I) Catalyst: The soft Lewis acidity of Au(I) effectively activates the alkyne towards nucleophilic attack.

  • Et3N•3HF: This serves as a convenient and less hazardous source of nucleophilic fluoride compared to anhydrous HF. [1]* Directing Groups: Carbonyl-containing groups, such as Troc-carbamates, can coordinate to the gold catalyst, positioning the alkyne for regioselective fluoride attack. [1]

Diagram: Directed Au(I)-Catalyzed Hydrofluorination

G Alkyne Alkyne with Directing Group (DG) Au(I) Au(I) Catalyst Complex [Alkyne-Au(I)-DG] Complex F- Fluoride Source (Et3N•3HF) Intermediate Vinylgold Intermediate Product Z-Fluoroalkene Intermediate->Product Protodeauration AlkyneAu(I) AlkyneAu(I) AlkyneAu(I)->Complex ComplexF- ComplexF- ComplexF-->Intermediate Nucleophilic Attack

Caption: Proposed mechanism for directed hydrofluorination of alkynes.

Protocol: Regio- and Stereoselective Synthesis of Fluoroalkenes via Directed Au(I) Catalysis

This protocol is adapted from methodologies employing directing groups for enhanced selectivity. [1] Materials:

  • Alkyne with a directing group (e.g., Troc-carbamate) (1.0 equiv)

  • Au(I) catalyst (e.g., [Au(IPr)Cl]/AgBF4) (5 mol%)

  • Et3N•3HF (2.0 equiv)

  • KHSO4 (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the Au(I) catalyst precursor and silver salt in the anhydrous solvent and stir for 30 minutes.

  • Filter the mixture through a pad of Celite to remove AgCl.

  • To the filtrate, add the alkyne substrate and KHSO4.

  • Cool the reaction mixture to 0 °C and add Et3N•3HF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by NMR or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over MgSO4, filter, and concentrate.

  • Purify by flash column chromatography.

Directing GroupRegioselectivity (Z:E)Typical Yield (%)Reference
Troc-carbamate (alkyl-aryl alkyne)92:869[1]
Troc-carbamate (dialkyl alkyne)>50:157[1]

IV. Cross-Coupling Strategies for Fluoroalkene Diversification

Cross-coupling reactions are indispensable for installing a wide variety of substituents onto a fluoroalkene core, offering modularity and access to complex molecular architectures.

A. Palladium-Catalyzed Cross-Coupling of Fluoroalkenyliodonium Salts

Fluoroalkenyliodonium salts are versatile intermediates that can be prepared stereoselectively and subsequently used in palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups. [8] Trustworthiness of the Protocol: The stereochemistry of the starting fluoroalkenyliodonium salt is typically retained in the coupled product, providing excellent control over the final alkene geometry.

Protocol: Suzuki-Miyaura Coupling of (E)-2-Fluoroalkenyliodonium Salts

Materials:

  • (E)-2-Fluoroalkenyliodonium salt (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4) (5 mol%)

  • Base (e.g., Na2CO3) (2.0 equiv)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Inert atmosphere

Procedure:

  • To a reaction flask, add the (E)-2-fluoroalkenyliodonium salt, arylboronic acid, palladium catalyst, and base.

  • Degas the solvent mixture and add it to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

V. Conclusion and Future Outlook

The synthesis of multi-substituted fluoroalkenes is a dynamic and rapidly evolving field. The methodologies outlined in this guide represent a selection of the most robust and versatile tools available to the modern chemist. Future developments will likely focus on enhancing the stereocontrol of more complex systems, developing more sustainable and economical catalytic processes, and expanding the substrate scope to include increasingly complex and functionalized molecules. The continued innovation in this area will undoubtedly fuel further discoveries in medicinal chemistry and materials science.

References

  • Modular Synthesis of Diverse gem-Difluoroalkenes from Trifluoroacetic Anhydride via Phosphorus-Assisted Fluoride Elimination. Organic Letters. [Link]

  • Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. Synlett. [Link]

  • Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. National Institutes of Health. [Link]

  • Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling. Organic Letters. [Link]

  • Stereoselective Synthesis of Fluoroalkenes Using Fluoroalkenyliodonium Salts. J-Stage. [Link]

  • Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling. Organic Letters. [Link]

  • Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling. American Chemical Society. [Link]

  • Stereoselective synthesis of mono-fluoroalkenes. PubMed. [Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]

  • Synthesis of gem-Difluoroalkenes via β-Fluoride Elimination of Organorhodium(I). Chemistry Letters. [Link]

  • Synthesis of trifluoromethyl alkenes. Organic Chemistry Portal. [Link]

  • Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. National Institutes of Health. [Link]

  • Synthesis of Trifluoromethylated Alkenes via a Tandem Aldol/N-Acyloxyphthalimide-Assisted Decarboxylation Sequence. Scilit. [Link]

  • Synthesis of Trifluoromethylated Alkenes via a Tandem Aldol/N-Acyloxyphthalimide-Assisted Decarboxylation Sequence. Organic Letters. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. Europe PMC. [Link]

  • Vinyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Synthesis of Fluoroalkenes by Gold Catalysis.pptx. Slideshare. [Link]

  • Catalytic HF Shuttling between Fluoroalkanes and Alkynes. ChemRxiv. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Catalytic HF Shuttling between Fluoroalkanes and Alkynes. Spiral. [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journals. [Link]

  • Chemists Unlock the Potential of Fluoroalkenes. Technology Networks. [Link]

  • A practical route for the highly stereoselective synthesis of tetrasubstituted fluoroalkenes. PubMed. [Link]

  • Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. National Institutes of Health. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. National Institutes of Health. [Link]

  • Chemists unlock the potential of fluoroalkenes. ScienceDaily. [Link]

  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]

  • Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides. PubMed. [Link]

  • Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. [Link]

  • Methods to build tetrasubstituted perfluoroalkylated alkenes. ResearchGate. [Link]

  • Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts. American Chemical Society. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. National Institutes of Health. [Link]

  • Applications of gem‐difluoroalkenes in medicinal chemistry. ResearchGate. [Link]

  • Metal-Catalyzed Metathesis of Fluorinated Alkenes: Still a Current Major Challenge. ACS Catalysis. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates. National Institutes of Health. [Link]

  • Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

How to optimize reaction conditions for difluorovinylation?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Difluorovinylation Reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize, troubleshoot, and better understand the nuances of incorporating the valuable gem-difluoroalkene motif into their molecules. The gem-difluoroalkene group is a highly sought-after bioisostere for carbonyls and amides, often enhancing metabolic stability, cell permeability, and binding affinity.[1] However, its successful installation requires careful control over reaction parameters.

This guide moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to make informed decisions and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during difluorovinylation experiments in a direct question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

This is the most frequent challenge. A systematic approach is crucial to diagnose the root cause.

Possible Cause 1: Catalyst Inactivity The heart of most modern difluorovinylation reactions is a transition metal catalyst, often based on Nickel or Palladium.[2] Its inactivity is a primary suspect in a failed reaction.

  • Solutions:

    • Precatalyst Activation: Many precatalysts require an activation step to generate the active catalytic species (e.g., Ni(0) or Pd(0)). Ensure your base and/or reducing agent (like a silane) are active and added correctly.[1] In some cases, the choice of base is crucial for in situ generation of the active catalyst.

    • Ligand Dissociation/Decomposition: The ligand stabilizes the metal center and tunes its reactivity. If the reaction temperature is too high, the ligand can decompose or dissociate, leading to catalyst deactivation (e.g., formation of palladium black). Consider lowering the temperature or screening alternative, more thermally stable ligands.

    • Catalyst/Ligand Purity: Use freshly sourced, high-purity catalysts and ligands. Many phosphine-based ligands are susceptible to oxidation.[3] Store them under an inert atmosphere and handle them in a glovebox if possible.

Possible Cause 2: Reagent and Solvent Quality Difluorovinylation reactions are often highly sensitive to impurities, particularly water and oxygen.

  • Solutions:

    • Rigorous Drying of Solvents: Use freshly distilled or commercially available anhydrous solvents. Passing them through an activated alumina column is an excellent practice.[4]

    • Degassing: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for at least 30 minutes.

    • Substrate Purity: Ensure your starting materials are pure and free from contaminants that could poison the catalyst (e.g., sulfur-containing compounds, excess coordinating solvents).[5]

    • Difluorovinylating Agent Stability: Some difluorovinylating agents can be unstable. For instance, certain hypervalent iodine reagents should be handled with care and stored under appropriate conditions to prevent decomposition.[6]

Possible Cause 3: Sub-optimal Reaction Conditions The interplay between solvent, base, and temperature creates a delicate balance that dictates success.

  • Solutions:

    • Temperature Screening: If no reaction occurs at room temperature, gradually increase the heat in 10-20 °C increments. Conversely, if decomposition is observed, try running the reaction at a lower temperature for a longer period.[4]

    • Solvent Choice: The polarity and coordinating ability of the solvent are critical.[7][8] A non-coordinating, polar aprotic solvent like THF, dioxane, or toluene is often a good starting point. Highly coordinating solvents like DMF or DMSO can sometimes inhibit catalysis by binding too strongly to the metal center.[9]

    • Base Selection: The base can play multiple roles, including catalyst activation and neutralizing acidic byproducts. The strength of the base must be carefully chosen. An overly strong base can cause substrate decomposition, while a base that is too weak may not facilitate the catalytic cycle. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU) bases.[9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing a failed difluorovinylation reaction.

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) Check_Setup Verify Reaction Setup (Inert atmosphere, Dry glassware) Start->Check_Setup Check_Reagents Assess Reagent Quality (Purity, Age, Storage) Check_Setup->Check_Reagents Setup OK Re_run_Control Re-run with known successful substrate (control) Check_Reagents->Re_run_Control Reagents OK Problem_Substrate Issue is Substrate-Specific - Steric hindrance? - Electronic effects? - Catalyst poisoning group? Re_run_Control->Problem_Substrate Control Works Problem_Conditions Issue is General Conditions Re_run_Control->Problem_Conditions Control Fails Success Reaction Optimized Problem_Substrate->Success Modify substrate or accept limitation Screen_Catalyst Screen Catalyst / Ligand Problem_Conditions->Screen_Catalyst Systematic Optimization Screen_Solvent Screen Solvent Screen_Catalyst->Screen_Solvent Screen_Base Screen Base Screen_Solvent->Screen_Base Screen_Temp Screen Temperature Screen_Base->Screen_Temp Screen_Temp->Success

Caption: A systematic workflow for troubleshooting failed difluorovinylation reactions.

Q2: My reaction is messy, producing multiple unidentified byproducts. How can I improve the selectivity?

Poor selectivity often points to substrate decomposition, side reactions, or an overly reactive catalyst.

  • Solutions:

    • Lower the Reaction Temperature: This is the most effective first step to reduce the rate of decomposition pathways.[4] Many side reactions have higher activation energies than the desired transformation.

    • Change the Solvent: Solvents can stabilize or destabilize reactive intermediates.[7] Switching to a less polar solvent may suppress undesired polar transition states.

    • Modify the Ligand: The steric and electronic properties of the ligand are paramount for controlling selectivity.[3][10] A bulkier ligand can prevent unwanted side reactions by sterically shielding the metal center, while a more electron-donating ligand can alter the reactivity profile of the catalyst.

    • Check Substrate Stability: Your starting material or product might be unstable under the reaction conditions. Test their stability independently by exposing them to the base and solvent at the reaction temperature, without the catalyst. If decomposition occurs, milder conditions are necessary.[11]

Q3: The reaction works, but the yield is inconsistent and not reproducible. What factors should I investigate?

Reproducibility issues are frustrating and often trace back to subtle, uncontrolled variables.

  • Solutions:

    • Strict Atmospheric Control: Inconsistent exclusion of air and moisture is a primary culprit. Develop a standardized, rigorous protocol for setting up reactions under an inert atmosphere.[5]

    • Reagent Stoichiometry and Addition: Ensure precise measurement of all reagents, especially the catalyst and ligand.[5] The order and rate of addition can also be critical; sometimes slow addition of a reagent is necessary to control temperature or concentration.[12]

    • Stirring Efficiency: In heterogeneous reactions (e.g., with an inorganic base), inefficient stirring can lead to local concentration gradients and inconsistent results. Ensure vigorous, efficient stirring.[12]

    • Purity of a "Good Batch": If one batch of a reagent or solvent worked well, re-verify its purity. It may have been of higher quality than subsequent batches. Do not assume all bottles from a supplier are identical.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my substrate?

The "no-free-lunch" principle applies here; there is no single universal catalyst system. However, general guidelines exist.

  • For C-H Functionalization: Rhodium(III) and Palladium(II) catalysts are often employed, typically requiring a directing group on the substrate to achieve regioselectivity.[2][13]

  • For Cross-Coupling Reactions: Nickel(0) and Palladium(0) systems are dominant.

    • Nickel catalysts are often more cost-effective and can be highly effective for hydro-gem-difluorovinylation of alkenes.[1]

    • Palladium catalysts, particularly when paired with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos), are workhorses for coupling with aryl halides or boronic acids. These ligands promote the crucial oxidative addition and reductive elimination steps.[3]

A screening approach is often the most practical way to identify the optimal system.

Parameter Interplay Diagram

This diagram illustrates how various reaction parameters are interconnected and influence the final outcome.

Parameter_Interplay Outcome Yield & Selectivity Catalyst Catalyst (Ni, Pd, Rh) Catalyst->Outcome Ligand Ligand (Sterics, Electronics) Catalyst->Ligand Ligand->Outcome Ligand->Catalyst Solvent Solvent (Polarity, Coordination) Solvent->Outcome Base Base (Strength, Solubility) Solvent->Base Base->Outcome Base->Solvent Temperature Temperature Temperature->Outcome Temperature->Solvent Substrate Substrate (Functional Groups) Substrate->Outcome Substrate->Catalyst

Caption: The interconnected nature of key parameters in optimizing difluorovinylation.

Q2: What is the role of the base and how do I select one?

A base can be a proton scavenger, a reductant activator, or a key part of the catalytic cycle. To choose a base, you must know its role in your specific reaction. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the acid you need to deprotonate.[9]

Base TypeExamplesTypical Use CaseConsiderations
Inorganic Carbonates K₂CO₃, Cs₂CO₃Mildly basic conditions, often used in Pd and Ni catalysis.Often insoluble, requiring efficient stirring. Cesium carbonate is more soluble and basic.
Inorganic Phosphates K₃PO₄Common in Suzuki and Buchwald-Hartwig couplings.Provides a good balance of basicity and compatibility.
Organic Amines DBU, Et₃NUsed as a proton scavenger.Can sometimes act as a ligand, inhibiting catalysis.
Alkoxides NaOtBu, KOtBuStrongly basic conditions.Can be nucleophilic and may not be compatible with sensitive functional groups.
Q3: My substrate contains sensitive functional groups. What strategies can I use?

Modern difluorovinylation methods show broad functional group tolerance, but challenges remain.[1][14]

  • Strategy 1: Use Milder Conditions. Try running the reaction at room temperature or below, even if it requires a longer reaction time.

  • Strategy 2: Choose a Chemoselective Catalyst System. Some catalyst/ligand combinations are known for their high functional group tolerance. For example, modern Buchwald precatalysts are designed for this purpose.

  • Strategy 3: Protect the Sensitive Group. If a functional group is incompatible (e.g., a free amine or a particularly acidic proton), a standard protecting group strategy may be necessary.

Section 3: General Experimental Protocol

This section provides a representative, adaptable protocol for a Nickel-catalyzed hydro-gem-difluorovinylation of an unactivated alkene, based on established literature.[1]

Objective: To couple an alkene with a 2,2-difluorovinyl benzoate.

Materials:

  • Alkene (1.0 equiv)

  • 2,2-Difluorovinyl benzoate (2.0 equiv)

  • Ni(COD)₂ (10 mol%)

  • Ligand (e.g., 4-methoxypyridine, 15 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Silane reductant (e.g., Ph₂SiH₂, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 0.1 M)

Step-by-Step Procedure:

  • Preparation: In a glovebox, add the solid reagents (alkene, Ni(COD)₂, ligand, and K₂CO₃) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed THF to the vial.

  • Reagent Addition: Add the 2,2-difluorovinyl benzoate and the silane reductant via syringe.

  • Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 60 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 16 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Section 4: References

  • Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates. (2022). ACS Catalysis.

  • Optimization of reaction conditions for Ni-catalyzed cross-coupling. (2022). ResearchGate.

  • Optimization of reaction conditions for synthesis of [18F]FMISO. (n.d.). Preprints.org.

  • Rhodium-Catalyzed Merging of 2-Arylquinazolinone and 2,2-Difluorovinyl Tosylate. (2020). ResearchGate.

  • Optimization of the reaction conditions for synthesis of gem-Difluorovinyl Alcohols. (n.d.). ResearchGate.

  • Diverse reactivity of the gem-difluorovinyl iodonium salt. (n.d.). ResearchGate.

  • Optimization of reaction conditions for Michael addition. (n.d.). ResearchGate.

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.

  • Troubleshooting low yield in heterocycle fluorination reactions. (n.d.). Benchchem.

  • Aminodifluorosulfinium salts: selective fluorination reagents. (2010). Journal of Organic Chemistry.

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization. (2020). ResearchGate.

  • How To: Troubleshoot a Reaction - FAQ. (n.d.). University of Rochester Department of Chemistry.

  • Solvent effects. (n.d.). Wikipedia.

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Paul Murray Catalysis Consulting.

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! (n.d.). University of Rochester Department of Chemistry.

  • Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.

  • Probing the Impact of Solvent on the Strength of Lewis Acids. (n.d.). ACS Publications.

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.

  • Ligand and Solvent Selection in Challenging Catalytic Reactions. (n.d.). ResearchGate.

  • Solvent Effects. (2019). Chemistry LibreTexts.

  • Difluorovinylation of gem-Difluorinated Cyclopropanes. (n.d.). Osaka University.

  • One‐Pot Synthesis of Fluorovinyl Acetates. (n.d.). ResearchGate.

  • Impact of solvent and base selection on reaction rate and efficiency. (n.d.). Benchchem.

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). Angewandte Chemie International Edition.

  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.

  • Chemists develop reaction cascade to produce fluorinated molecules. (2023). ScienceDaily.

  • How Do Solvents Influence Apparent Acid-base Strength? (2023). YouTube.

  • Ligands and Catalysts Catalogue. (2020). Solvias.

  • Ligand design for cross-couplings: phosphines. (2024). YouTube.

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, yet its complexity can sometimes lead to frustratingly low yields.[1][2] This guide is structured to provide not just solutions, but a deeper understanding of the causality behind common experimental failures. We will diagnose issues step-by-step, moving from foundational principles to specific, challenging scenarios.

Part 1: Frequently Asked Questions (FAQs) - The Core Components

This section addresses fundamental questions about the key parameters of the Suzuki coupling. A solid understanding of these components is the first step toward successful troubleshooting.

Q1: What is the catalytic cycle for the Suzuki-Miyaura reaction, and where do problems typically arise?

A1: The reaction proceeds through a palladium-catalyzed cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] Each step presents potential failure points that can halt the cycle and diminish your yield.

The generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[4] Failure here means the reaction never starts.

  • Transmetalation: The organic group from the organoboron species (R²-BY₂) is transferred to the palladium(II) complex. This crucial step requires activation of the boronic acid by a base.[5][6] Inefficient base activation or decomposition of the boronic acid are common issues.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_X Organoboron R²-B(OR)₂ (Organoboron) Organoboron->PdII_R2 Base Base (e.g., K₃PO₄) Base->PdII_R2  Activation

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Q2: My reaction is sluggish with an aryl chloride. How should I adjust my catalyst system?

A2: This is a classic issue rooted in the oxidative addition step. The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds, making it harder for the palladium catalyst to insert itself.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

The Causality: To overcome the high activation energy of C-Cl bond cleavage, the palladium center must be more electron-rich and accessible. This enhances its nucleophilicity, promoting the oxidative addition.

Solution:

  • Switch to Electron-Rich, Bulky Ligands: Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed for this purpose.[4][7][8] Their bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating nature facilitates the oxidative addition itself.[3][8]

  • Use a Pre-formed Catalyst (Precatalyst): Palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and provide a more reliable source of the active Pd(0) species in solution, improving reproducibility for challenging couplings.[9]

Q3: What is the role of the base, and how do I select the right one?

A3: The base is not merely a spectator; it is essential for the transmetalation step.[5][10] Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[6][11]

The Causality: An inappropriate base can lead to several problems:

  • Too Weak: Insufficient formation of the boronate "ate" complex, stalling the transmetalation step.

  • Too Strong: Can promote side reactions, such as protodeboronation (see Part 2) or degradation of base-sensitive functional groups on your substrates.[9][12]

  • Poor Solubility: If the base is not soluble in the reaction solvent, its effectiveness is dramatically reduced. This is why mixed solvent systems (e.g., Toluene/Water) are common.[7]

Selection Guide:

BaseRelative StrengthCommon SolventsKey Considerations & Causality
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂OAn excellent general-purpose base. Its strength is often sufficient for most couplings without being overly harsh. The hydration shell in aqueous media aids its solubility and activity.
Cs₂CO₃ StrongDioxane, THF, TolueneHighly effective due to the high solubility of cesium salts in organic solvents, which increases the concentration of the active base. Often used for difficult couplings.
K₂CO₃ / Na₂CO₃ ModerateDioxane/H₂O, Ethanol/H₂OWorkhorse bases, especially for reactive aryl bromides and iodides. Their moderate strength makes them a safe starting point to avoid substrate degradation.
KF MildTHF, Toluene (Anhydrous)A mild, non-nucleophilic base. It is particularly useful for substrates with base-labile groups (like esters) as it minimizes hydrolysis.[6] It is thought to activate the boronic acid via a fluoroborate species.
Organic Bases (e.g., Et₃N) WeakOrganic SolventsGenerally not effective for activating boronic acids in Suzuki couplings and are rarely used.[10]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[10]

Q4: How does the choice of solvent impact the reaction?

A4: The solvent's role is multifaceted; it must dissolve the reactants, stabilize the catalytic species, and influence the efficacy of the base.[13][14] The choice is often linked to the base and temperature required.

The Causality:

  • Polarity & Solubility: Apolar solvents like toluene or dioxane are excellent for dissolving organic substrates and many catalyst complexes. However, inorganic bases have poor solubility in them, necessitating the addition of water to create a biphasic system where the base can be active.[7]

  • Catalyst Stabilization: The solvent can coordinate to the palladium center. In some cases, polar, coordinating solvents like DMF or MeCN can alter the active catalytic species, which can even switch the chemoselectivity of a reaction.[15][16][17]

  • Temperature: The solvent's boiling point dictates the maximum temperature of the reaction, which is critical for activating less reactive aryl halides.

Common Solvent Systems:

Solvent SystemTypical Temperature (°C)Key Characteristics & Use Cases
Toluene / H₂O 80-110Excellent general system. Toluene dissolves organics well, while water dissolves the inorganic base. Requires vigorous stirring.
1,4-Dioxane / H₂O 80-100Similar to toluene/water but dioxane is fully miscible with water, creating a single phase that can improve reaction rates.
THF / H₂O 60-66Good for reactions that can proceed at lower temperatures. Its low boiling point limits its use for unreactive substrates.
DMF or DMAc 80-150High-boiling polar aprotic solvents. Excellent for solubilizing a wide range of reagents but can be difficult to remove and may coordinate to the catalyst.[15]

Part 2: Troubleshooting Guide - Common Problems & Solutions

When a reaction fails, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve the most common issues.

Troubleshooting_Workflow cluster_NoConversion Troubleshooting Path 1: No Conversion cluster_SideProducts Troubleshooting Path 2: Side Products Start Low Yield or Reaction Failure Check_Conversion Is Starting Material Consumed? (Check by TLC/LCMS) Start->Check_Conversion No_Conversion No / Low Conversion Check_Conversion->No_Conversion No Side_Products High Conversion, but Significant Side Products Check_Conversion->Side_Products Yes Catalyst 1. Check Catalyst & Ligand - Is it fresh? - Stored under inert gas? - Appropriate for substrate? No_Conversion->Catalyst Check_Homocoupling Homocoupling Observed? (Ar-Ar or B-B) Side_Products->Check_Homocoupling Check_Proto Protodeboronation Observed? (Boronic acid replaced by -H) Side_Products->Check_Proto Reagents 2. Check Reagents - Boronic acid degraded? - Halide pure? - Solvent anhydrous/degassed? Catalyst->Reagents Conditions 3. Check Conditions - Temperature high enough? - Base/Solvent combo correct? - Reaction time sufficient? Reagents->Conditions Solve_Homocoupling Solution: - Rigorously degas solvents - Ensure inert atmosphere - Use fresh Pd(0) source Check_Homocoupling->Solve_Homocoupling Solve_Proto Solution: - Use milder base (e.g., KF) - Switch to anhydrous conditions - Use a more stable boronate (pinacol, MIDA) Check_Proto->Solve_Proto

Sources

Technical Support Center: Troubleshooting Side Reactions and Byproducts in Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Welcome to the technical support center for fluorination chemistry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to side reactions and byproduct formation during fluorination experiments. By understanding the underlying mechanisms of these unwanted pathways, you can effectively optimize your reaction conditions for higher yields and purity.

Part 1: General Troubleshooting Principles

Before diving into specific reaction types, it's crucial to control for universal variables that can impact the outcome of any fluorination reaction.

Issue: My reaction is low-yielding, messy, or completely failing. Where do I start?

Answer: Start by verifying the fundamentals of your experimental setup. Many fluorination failures can be traced back to a few common culprits.

  • Reagent Quality and Storage: Many fluorinating agents are highly sensitive to moisture and can degrade over time, especially with improper storage.[1] For instance, Diethylaminosulfur trifluoride (DAST) must be refrigerated and reacts violently with trace moisture.[2] Always use a fresh bottle or a properly stored reagent if you suspect degradation.

  • Anhydrous Conditions: The fluoride anion is a strong hydrogen bond acceptor and its nucleophilicity is significantly hampered by water.[3] Ensure all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Compatibility: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often used to enhance fluoride's nucleophilicity.[4] However, some reagents have known incompatibilities. For example, Selectfluor® can react exothermically and rapidly with solvents like DMF and DMSO.[5] Always verify reagent-solvent compatibility before starting your experiment.

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing a failed fluorination reaction.

G start Low / No Product Yield reagent Check Reagent Activity (Fresh bottle? Proper storage?) start->reagent 1. Start Here solvent Verify Solvent (Anhydrous? Compatible?) reagent->solvent Reagent OK success Problem Solved reagent->success Reagent was degraded temp Optimize Temperature (Too low? Too high?) solvent->temp Solvent OK solvent->success Solvent was wet/ incompatible leaving_group Assess Leaving Group (For Nucleophilic Rxns) temp->leaving_group Temp OK temp->success New Temp works activation Check Substrate Activation (For SNAr) leaving_group->activation LG OK leaving_group->success Improved LG activation->success Activation OK activation->success Substrate modified

Caption: A systematic workflow for troubleshooting low-yielding fluorination reactions.

Part 2: Troubleshooting by Reaction Type

Section 2.1: Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride anion (F⁻). Common fluoride sources include alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides (TBAF).

Issue 1: My reaction with KF or CsF is extremely slow or shows no conversion.

Probable Cause: The primary challenge with alkali metal fluorides is their low solubility in organic solvents and the high lattice energy of the salt, which makes the fluoride ion poorly available for reaction.

Proposed Solutions & Protocol:

  • Employ Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can dramatically accelerate the reaction.[6][7] The lipophilic cation of the PTC pairs with the fluoride anion, shuttling it from the solid phase into the organic phase where it can react with the substrate.[6]

  • Use Spray-Dried KF: Commercially available spray-dried KF has a much higher surface area than standard crystalline KF, which improves its reactivity.

  • Solvent Choice: Use highly polar aprotic solvents like DMF, DMSO, or sulfolane to help dissolve the fluoride salt and enhance the nucleophilicity of the fluoride ion.[4]

Issue 2: My reaction with Tetrabutylammonium Fluoride (TBAF) results in significant elimination byproducts.

Probable Cause: TBAF is a strong base, and the "naked" fluoride ion it provides is highly basic, which can promote E2 elimination, especially with secondary or sterically hindered substrates.[8] This pathway competes directly with the desired Sɴ2 substitution.[8]

Proposed Solutions & Protocol:

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the Sɴ2 pathway.[8]

  • Use a Milder Fluoride Source: Consider switching to a less basic fluoride source. Triethylamine trihydrofluoride (Et₃N·3HF) is an effective alternative that is less prone to causing elimination.[8]

  • Use Hydrated or Buffered TBAF: Anhydrous TBAF is notoriously basic. Using the commercially available trihydrate (TBAF·3H₂O) or the TBAF·(t-BuOH)₄ complex can temper the basicity of the fluoride ion.[9] Buffering the reaction with a mild acid like acetic acid can also suppress elimination.

G sub Alkyl Halide (R-X) sn2 Desired Product (R-F) sub->sn2 Sɴ2 Pathway e2 Elimination Byproduct (Alkene) sub->e2 E2 Pathway (Base-promoted) f_source Fluoride Source (e.g., TBAF) f_source->sn2 f_source->e2 sn2_cond Favored by: - Lower Temperature - Less Basic F⁻ Source - Polar Aprotic Solvent sn2->sn2_cond e2_cond Favored by: - Higher Temperature - Strong Base (Anhydrous TBAF) - Hindered Substrate e2->e2_cond

Caption: Competition between Sɴ2 (Substitution) and E2 (Elimination) pathways.

Section 2.2: Deoxyfluorination

Deoxyfluorination involves replacing a hydroxyl group with fluorine, typically using reagents like DAST, Deoxo-Fluor®, or PyFluor.

Issue: My deoxyfluorination with DAST or Deoxo-Fluor® is giving me elimination and/or rearrangement byproducts.

Probable Cause: These reagents function by first activating the alcohol to form a good leaving group. This intermediate can then undergo elimination, particularly with secondary and tertiary alcohols.[10] Furthermore, the reaction can proceed through an Sɴ1-like mechanism, leading to carbocation intermediates that are prone to rearrangement.[11]

Proposed Solutions & Protocol:

  • Switch to a More Selective Reagent: Newer reagents have been developed to address these issues. PyFluor is a thermally stable, crystalline solid that has been shown to provide significantly less elimination byproduct compared to DAST.[10][12] XtalFluor reagents, when used with a promoter like Et₃N·3HF, are also highly selective and avoid many of the byproducts associated with DAST.[13]

  • Control the Temperature: Start the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature.[11] Avoid heating above 80 °C, as this can cause the reagent to decompose and increases the likelihood of side reactions.[11]

  • Consider an Alternative Pathway: For substrates prone to elimination or rearrangement, a two-step process (e.g., conversion of the alcohol to a sulfonate ester followed by nucleophilic fluorination) may provide a cleaner outcome.

ReagentKey AdvantagesCommon Side Reactions/IssuesThermal Stability
DAST Readily available, broad scopeElimination, rearrangement, decompositionUnstable, explosive potential >80°C[2][10][11]
Deoxo-Fluor® More thermally stable than DASTElimination, rearrangement (often less than DAST)More stable than DAST
PyFluor High selectivity, minimal elimination, thermally stableSlower for some sterically hindered alcoholsStable solid, can be stored on the bench[2]
XtalFluor Crystalline, easy to handle, high selectivity with promoterRequires a fluoride source/promoterThermally stable salts[13]
Section 2.3: Electrophilic Fluorination

Electrophilic fluorination uses a reagent with an electron-deficient fluorine atom (an "F⁺" source) to react with a carbon-centered nucleophile, such as an enolate or an electron-rich aromatic ring. Common reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Issue: I am using Selectfluor®, but the reaction is not working or is giving complex mixtures.

Probable Cause: The reactivity of electrophilic fluorinating agents is highly dependent on the reaction medium and the nature of the nucleophile.[4]

Proposed Solutions & Protocol:

  • Check Solvent Compatibility: As mentioned, Selectfluor® is incompatible with certain polar aprotic solvents like DMF and DMSO.[5] Acetonitrile is a commonly used and generally safe solvent. For some substrates, co-solvents like water or chloroform may be beneficial.[4]

  • Optimize the Base/Acid: The generation of the carbon nucleophile (e.g., an enolate) is critical. The choice of base and reaction conditions must be compatible with both the substrate and the fluorinating agent. In some cases, a Lewis acid may be required to activate the substrate.

  • Beware of Oxidative Side Reactions: Selectfluor® is a strong oxidizing agent.[14] If your substrate has sensitive functional groups (e.g., sulfides, certain amines), you may observe oxidation as a competing pathway. In such cases, a milder N-F reagent like NFSI might be a better choice.

Part 3: Frequently Asked Questions (FAQs)

Q1: My SNAr fluorination is failing, even with an activated aromatic ring. What should I check? A1: Besides ensuring anhydrous conditions and sufficient temperature, check your leaving group and fluoride source. While fluoride is a poor leaving group in Sɴ2 reactions, it is an excellent leaving group in SNAr, following the order F > Cl > Br > I.[15] If you are trying to displace a chloride, the reaction may require higher temperatures or a more potent fluoride source/catalyst system than displacing a fluoride.[16] Also, ensure your electron-withdrawing group is ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[17]

Q2: How can I remove residual TBAF or other quaternary ammonium salts from my reaction mixture? A2: These salts can be difficult to remove via standard chromatography. An effective method is to treat the reaction mixture with an acidic ion-exchange resin (e.g., DOWEX 50WX8) in the presence of a mild base like calcium carbonate.[18][19] The resin exchanges the tetrabutylammonium cation for a proton, and the calcium carbonate scavenges the resulting HF.[19] The solids can then be removed by simple filtration.

Q3: I'm observing hydrolysis of my product. What is the likely cause? A3: This can happen if the workup is not performed carefully or if the fluorinating agent itself is a source of acid. For example, DAST and Deoxo-Fluor® can generate HF as a byproduct, which is highly corrosive and can hydrolyze sensitive functional groups.[13][20] Ensure your workup procedure neutralizes any acid generated.

Q4: Can I use protic solvents in fluorination reactions? A4: Generally, protic solvents are avoided in nucleophilic fluorination because they solvate and deactivate the fluoride ion through hydrogen bonding.[21] However, in some electrophilic fluorinations, protic co-solvents like water or methanol can be beneficial.[4] There are also specialized HF-amine complexes (e.g., Olah's reagent) that are used as both the solvent and fluoride source.

References

  • Troubleshooting low yield in heterocycle fluorin
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Autom
  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing).
  • ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER C
  • The Importance of Phase Transfer Catalysis in Meta-Arom
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. The Doyle Group.
  • Proposed mechanisms for the hydrolysis of (a) 3 and (b)
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
  • Fluorination with aminosulfur trifluorides.
  • Preventing elimination side reactions in allylic fluorin
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
  • Fluorin
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
  • TBAF and Cellulose Esters: Unexpected Deacylation with Unexpected Regioselectivity.
  • Simpler fluorine chemistry. SCI.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
  • Light-driven Deoxyfluorination of Alcohols with Seletfluor.
  • PyFluor: A Stable Deoxyfluorinating Agent. Tokyo Chemical Industry Co., Ltd.
  • Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme.
  • What is Nucleophilic Fluorin
  • Deoxyfluorination using arylfluoro sulfonate intermediates and the proposed mechanism.
  • Technical Support Center: Tetrabutylammonium Fluoride (TBAF) Deprotection. BenchChem.
  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Deoxy-Fluorine Chemistry (Important Papers). YouTube.
  • SNAr troubleshooting. Reddit.
  • Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable.
  • nucleophilic fluorin
  • Selectfluor. Wikipedia.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • Selectfluor™. Sigma-Aldrich.
  • Selectfluor. Common Organic Chemistry.
  • Reactivities of electrophilic N–F fluorinating reagents.
  • Electrophilic fluorin
  • Troubleshooting Guide.
  • Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs].
  • Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry.
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilyl
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Comprehensive Guide to Nucleophilic Fluorination vs.
  • Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable.
  • Fluorination Reagents, Fluorin
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

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Technical Support Center: Improving Regioselectivity in C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for C-H Functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their C-H functionalization reactions. Achieving precise control over which C-H bond reacts is a significant challenge in organic synthesis.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Poor or Incorrect Regioselectivity

This section addresses common problems related to achieving the desired regioselectivity in your C-H functionalization reactions.

Question 1: My reaction is producing a mixture of regioisomers. What are the primary factors I should investigate to improve selectivity?

Observing a mixture of regioisomers is a frequent challenge. The regioselectivity of C-H functionalization is governed by a delicate interplay of steric, electronic, and geometric factors.[1][2][3] A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Purity of Starting Materials: Ensure the purity of your substrate, catalyst, ligands, and solvents. Impurities can interfere with the catalytic cycle and lead to undesired side reactions.

  • Inert Atmosphere: Many C-H activation catalysts are sensitive to air and moisture.[4] Confirm that your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

Key Parameters to Optimize:

  • Directing Group (DG) Strategy: The choice and design of the directing group are paramount for controlling regioselectivity, especially in transition metal-catalyzed reactions.[2][5]

    • Causality: The DG coordinates to the metal center, bringing the catalyst into proximity of a specific C-H bond, thereby increasing its local concentration and facilitating selective activation.[2] A wide variety of functional groups, such as amides, pyridines, carboxylic acids, and imines, can act as directing groups.[2][6]

    • Troubleshooting:

      • Weakly Coordinating DGs: If your DG is too weakly coordinating, you may observe a loss of selectivity. Consider switching to a more strongly coordinating group. For instance, bidentate directing groups often offer higher selectivity than monodentate ones.[2]

      • Steric Hindrance: The steric bulk of the directing group can influence which C-H bond is accessible to the catalyst.[6] Modifying the steric profile of the DG can alter the regiochemical outcome.

      • Removable/Modifiable DGs: For applications where the directing group is not desired in the final product, consider using a removable or modifiable directing group.[7]

  • Ligand Modification: The ligands bound to the metal catalyst play a critical role in tuning its steric and electronic properties, which in turn influences regioselectivity.[4][8][9][10]

    • Causality: Ligands can influence the geometry of the transition state during C-H activation. Bulky ligands may favor functionalization at less sterically hindered positions, while electron-donating or -withdrawing ligands can alter the electrophilicity or nucleophilicity of the metal center.

    • Troubleshooting:

      • Screen a Ligand Library: Experiment with a diverse set of ligands (e.g., phosphines, N-heterocyclic carbenes, pyridones) to identify one that favors your desired regioisomer.[11] Mono-protected amino acid (MPAA) ligands have also shown promise in enhancing reactivity and selectivity.[11]

      • Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the mechanistic origin of ligand-controlled regioselectivity and help in the rational design of more selective catalysts.[8][10]

  • Solvent Effects: The choice of solvent can have a profound impact on both the rate and selectivity of C-H functionalization reactions.[4][12]

    • Causality: Solvents can influence the reaction by solvating the catalyst, substrate, and intermediates, and in some cases, by directly coordinating to the metal center.[12] Polar solvents can stabilize charged intermediates, potentially favoring certain reaction pathways over others.[12][13]

    • Troubleshooting:

      • Polar vs. Nonpolar: Screen a range of solvents with varying polarities (e.g., toluene, DMF, DMSO, 1,2-dichloroethane).

      • Coordinating Solvents: Be aware that coordinating solvents can compete with the substrate or directing group for binding to the metal center, potentially inhibiting the reaction or altering its selectivity.

      • Fluorinated Alcohols: Solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to promote unique reactivity and selectivity in certain C-H functionalization reactions.[4][14]

  • Temperature and Reaction Time: These parameters can influence the kinetic versus thermodynamic control of the reaction.

    • Causality: At lower temperatures, the kinetically favored product, which forms via the lowest energy transition state, is often dominant. At higher temperatures, the thermodynamically more stable product may be favored if the reaction is reversible.

    • Troubleshooting:

      • Temperature Screening: Systematically vary the reaction temperature to determine its effect on the isomeric ratio.

      • Reaction Monitoring: Monitor the reaction progress over time to see if the ratio of regioisomers changes, which could indicate an equilibrium between products.

Question 2: I am attempting a non-directed C-H functionalization, and the selectivity is poor. What strategies can I employ?

In the absence of a directing group, regioselectivity is governed by the intrinsic electronic and steric properties of the substrate.[2][3]

  • Steric Control: Functionalization often occurs at the least sterically hindered C-H bond. For example, in the iridium-catalyzed borylation of arenes, the reaction typically avoids the position ortho to a substituent.[15]

  • Electronic Control: The inherent acidity or nucleophilicity of a C-H bond can direct functionalization. For instance, in many five-membered heterocycles, the C-H bond at the 2-position is often the most reactive.[5] In heteroarenes like furans, pyrroles, and thiophenes, borylation tends to occur at the C-H bond alpha to the heteroatom due to its higher acidity.[15]

Troubleshooting Strategies:

  • Catalyst/Ligand System: Even in non-directed reactions, the catalyst and ligand can influence selectivity. For instance, the use of a 2-pyridone ligand has been shown to enhance the influence of sterics on selectivity in palladium-catalyzed non-directed C-H functionalization.[11]

  • Solvent Choice: The solvent can still play a significant role in modulating selectivity through solvation effects.[12]

  • Shape-Selective Catalysis: Utilizing catalysts confined within porous materials like zeolites can impose steric constraints that favor the formation of a specific regioisomer.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does catalyst loading affect regioselectivity?

While often considered for optimizing yield, catalyst loading can sometimes influence the chemoselectivity and, in certain cases, the regioselectivity of a reaction, particularly when competing catalytic cycles are at play.[17] In some rhodium-catalyzed carbene insertion reactions, for example, the ratio of C-H insertion to C-O insertion products was found to be dependent on the catalyst loading.[17] It is worth investigating if you observe unexpected changes in product distribution with variations in catalyst concentration.

Q2: Can additives be used to control regioselectivity?

Yes, additives can have a significant impact. For instance, in some palladium-catalyzed reactions, the addition of norbornene has been shown to switch the regioselectivity from the typical ortho-functionalization to meta-functionalization.[4] Silver salts are also common additives, and their role can be multifaceted, sometimes influencing the selectivity of the reaction.[8]

Q3: My directing group is leading to the wrong regioisomer. What can I do?

This indicates that the inherent reactivity of the substrate might be overriding the directing group's influence, or the geometry of the metallacycle formed is not what you intended.

  • Template-Assisted C-H Functionalization: For achieving functionalization at positions distal to the directing group (e.g., meta or para), a "template" approach can be used. This involves a linker that positions the catalyst at the desired remote C-H bond.[1]

  • Change the Directing Group: Different directing groups can favor the formation of different-sized metallacycles (e.g., five-membered vs. six-membered), leading to functionalization at different positions.[18]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Screening Ligands in a Palladium-Catalyzed C-H Arylation

This protocol provides a framework for systematically evaluating the effect of different ligands on the regioselectivity of a C-H arylation reaction.

Materials:

  • Substrate with a directing group (1.0 equiv)

  • Aryl halide (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (10-20 mol%)

  • Base (e.g., K₂CO₃, NaOAc, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction vessel (e.g., a Schlenk tube), add the palladium source, ligand, and base under an inert atmosphere.

  • Add the substrate and the aryl halide.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for a specified time (e.g., 12-24 hours).

  • After cooling to room temperature, take an aliquot of the reaction mixture for analysis (e.g., GC-MS or ¹H NMR) to determine the conversion and the ratio of regioisomers.

  • Repeat the procedure with different ligands to compare their effect on regioselectivity.

Data Summary Table:

LigandSolventTemperature (°C)Regioisomeric Ratio (desired:undesired)
Ligand AToluene1002:1
Ligand BToluene1005:1
Ligand CDMF1001:3
Ligand BDioxane1208:1
Protocol 2: Evaluation of Solvent Effects on Regioselectivity

Procedure:

  • Set up multiple identical reactions following the general procedure outlined in Protocol 1, using the optimal ligand identified.

  • In each reaction vessel, use a different anhydrous solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile, HFIP).

  • Run all reactions under the same conditions (temperature, time, stoichiometry).

  • Analyze the regioisomeric ratio in each reaction to determine the optimal solvent for selectivity.

Section 4: Visualizing Key Concepts

Diagram 1: General Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed check_purity Verify Purity of Reagents & Inert Conditions start->check_purity dg_strategy Modify Directing Group (Coordination, Sterics) check_purity->dg_strategy If purity is confirmed ligand_screen Screen Ligand Library (Sterics, Electronics) dg_strategy->ligand_screen solvent_screen Screen Solvents (Polarity, Coordination) ligand_screen->solvent_screen temp_time Optimize Temperature & Reaction Time solvent_screen->temp_time analysis Analyze Regioisomeric Ratio (GC-MS, NMR) temp_time->analysis analysis->dg_strategy Iterate if necessary solution Optimized Regioselectivity analysis->solution Desired selectivity achieved

Caption: A flowchart for systematically troubleshooting poor regioselectivity.

Diagram 2: The Role of a Directing Group in C-H Activation

G sub Substrate dg Directing Group (DG) sub->dg ch_bond Target C-H Bond sub->ch_bond metallacycle Metallacycle Intermediate sub->metallacycle Cyclometalation cat [M]-L (Catalyst) dg->cat Coordination cat->ch_bond C-H Activation product Functionalized Product metallacycle->product Functionalization & Reductive Elimination

Caption: The directing group coordinates the metal catalyst, facilitating selective C-H activation.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • C–H Activation: Toward Sustainability and Applications. (2021, February 2). ACS Central Science. Retrieved December 12, 2025, from [Link]

  • GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. (n.d.). IIP Series. Retrieved December 12, 2025, from [Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. (2019, January 2). NIH. Retrieved December 12, 2025, from [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025, April 7). ChemRxiv | Cambridge Open Engage. Retrieved December 12, 2025, from [Link]

  • Borylation - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

  • Selectivity and reactivity in C-H activation. (2024, January 16). YouTube. Retrieved December 12, 2025, from [Link]

  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. (2024, June 21). YouTube. Retrieved December 12, 2025, from [Link]

  • Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube. Retrieved December 12, 2025, from [Link]

  • Different strategies of distal C–H functionalization. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • a) Classical directing group strategy for the functionalization of C−H bonds. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Effect of the ligands on reactivity and regioselectivity The... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Ligand and counteranion enabled regiodivergent C–H bond functionalization of naphthols with α-aryl-α-diazoesters. (n.d.). PMC - NIH. Retrieved December 12, 2025, from [Link]

  • Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. (n.d.). Journal of the American Chemical Society. Retrieved December 12, 2025, from [Link]

  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions. (2020, March 2). Chemical Society Reviews (RSC Publishing). Retrieved December 12, 2025, from [Link]

  • Ligand-accelerated non-directed C–H functionalization of arenes. (2018, November 22). PMC - NIH. Retrieved December 12, 2025, from [Link]

  • Steric, Electronic and Conformational Synergistic Effects in the Au(I)-catalyzed alpha-C-H Bond Functionalization of Tertiary Amines. (2022, August 31). ChemRxiv | Cambridge Open Engage. Retrieved December 12, 2025, from [Link]

  • Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. (n.d.). Semantic Scholar. Retrieved December 12, 2025, from [Link]

  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025, June 3). Organic Chemistry Frontiers (RSC Publishing). Retrieved December 12, 2025, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved December 12, 2025, from [Link]

  • Zeolites and C-H activation: A rational control of the regioselectivity. (n.d.). KU Leuven Research. Retrieved December 12, 2025, from [Link]

  • Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH. Retrieved December 12, 2025, from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments, ensuring robust and reproducible results.

Introduction: The Challenge of Catalyst Stability

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, the success of these reactions hinges on the stability and activity of the palladium catalyst. Catalyst deactivation, the loss of catalytic activity during a reaction, is a frequent and often frustrating issue that can lead to low yields, incomplete conversions, and the formation of unwanted side products.[1][3] This guide will delve into the common causes of catalyst deactivation and provide a structured approach to troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation and why is it a problem in palladium-catalyzed cross-couplings?

A1: Catalyst deactivation refers to the process where the active palladium catalyst loses its ability to facilitate the desired chemical transformation. This is a significant problem because it can lead to sluggish or stalled reactions, resulting in low product yields and the need for higher catalyst loadings, which increases costs and the burden of downstream purification to remove residual palladium.[4] Understanding the pathways of deactivation is the first step toward mitigating these issues.

Q2: What are the most common visual indicators of catalyst deactivation?

A2: The most common visual cue is the formation of a black precipitate, commonly referred to as "palladium black".[3][5] This indicates that the active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal.[3] Other indicators can include a color change in the reaction mixture that deviates from the expected progression or the reaction stalling as monitored by techniques like TLC or LC-MS.

Q3: How do ligands influence catalyst stability and deactivation?

A3: Ligands play a crucial role in stabilizing the palladium catalyst.[3][6] They coordinate to the palladium center, modulating its electronic properties and steric environment.[6][7] Bulky, electron-rich phosphine ligands, for example, can stabilize the active Pd(0) species, preventing aggregation into palladium black.[3][7] The choice of ligand is critical and should be tailored to the specific cross-coupling reaction and substrates being used.[7][8] Bidentate ligands, which bind to the palladium center through two donor atoms, often form more stable complexes compared to their monodentate counterparts.[6]

Q4: Can impurities in my reagents or solvents cause catalyst deactivation?

A4: Absolutely. Impurities are a common culprit in catalyst deactivation. Oxygen is a major concern as it can oxidize the active Pd(0) to inactive Pd(II) species.[9] Moisture can also be detrimental.[3] Other impurities in starting materials, solvents, or bases can act as catalyst poisons, interfering with the catalytic cycle.[9][10] Therefore, using high-purity, anhydrous reagents and solvents, and maintaining a strictly inert atmosphere are critical for success.[3][9]

Troubleshooting Guides

This section provides systematic troubleshooting workflows for common issues related to catalyst deactivation in various palladium-catalyzed cross-coupling reactions.

Issue 1: Low to No Product Yield

A low or nonexistent yield is a clear sign that the catalytic cycle is not operating efficiently.[3] This can be due to a number of factors, including catalyst deactivation.

Troubleshooting Workflow for Low/No Yield:

LowYieldTroubleshooting Start Low/No Product Yield Observed CheckReagents Verify Reagent & Solvent Quality (Purity, Anhydrous) Start->CheckReagents CheckInert Ensure Rigorous Inert Atmosphere (Degassing, N2/Ar) CheckReagents->CheckInert Reagents OK CheckCatalyst Evaluate Catalyst & Ligand (Source, Loading, Ratio) CheckInert->CheckCatalyst Atmosphere OK CheckTemp Assess Reaction Temperature (Too low? Too high?) CheckCatalyst->CheckTemp Catalyst System OK Optimize Systematic Optimization CheckTemp->Optimize Temperature OK Success Improved Yield Optimize->Success PdBlackTroubleshooting Start Palladium Black Observed CheckLigand Review Ligand Choice (Steric Bulk, Electron-Richness) Start->CheckLigand CheckStirring Ensure Efficient Stirring CheckLigand->CheckStirring Ligand Appropriate CheckTemp Re-evaluate Reaction Temperature (Avoid Overheating) CheckStirring->CheckTemp Stirring Adequate CheckConcentration Consider Reaction Concentration CheckTemp->CheckConcentration Temperature Optimized Optimize Systematic Optimization CheckConcentration->Optimize Success Reduced/No Pd Black Optimize->Success

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Managing the thermal stability of sulfonate ester reagents.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust scientific support, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the thermal stability of sulfonate ester reagents. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to help you navigate the complexities of working with these potent, yet sensitive, compounds.

Introduction: The Dual Nature of Sulfonate Esters

Sulfonate esters (e.g., tosylates, mesylates, triflates) are invaluable in organic synthesis, primarily because they convert poorly reactive hydroxyl groups into excellent leaving groups. This reactivity, however, is a double-edged sword. The same electrophilic nature that makes them effective alkylating agents also renders them susceptible to degradation under various thermal and chemical conditions, potentially compromising experimental outcomes and introducing impurities.[1] This guide provides the foundational knowledge and practical steps to control these variables.

Frequently Asked Questions (FAQs) on Sulfonate Ester Stability

This section addresses the most common questions regarding the handling, storage, and fundamental stability of sulfonate ester reagents.

Q1: What are the primary factors that influence the thermal stability of sulfonate esters?

The stability of a sulfonate ester is not an intrinsic constant but is heavily influenced by a combination of structural and environmental factors:

  • Steric Hindrance: The structure of the alcohol component is critical. Esters of primary alcohols are generally more stable than those of secondary, which are more stable than tertiary alcohols.[2] This is because degradation pathways, such as elimination or SN1-type reactions, are often facilitated by the formation of a stable carbocation intermediate.[1][3]

  • Electronic Effects: Electron-withdrawing groups on the sulfonate moiety can impact stability.

  • Environmental pH: The presence of acidic or basic species can catalyze decomposition. While sulfonate esters are generally more stable than, for example, sulfates to acid hydrolysis, strong acids at elevated temperatures will cleave most sulfonates.[1][3] Conversely, basic conditions can promote nucleophilic attack or elimination.[4][5]

  • Presence of Nucleophiles: Since sulfonate esters are potent electrophiles, the presence of even weak nucleophiles (including water, alcohols, or amines) can lead to solvolysis or substitution reactions, especially at elevated temperatures.[2][3]

  • Matrix Effects: The medium in which the sulfonate ester is dissolved or dispersed can have a profound effect. For instance, decomposition temperatures can be significantly lowered when the ester is placed in a phenolic polymer matrix like poly(4-hydroxystyrene) (PHS).[6]

Q2: What is the recommended general procedure for storing sulfonate ester reagents?

To maximize shelf-life and ensure experimental reproducibility, adhere to the following storage protocols:

  • Store Cold and Dry: Unless otherwise specified by the manufacturer, store sulfonate ester reagents at low temperatures (e.g., 2-8°C or -20°C) in a desiccated environment. This minimizes both thermal decomposition and hydrolysis from atmospheric moisture.

  • Use an Inert Atmosphere: For particularly sensitive esters or for long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.

  • Aliquot the Reagent: Upon receiving a new bottle of a sulfonate ester, it is best practice to aliquot it into smaller, single-use quantities in appropriate vials. This avoids repeated warming/cooling cycles and minimizes the introduction of atmospheric contaminants into the bulk supply.

  • Avoid Contamination: Never introduce a spatula or pipette directly into the stock bottle that has been used for other reagents. Cross-contamination with acids, bases, or nucleophiles can initiate degradation of the entire stock.

Q3: Can the presence of water in my solvent significantly affect my experiment?

Absolutely. Water can act as a nucleophile, leading to the hydrolysis of the sulfonate ester back to the corresponding sulfonic acid and alcohol. This process is often accelerated by heat. Kinetic studies have demonstrated that the presence of water dramatically reduces the equilibrium level of sulfonate esters that can form and also provides a faster solvolytic pathway for their degradation.[4] In pharmaceutical manufacturing, the inclusion of water is a key strategy to suppress the formation of unwanted sulfonate ester impurities.[7]

Troubleshooting Guide for Experimental Issues

When experiments involving sulfonate esters yield unexpected results, reagent instability is a common culprit. This guide helps diagnose and resolve these issues.

Q4: My reaction yield is consistently low, and I suspect my sulfonate ester has degraded. How can I confirm this?

Low yields are a classic symptom of a degraded starting material. To diagnose this, a systematic approach is required.

Workflow for Diagnosing Reagent Degradation

start Low Yield or Unexpected Side Products check_purity 1. Analyze Reagent Purity (TLC, HPLC, GC-MS) start->check_purity Initial Suspicion compare_stock 2. Compare 'In-Use' vs. 'New/Stock' Aliquot check_purity->compare_stock Impurities Detected no_degradation Conclusion: Reagent is Stable. Investigate Other Factors. check_purity->no_degradation Reagent is Pure stress_test 3. Perform a Controlled Stress Test compare_stock->stress_test 'In-Use' sample shows degradation products compare_stock->no_degradation Both samples are identical and pure conclusion Conclusion: Reagent has Degraded stress_test->conclusion Degradation observed under heating cluster_conditions Initiating Conditions cluster_products Degradation Products Temp Elevated Temperature SulfonateEster Sulfonate Ester (R-OSO₂R') Temp->SulfonateEster Acid Acid (H+) Acid->SulfonateEster Base Base / Nucleophile (Nu-) Base->SulfonateEster Alkene Alkene (Elimination Product) SulfonateEster->Alkene E1/E2 Substitution Substitution Product (R-Nu) SulfonateEster->Substitution SN1/SN2 Hydrolysis Alcohol (R-OH) + Sulfonic Acid (R'SO₃H) SulfonateEster->Hydrolysis Hydrolysis (Nu- = H₂O)

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Overcoming challenges in the synthesis of fluorinated heterocycles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Overcoming Challenges in the Synthesis of Fluorinated Heterocycles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into heterocyclic scaffolds. The unique properties imparted by fluorine make it a valuable tool in drug discovery and materials science, yet its incorporation presents distinct synthetic hurdles.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the lab. Our aim is to equip you with the knowledge to diagnose problems, optimize your reactions, and achieve your synthetic goals efficiently and safely.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that often arise when planning the synthesis of fluorinated heterocycles.

Q1: What makes the fluorination of heterocycles so challenging compared to standard aromatic systems?

A1: The fluorination of heterocycles is inherently more complex due to the presence of one or more heteroatoms (typically nitrogen, oxygen, or sulfur) within the ring.[3] These heteroatoms significantly influence the electronic properties of the ring, often making them electron-deficient and less reactive towards common electrophilic fluorinating agents.[3] Conversely, for nucleophilic fluorination, the heteroatom can direct the reaction or, in some cases, compete as a nucleophilic site. Furthermore, many heterocyclic cores are sensitive to the often harsh conditions required for fluorination, leading to decomposition, polymerization, or other side reactions.[3]

Q2: How do I choose between an electrophilic and a nucleophilic fluorination strategy for my heterocycle?

A2: The choice between an electrophilic and a nucleophilic approach is dictated by the electronic nature of your heterocyclic substrate.[4]

  • Electrophilic Fluorination: This strategy is generally more successful for electron-rich heterocycles, where the ring can act as a nucleophile to attack an electrophilic fluorine source (e.g., Selectfluor®, NFSI).[5]

  • Nucleophilic Fluorination: This is the preferred method for electron-deficient heterocycles.[3] In this approach, a nucleophilic fluoride source (e.g., KF, CsF, or TBAF) displaces a leaving group on the heterocyclic ring through a nucleophilic aromatic substitution (SNAr) mechanism.[3][4]

The decision-making process can be visualized as follows:

G start Assess Electronic Nature of Heterocycle electron_rich Electron-Rich Heterocycle (e.g., pyrrole, furan) start->electron_rich High electron density electron_deficient Electron-Deficient Heterocycle (e.g., pyridine, pyrimidine) start->electron_deficient Low electron density electrophilic Choose Electrophilic Fluorination (e.g., Selectfluor®, NFSI) electron_rich->electrophilic nucleophilic Choose Nucleophilic Fluorination (e.g., KF, CsF, TBAF) electron_deficient->nucleophilic

Caption: Decision tree for choosing a fluorination strategy.

Q3: My fluorinating reagent is not performing as expected. What are some common issues with the reagents themselves?

A3: The efficacy of fluorinating reagents can be compromised by several factors. Many are sensitive to moisture and can decompose if not handled under anhydrous conditions. For instance, silver(II) fluoride (AgF₂) is hygroscopic.[6] Similarly, anhydrous fluoride salts like potassium fluoride (KF) are essential for successful nucleophilic aromatic substitution, as water can solvate the fluoride ion, reducing its nucleophilicity. Always ensure your reagents are stored in a desiccator and handled under an inert atmosphere. The quality and age of the reagent are also critical; for example, while Selectfluor is a versatile electrophilic fluorinating agent, its reactivity can be influenced by proper storage to prevent degradation.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of fluorinated heterocycles.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Explanation & Troubleshooting Steps
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive. For example, anhydrous fluoride salts used in nucleophilic aromatic substitution can become hydrated, reducing their efficacy. Solution: Ensure reagents are freshly opened or have been stored correctly in a desiccator. Consider using less hygroscopic alternatives where possible.[6]
Sub-optimal Reaction Temperature Fluorination reactions can be highly temperature-sensitive. The reaction may require higher temperatures to overcome the activation energy, or conversely, elevated temperatures might lead to decomposition of the starting material or reagent. Solution: Screen a range of temperatures. For sensitive substrates, starting at a lower temperature may prevent the formation of byproducts.[6]
Inappropriate Solvent The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[6] Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[6]
Poor Leaving Group (for Nucleophilic Fluorination) In SNAr reactions, the efficiency of the reaction is highly dependent on the nature of the leaving group. Solution: If using a halide, the order of reactivity is typically I > Br > Cl. For less reactive substrates, consider converting the leaving group to a more reactive one, such as a triflate (-OTf) or a nitro group (-NO₂).[3]
Problem 2: Formation of Multiple Products and Poor Regioselectivity
Potential Cause Explanation & Troubleshooting Steps
Multiple Reactive Sites Many heterocycles possess several C-H or C-X bonds that can be fluorinated, leading to a mixture of isomers.[6] The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.[6]
Solution 1: Directing Groups Exploit the directing effect of existing functional groups. For example, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[6]
Solution 2: Catalyst and Ligand Choice In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity. For instance, Rh(III)-catalyzed C-H functionalization has been used for the selective synthesis of 3-fluoropyridines.[3]
Solution 3: Computational Prediction For complex systems, computational chemistry and machine learning models can help predict the most likely sites of reaction, guiding your synthetic strategy.[7][8]
Problem 3: Product Decomposition or Instability
Potential Cause Explanation & Troubleshooting Steps
Sensitive Heterocyclic Core Some heterocycles, like pyrroles and indoles, are prone to oxidation or polymerization under strongly acidic or basic conditions, or in the presence of strong electrophiles.[3]
Solution 1: Milder Reaction Conditions Employ neutral fluorination methods. For sensitive substrates like indoles, using a mild base like Li₂CO₃ at low temperatures can be effective in preventing the formation of dimeric byproducts.[6]
Solution 2: Protecting Groups The use of appropriate protecting groups on the heteroatom (e.g., N-H of an indole) can prevent side reactions and improve stability.
Instability of Fluorinated Intermediates The introduction of fluorine can create reactive intermediates. For example, the formation of an unstable 3-fluoroindolenine intermediate has been proposed in the synthesis of 3-fluorooxindoles.[9]
Solution: Trapping or Further Reaction Design the reaction sequence so that the unstable intermediate is immediately trapped or undergoes a subsequent reaction to form a stable product.
C-F Bond Cleavage Although the C-F bond is strong, in certain contexts, such as the presence of an intramolecular nucleophile, it can be susceptible to cleavage, leading to decomposition.[10][11]
Solution: Structural Modification If instability is observed, consider redesigning the molecule to avoid placing the fluorine atom in a position where it is activated for nucleophilic displacement.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for common fluorination reactions applied to heterocyclic systems.

Protocol 1: Electrophilic Fluorination of an Indole Derivative

This protocol is adapted for the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor, a widely used electrophilic fluorinating agent.[9]

Reaction Scheme:

Step-by-Step Procedure:

  • Reactant Preparation: To a solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add Selectfluor (3.0 mmol, 3.0 equiv.).

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Fluorination of a Pyridine Derivative

This protocol describes a general procedure for the nucleophilic fluorination of a 2-chloropyridine derivative using spray-dried potassium fluoride.

Reaction Scheme:

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add spray-dried potassium fluoride (2.0 mmol, 2.0 equiv.) and anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction Setup: Add the 2-chloropyridine derivative (1.0 mmol) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 120-180 °C) and stir.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Visualization of a Key Mechanism: SNAr Fluorination of a Pyridine Ring

The following diagram illustrates the mechanism of nucleophilic aromatic substitution (SNAr) on a 2-chloropyridine, a common pathway for introducing fluorine into electron-deficient heterocycles.

Caption: SNAr mechanism for pyridine fluorination.

References

  • Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Retrieved from [Link]

  • ScienceDirect. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Retrieved from [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • ACS Publications. (2009). Fluorinated Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. 2-Fluoro-6-phenylpyridine (1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Retrieved from [Link]

  • National Institutes of Health. (2022). Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid‐State Properties. Retrieved from [Link]

  • arXiv.org. (n.d.). Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). The Role of Fluorinated Intermediates in Modern Chemical Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

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Technical Support Center: Enhancing the Efficiency of Trifluoromethylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of a trifluoromethyl (CF₃) group into an indole scaffold is a cornerstone of modern medicinal chemistry. This "super-substituent" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the direct trifluoromethylation of the electron-rich indole nucleus is not without its challenges, which can range from low conversion and poor regioselectivity to substrate decomposition.

This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides practical, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: There are many trifluoromethylating reagents. How do I choose the right one for my indole substrate?

A1: The choice of reagent is critical and depends on the desired regioselectivity (C2 vs. C3), the electronic nature of your indole, and the desired reaction mechanism (electrophilic, nucleophilic, or radical).

  • For C3-Trifluoromethylation (Electrophilic Pathway): Hypervalent iodine reagents, such as Togni reagents , are often used. They act as electrophilic "CF₃⁺" sources and typically favor reaction at the nucleophilic C3 position of electron-rich indoles. However, they can be expensive and require careful handling.[1][4]

  • For C2-Trifluoromethylation (Radical Pathway): Reagents that generate a CF₃ radical are preferred for C2 functionalization, especially when the C3 position is blocked. Sodium triflinate (CF₃SO₂Na, Langlois' reagent) is an excellent choice as it is inexpensive, easy to handle, and effective under oxidative conditions (often with a copper catalyst or a chemical oxidant).[1][4][5][6] Umemoto's reagents can also be used under photoredox conditions to generate CF₃ radicals.[4]

  • For N-Trifluoromethylation: Synthesizing N-CF₃ indoles is challenging. It often involves multi-step sequences, such as the synthesis of N-trifluoromethyl hydrazines followed by a Fischer indole synthesis, as direct N-trifluoromethylation is difficult.[7][8]

Q2: What is the expected regioselectivity, and what factors control it?

A2: For unprotected indoles, the C3 position is the most electron-rich and nucleophilic, making it the primary site of attack for electrophilic reagents. However, C2-trifluoromethylation is often desired for pharmaceutical applications.

  • Mechanism is Key: As mentioned above, electrophilic reagents favor C3. Radical-based methods overwhelmingly favor the C2 position.[5][6]

  • Substituents Matter: If the C3 position is already substituted, the reaction is directed to the C2 position. For instance, a wide range of 3-substituted indoles undergo efficient C2-trifluoromethylation.[1]

  • Protecting Groups: The choice of N-protecting group can influence regioselectivity, though this is often secondary to the reagent/mechanism choice.

Q3: How do substituents on the indole's benzene ring affect the reaction efficiency?

A3: The electronic properties of substituents on the carbocyclic ring significantly impact reactivity.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or methyl (-Me) increase the nucleophilicity of the indole ring system, generally leading to higher reaction rates and yields.[9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making it less nucleophilic and slowing the reaction. Harsher conditions or more reactive reagents may be necessary, which can sometimes lead to lower yields.[9] Halogen substituents (F, Cl, Br) are generally well-tolerated in many modern protocols.[1]

Q4: I need to avoid transition metals in my synthesis. Are there viable metal-free options?

A4: Yes, several metal-free protocols have been developed, which is advantageous for pharmaceutical synthesis where metal contamination is a concern. An efficient method involves using CF₃SO₂Na with an oxidant like tert-butyl hydroperoxide (TBHP) at elevated temperatures.[5][6] This approach provides good to excellent yields for 2-trifluoromethylindoles and proceeds via a radical pathway.[5][6] Photoredox catalysis without a metal catalyst is also an emerging sustainable strategy.[4]

Troubleshooting Guide

This section addresses specific experimental failures. Follow the logical workflow to diagnose and solve the issue.

Problem 1: Low to No Yield/Conversion of Starting Material

This is the most common issue. A systematic check of your reagents and conditions is the best approach.[2]

G start Low / No Yield Observed reagent 1. Check Reagent Quality start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Reagent OK reagent_sol Use fresh, properly stored reagent. Confirm activity of catalyst/oxidant. reagent->reagent_sol substrate 3. Evaluate Substrate Reactivity conditions->substrate Conditions Optimized conditions_sol Vary Temperature, Solvent, Time, & Concentration. Ensure inert atmosphere (if required). conditions->conditions_sol substrate_sol Substrate too deactivated? -> Use harsher conditions. Substrate unstable? -> Use milder conditions. substrate->substrate_sol success Yield Improved substrate->success Problem Solved

Caption: General workflow for troubleshooting low yields.
  • Cause A: Reagent Degradation or Impurity

    • The "Why": Many trifluoromethylating reagents are sensitive to air and moisture.[2] CF₃SO₂Na is generally stable, but hypervalent iodine reagents (Togni) can degrade over time. Oxidants like tert-butyl hydroperoxide (TBHP) can also lose their potency.

    • Solution:

      • Use a fresh bottle of the trifluoromethylating reagent or one that has been stored correctly under an inert atmosphere (e.g., in a desiccator or glovebox).

      • If using an oxidant like TBHP, verify its concentration via titration.

      • Ensure catalysts, especially copper salts, are not overly oxidized or hydrated if an anhydrous form is specified.

  • Cause B: Suboptimal Reaction Conditions

    • The "Why": Trifluoromethylation reactions can be highly sensitive to temperature, solvent, and concentration.[9] For radical reactions, initiation (thermal or photochemical) is key; for catalyzed reactions, the catalyst may not be active under your chosen conditions.

    • Solution:

      • Temperature: If no reaction is observed, incrementally increase the temperature (e.g., in 10-20 °C steps). Some metal-free reactions with CF₃SO₂Na require temperatures as high as 140 °C.[5][6] Conversely, if you see decomposition, lower the temperature.

      • Solvent: The polarity and coordinating ability of the solvent are crucial. For copper-catalyzed reactions, polar aprotic solvents like DMA or CH₃CN are often effective.[1][5] Screen a few different solvents.

      • Time: The reaction may simply be slow. Run a time-course study by taking aliquots every few hours to monitor progress by TLC or LC-MS. Some reactions require 12-24 hours.[1]

  • Cause C: Incompatible Substrate

    • The "Why": Your indole may possess functional groups that are incompatible with the reaction conditions. For example, highly electron-withdrawing groups can shut down reactivity entirely.[9] Alternatively, other nucleophilic sites on the molecule could be competing with the indole ring.

    • Solution:

      • Protecting Groups: If you have a free N-H and are targeting C-trifluoromethylation, the acidity of the N-H proton can sometimes interfere, especially if a base is used.[1] Consider protecting the nitrogen with a group stable to the reaction conditions (e.g., Boc, Mesyl).

      • Run a Control: Test the reaction conditions on a simpler indole (e.g., 3-methylindole) that is known to work. If the control succeeds, the issue lies with your specific substrate.

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
  • Cause A: Ambiguous Reaction Mechanism

    • The "Why": This is common when reaction conditions can support both electrophilic and radical pathways, or when using a reagent that can act through multiple mechanisms. For example, some iron-catalyzed reactions can give low regioselectivity.[5][6]

    • Solution:

      • Switch Reagents: To obtain the C2-isomer, definitively switch to a radical-generating system (e.g., CF₃SO₂Na with an oxidant). For the C3-isomer, use a dedicated electrophilic source like a Togni reagent under non-radical conditions (i.e., in the dark, without radical initiators).

      • Add a Radical Scavenger/Initiator: To probe the mechanism, add a radical scavenger like TEMPO to your reaction. If the reaction is inhibited, it confirms a radical pathway is active. Conversely, adding a radical initiator like AIBN could promote the radical pathway if desired.

Problem 3: Product Decomposition or Formation of Multiple Byproducts
  • Cause A: Reaction Temperature is Too High

    • The "Why": Indoles, while aromatic, can be sensitive. High temperatures can lead to polymerization or decomposition, especially under strongly acidic or oxidative conditions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Even if literature suggests a high temperature, it's often optimized for a specific substrate. Start lower and slowly increase if needed.

  • Cause B: Air/Moisture Sensitivity

    • The "Why": Many organometallic catalysts and radical intermediates can be quenched by oxygen or water, leading to undesired side reactions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use properly dried solvents and glassware, especially for reactions involving sensitive catalysts or reagents like Togni's.[1]

Data & Protocols

Table 1: Comparison of Common CF₃ Sources for Indole Functionalization
Reagent NameCommon NameTypical PathwayFavored PositionAdvantagesDisadvantages
Hypervalent Iodine Reagents Togni's ReagentsElectrophilicC3High reactivity, commercially availableExpensive, sensitive to moisture
Sodium Triflinate Langlois' ReagentRadicalC2Inexpensive, stable, easy to handleOften requires an oxidant/catalyst, high temp
S-(Trifluoromethyl)diarylsulfonium Salts Umemoto's ReagentsElectrophilic/RadicalC3 / C2Highly reactive, versatileExpensive, can be complex to use
Trifluoromethyltrimethylsilane Ruppert-Prakash ReagentNucleophilic (as "CF₃⁻")N/A for direct C-HGood for carbonyl additionsRequires an initiator; not for direct C-H
General Mechanism: Radical C2-Trifluoromethylation

The following diagram illustrates a plausible radical pathway for the C2-trifluoromethylation of a 3-substituted indole using CF₃SO₂Na and a copper catalyst.

G cluster_initiation Step 1: Radical Generation cluster_propagation Step 2: Radical Addition & Oxidation CF3SO2Na CF3SO2Na CF3_rad •CF₃ CF3SO2Na->CF3_rad Cu(II) / Oxidant - SO2 indole 3-Substituted Indole intermediate Radical Intermediate indole->intermediate + •CF₃ cation Cationic Intermediate intermediate->cation Cu(II) - Cu(I) product C2-CF3 Indole cation->product - H⁺

Caption: Simplified radical mechanism for C2-trifluoromethylation.
Protocol: Copper-Catalyzed C2-Trifluoromethylation of 3-Methylindole

This protocol is adapted from established literature procedures for the oxidative trifluoromethylation of indoles.[1]

Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoromethylating reagents and oxidants should be handled with care.

Reagents & Materials:

  • 3-Methylindole (1a)

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na) (2)

  • Copper (II) Sulfate (CuSO₄)

  • tert-Butyl hydroperoxide (ᵗBuOOH, 70% solution in H₂O)

  • Potassium Fluoride (KF)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Reaction vial with a stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 3-methylindole (0.5 mmol, 1.0 equiv.), CF₃SO₂Na (1.5 mmol, 3.0 equiv.), CuSO₄ (0.05 mmol, 10 mol%), and KF (0.25 mmol, 50 mol%).

  • Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous DMA (3.0 mL) via syringe.

  • Oxidant Addition: Add ᵗBuOOH (2.5 mmol, 5.0 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-trifluoromethyl-3-methylindole.

References

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

  • Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. MDPI. [Link]

  • Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Royal Society of Chemistry. [Link]

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. [Link]

  • Trifluoromethylation of other indole derivatives. ResearchGate. [Link]

  • Approaches to 3‐substituted 2‐trifluoromethylindoles. ResearchGate. [Link]

  • Synthesis and Derivatization of N-Trifluoromethylated Indoles. Synfacts. [Link]

  • General strategies for trifluoromethylation reactions. ResearchGate. [Link]

  • Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. National Institutes of Health (NIH). [Link]

  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health (NIH). [Link]

  • Examples of indole trifluoromethylation. ResearchGate. [Link]

  • N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. National Institutes of Health (NIH). [Link]

  • Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. ACS Publications. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

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Technical Support Center: β-Fluoride Elimination in Olefination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges associated with β-fluoride elimination in olefination reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet often troublesome side reaction. Here, we move beyond simple protocols to provide a deeper understanding of the mechanistic principles governing this pathway, offering field-tested insights and actionable troubleshooting strategies to enhance the efficiency and selectivity of your fluoroalkene syntheses.

Introduction: The Challenge of β-Fluoride Elimination

The synthesis of monofluorinated alkenes is a critical endeavor in medicinal chemistry and materials science, as the introduction of a fluorine atom can profoundly alter a molecule's biological and physical properties. However, olefination reactions designed to produce these valuable motifs are frequently plagued by a competing side reaction: β-fluoride elimination. This process leads to the formation of undesired byproducts, complicates purification, and ultimately lowers the yield of the target compound. Understanding the factors that drive this elimination is paramount to developing robust and reliable synthetic protocols.

This guide provides a structured approach to diagnosing and solving issues related to β-fluoride elimination, focusing on some of the most powerful and widely used olefination methods.

Frequently Asked Questions (FAQs)

Q1: What is β-fluoride elimination and why does it occur?

A1: β-Fluoride elimination is a type of elimination reaction where a fluoride ion and a leaving group on an adjacent (β) carbon are removed to form a double or triple bond. In the context of olefination, it typically occurs from a β-fluoro-substituted intermediate. The reaction is driven by the high electronegativity of fluorine, which makes the β-proton more acidic and susceptible to abstraction by a base. The resulting carbanion can then readily eliminate the fluoride ion.

Q2: My reaction is producing a complex mixture of products instead of the desired fluoroalkene. Could β-elimination be the cause?

A2: Yes, this is a classic symptom. If you are using a fluorinated reagent, such as a fluorinated phosphonate or sulfone, β-fluoride elimination can lead to the formation of non-fluorinated alkenes, acetylenes, or other rearrangement products. This unwanted reactivity competes directly with the desired olefination pathway, resulting in reduced yields and complex product mixtures that are challenging to purify.

Q3: What are the key experimental factors that promote β-fluoride elimination?

A3: Several factors can favor the β-elimination pathway over the desired olefination. The most critical are:

  • Base Strength and Sterics: Strong, non-bulky bases can readily abstract the acidic β-proton, initiating the elimination cascade.

  • Temperature: Higher reaction temperatures often provide the necessary activation energy for the elimination pathway to compete more effectively with the olefination reaction.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, tipping the balance towards elimination.

  • Substrate Structure: The electronic and steric properties of the carbonyl compound and the fluorinated reagent play a significant role.

Q4: How can I strategically minimize this side reaction?

A4: Suppressing β-fluoride elimination requires careful optimization of reaction conditions. Key strategies include:

  • Choice of Base: Employing sterically hindered but sufficiently strong bases can favor deprotonation at the desired α-position of the olefination reagent over the β-position.

  • Temperature Control: Conducting the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

  • Use of Additives: Certain additives, like lithium salts in the Masamune-Roush modification of the Horner-Wadsworth-Emmons (HWE) reaction, can modulate reactivity and improve selectivity.[3]

  • Reagent Design: Utilizing specialized olefination reagents, such as those in the Still-Gennari or Julia-Kocienski reactions, which are designed for high stereoselectivity and reactivity, can often circumvent the problem.[4][5]

Troubleshooting Guide: Reaction-Specific Strategies

Horner-Wadsworth-Emmons (HWE) and Still-Gennari Olefinations

The HWE reaction and its Z-selective variant, the Still-Gennari olefination, are powerful tools for alkene synthesis.[4][6][7] However, when using α-fluoro-substituted phosphonates, β-fluoride elimination can be a significant issue.

Common Problem: Low Yield of Fluoroalkene and Formation of Non-fluorinated Byproducts

Causality: The mechanism of the HWE reaction involves the formation of an intermediate oxaphosphetane, which then collapses to form the alkene and a phosphate byproduct.[3] If the phosphonate reagent contains a fluorine atom at the β-position relative to the phosphorus, the intermediate formed after addition to the carbonyl can undergo elimination of fluoride instead of the desired olefination. The Still-Gennari modification, which uses electron-withdrawing groups on the phosphonate (like trifluoroethyl), accelerates the elimination of the oxaphosphetane, which can be leveraged to favor the desired Z-alkene formation.[3][8][9]

Troubleshooting Workflow

HWE_Troubleshooting cluster_base Base Selection cluster_temp Temperature Control cluster_reagent Reagent Modification start Low Yield of Fluoroalkene in HWE/Still-Gennari check_base Step 1: Evaluate Base start->check_base check_temp Step 2: Optimize Temperature check_base->check_temp Issue Persists base_desc Use a hindered base like KHMDS or LiHMDS. Avoid smaller, stronger bases (e.g., NaH, n-BuLi) that can promote β-proton abstraction. check_base->base_desc check_reagent Step 3: Modify Phosphonate Reagent check_temp->check_reagent Issue Persists temp_desc Run the reaction at low temperatures (-78 °C). Slowly warm to 0 °C or room temperature only if necessary. Higher temperatures favor elimination. check_temp->temp_desc solution Improved Yield and Selectivity check_reagent->solution Problem Solved reagent_desc Use Still-Gennari type phosphonates with bis(2,2,2-trifluoroethyl) esters. These promote rapid, irreversible oxaphosphetane collapse, outcompeting β-elimination. check_reagent->reagent_desc

Caption: Troubleshooting workflow for HWE reactions.

Data Summary: Impact of Reaction Conditions
ParameterCondition Favoring OlefinationCondition Favoring β-EliminationRationale
Base KHMDS, LiHMDS, DBUNaH, n-BuLi, KOtBuSterically hindered bases disfavor abstraction of the β-proton.
Temperature -78 °C to 0 °C> 0 °C to refluxThe activation energy for elimination is often higher; lower temperatures kinetically favor the desired pathway.[10]
Phosphonate Still-Gennari (trifluoroethyl)Standard (diethyl, dimethyl)Electron-withdrawing groups accelerate the final elimination step of the HWE reaction, making it irreversible and faster than the competing β-fluoride elimination.[8]
Julia-Kocienski Olefination

The Julia-Kocienski olefination is renowned for its excellent E-selectivity and functional group tolerance, making it a go-to method for complex molecule synthesis.[11][12] When using fluorinated sulfones, β-elimination can still pose a challenge.

Common Problem: Poor Conversion and/or Low E/Z Selectivity

Causality: The Julia-Kocienski reaction proceeds through the addition of a sulfonyl carbanion to a carbonyl, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide.[5][13] If a β-fluoro substituent is present, the initial adduct can be diverted down an elimination pathway before the productive Smiles rearrangement can occur. The stereochemical outcome is determined by the syn/anti selectivity of the initial addition step.[13]

Logical Relationship Diagram

Julia_Paths start β-Fluoro Alkoxy Sulfone Intermediate path_A Smiles Rearrangement → SO2 Elimination start->path_A Desired Pathway (Low Temp, Hindered Base) path_B β-Fluoride Elimination start->path_B Side Reaction (High Temp, Non-hindered Base) product_A Desired Fluoroalkene path_A->product_A product_B Undesired Byproduct path_B->product_B

Caption: Competing pathways in Julia-Kocienski olefination.

Troubleshooting Strategies
  • Optimize the Base and Addition Temperature:

    • Action: Use a strong, non-nucleophilic, hindered base such as KHMDS or NaHMDS. Perform the deprotonation and aldehyde addition at -78 °C.

    • Rationale: Low temperatures and hindered bases maximize the kinetic selectivity of the initial addition step and disfavor the proton abstraction required for elimination. The use of fluorinated Julia-Kocienski reagents can substantially increase the reactivity, often necessitating these milder conditions.[5]

  • Control the Smiles Rearrangement and Elimination:

    • Action: After the initial addition, allow the reaction to warm slowly. The optimal temperature for the rearrangement and elimination steps can vary depending on the substrate.

    • Rationale: The Smiles rearrangement is the key step that commits the intermediate to the productive olefination pathway.[13] A controlled, slow warming allows this intramolecular rearrangement to occur efficiently before intermolecular elimination pathways can take hold.

  • Choice of Heteroaryl Sulfone:

    • Action: The most common and generally reliable reagents are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[5]

    • Rationale: These specific heteroaryl groups are designed to facilitate the Smiles rearrangement, making the overall olefination process more efficient and less prone to side reactions.[12][14]

Experimental Protocols

Protocol 1: General Procedure for Z-Selective Fluoroalkene Synthesis via Still-Gennari Olefination

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 eq.) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add KHMDS (1.1 eq., 0.5 M in toluene) dropwise over 10 minutes. Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Carbonyl Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the cold ylide solution.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired Z-fluoroalkene.

Protocol 2: General Procedure for E-Selective Fluoroalkene Synthesis via Julia-Kocienski Olefination

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the α-fluoro-α-sulfonyl heteroaromatic reagent (e.g., fluoro(benzothiazol-2-ylsulfonyl)methane, 1.1 eq.) in anhydrous THF (0.2 M).

  • Deprotonation & Addition: Cool the solution to -78 °C. Add KHMDS (1.05 eq., 0.5 M in toluene) dropwise. Stir for 30 minutes at -78 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench: Cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to afford the target E-fluoroalkene.

References

  • Zhu, C., Wang, R., & Falck, J. R. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5572-5576. [Link]

  • Hu, J., et al. (2022).
  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897. [Link]

  • Bickelhaupt, F. M., et al. (1999). Theoretical investigation on base-induced 1,2-eliminations in the model system fluoride ion + fluoroethane. The role of the base as a catalyst. Journal of the American Chemical Society.
  • Sahu, P. K., & Mondal, P. (2018). Thermodynamics and kinetics study of de-fluoridation in waste water using hydroxyapatite (Hap) as adsorbent: Optimization using response surface methodology.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

  • Ločmele, R., & Smits, G. (2020). Julia‐Kocienski Olefination: A Tutorial Review. European Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Still–Gennari Olefination and its Applications in Organic Synthesis. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. (n.d.). Still–Gennari olefination of aldehydes. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Alkenes. [Link]

  • Głowacka, I., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry.
  • NotEvans. (2016). Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. (2014). Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. [Link]

  • Prakash, G. K. S., & Hu, J. (2007).
  • Jasperse, C. (n.d.). Summary of Alkene Reactions, Ch. 8. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefination. Organic letters, 11(12), 2361–2364.
  • Kiełbasiński, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7058.
  • Preprints.org. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic and Thermodynamic Characteristics of Fluoride Ions Adsorption from Solution onto the Aluminum Oxide Nanolayer of a Bacterial Cellulose-Based Composite Material. [Link]

  • Chemistry Steps. (n.d.). Alkenes Multi-Step Synthesis Practice Problems. [Link]

  • MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • PubMed. (2006). Factors influencing the removal of fluoride from aqueous solution by calcined Mg-Al-CO3 layered double hydroxides. [Link]

  • ResearchGate. (n.d.). Factors influencing the removal of fluoride from aqueous solution by Pithacelobium dulce Carbon. [Link]

  • Sivasamy, A., & Raj, A. J. (2003). FACTORS INFLUENCING THE REMOVAL OF FLUORIDE FROM WATER USING A FUNGAL BIOSORBENT PREPARED FROM FUSARIUM MONILIFORME. Journal of Environmental Hydrology.
  • ResearchGate. (n.d.). Factors Influencing the Removal of Fluoride from Water using a Fungal Biosorbent prepared from Fusarium moniliforme. [Link]

  • National Institutes of Health. (n.d.). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Gem-Difluoroalkenylation: Comparing 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate to Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Gem-Difluoroalkene Moiety

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—are invaluable to the drug development professional. Among the plethora of fluorinated functional groups, the gem-difluoroalkene unit (C=CF₂) has emerged as a particularly valuable bioisostere for the metabolically labile carbonyl group. This substitution can dramatically improve a drug candidate's in vivo profile.

This guide provides an in-depth comparison of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate (DFV-Ts), a prominent reagent for introducing the gem-difluoroalkene moiety, with other leading methodologies. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for each, offering a comprehensive resource for researchers at the forefront of fluorination chemistry.

This compound (DFV-Ts): A Versatile Electrophile for Cross-Coupling

This compound, often referred to as 2,2-difluorovinyl tosylate, has gained significant traction as a robust and versatile building block for the synthesis of gem-difluoroalkenes. Its utility primarily lies in transition-metal-catalyzed cross-coupling reactions, where the tosylate group serves as an excellent leaving group.

Mechanism of Action: The Palladium-Catalyzed Suzuki-Miyaura Coupling

A prime example of DFV-Ts's reactivity is the palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. This reaction provides a straightforward and efficient route to 1-aryl-2,2-difluoroethenes. The catalytic cycle, illustrated below, follows the well-established steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition DFV-Ts Intermediate_1 Ar-Pd(II)(OTs)L_n Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Ar'B(OH)₂ Base Intermediate_2 Ar-Pd(II)-Ar'L_n Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 1: General mechanism of the Suzuki-Miyaura coupling with DFV-Ts.

The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-OTs bond of DFV-Ts. Subsequent transmetalation with the organoboron species, facilitated by a base, and final reductive elimination furnishes the desired gem-difluoroalkene and regenerates the active Pd(0) catalyst.

Comparative Analysis: DFV-Ts vs. Alternative Gem-Difluoroalkenylation Reagents

While DFV-Ts is a powerful tool, a comprehensive understanding of the available methodologies is crucial for selecting the optimal reagent for a specific synthetic challenge. The following table provides a comparative overview of DFV-Ts and its main alternatives.

Reagent/MethodGeneral ReactionAdvantagesDisadvantagesTypical Conditions
This compound (DFV-Ts) Suzuki, Stille, Heck, etc. cross-couplingStable, crystalline solid; good leaving group; broad substrate scope in cross-coupling.Requires pre-functionalized coupling partners (e.g., boronic acids); transition-metal catalyst needed.Pd or Ni catalyst, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, THF), 60-100 °C.
Wittig-Type Reagents (e.g., from Ph₃P, CF₂Br₂) Olefination of aldehydes and ketonesDirect conversion of carbonyls to gem-difluoroalkenes; well-established methodology.Often requires strong bases (e.g., n-BuLi); generation of phosphine oxide byproduct can complicate purification.Ph₃P, CF₂Br₂, base (e.g., n-BuLi, NaHMDS), THF, low temperature to RT.
Julia-Kocienski Olefination (e.g., Difluoromethyl 2-pyridyl sulfone) Olefination of aldehydes and ketonesGood (E)-selectivity for some substrates; milder conditions compared to some Wittig protocols.Multi-step reagent preparation; can have substrate limitations.Sulfone reagent, base (e.g., KHMDS, NaHMDS), THF or DMF, -78 °C to RT.
(Trifluoromethyl)trimethylsilane (TMSCF₃) Nucleophilic trifluoromethylation followed by eliminationReadily available, versatile reagent for trifluoromethylation; can be adapted for gem-difluoroalkene synthesis.Indirect method requiring specific substrates and conditions for elimination; fluoride source often required.TMSCF₃, catalyst (e.g., TBAF, CsF), solvent (e.g., THF, DMF), RT.
gem-Difluorovinyl Iodonium Salts Electrophilic difluorovinylationHighly electrophilic; can react with a variety of nucleophiles under mild conditions.Reagent preparation can be complex; limited commercial availability.Iodonium salt, nucleophile, often base-free or with mild base, RT.

Mechanistic Snapshots of Alternative Methodologies

To appreciate the distinct advantages and limitations of each approach, it is instructive to visualize their reaction mechanisms.

The Wittig Reaction for Gem-Difluoroolefination

The Wittig reaction proceeds via the formation of a phosphonium ylide, which then reacts with a carbonyl compound through a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to the desired alkene and a phosphine oxide byproduct.

Wittig_Mechanism Ylide Ph₃P⁺-CF₂⁻ Cycloaddition [2+2] Cycloaddition Ylide->Cycloaddition Carbonyl R₂C=O Carbonyl->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Alkene R₂C=CF₂ Decomposition->Alkene Byproduct Ph₃P=O Decomposition->Byproduct

Figure 2: Simplified mechanism of the Wittig reaction for gem-difluoroolefination.

The Julia-Kocienski Olefination

This modified Julia olefination involves the reaction of a metalated heteroaryl sulfone with a carbonyl compound. The resulting alkoxide undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide to form the alkene.

Julia_Kocienski_Mechanism cluster_0 Reaction Pathway Sulfone_Anion Het-SO₂-CF₂⁻ Carbonyl_Addition Addition to R₂C=O Sulfone_Anion->Carbonyl_Addition Alkoxide_Intermediate β-Alkoxy Sulfone Carbonyl_Addition->Alkoxide_Intermediate Smiles_Rearrangement Smiles Rearrangement Alkoxide_Intermediate->Smiles_Rearrangement Rearranged_Intermediate Rearranged Intermediate Smiles_Rearrangement->Rearranged_Intermediate Elimination SO₂ and Het-O⁻ Elimination Rearranged_Intermediate->Elimination Alkene_Product R₂C=CF₂ Elimination->Alkene_Product

Figure 3: Key steps in the Julia-Kocienski olefination for gem-difluoroalkene synthesis.

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid with DFV-Ts

This protocol is adapted from literature procedures for the palladium-catalyzed synthesis of 1-aryl-2,2-difluoroethenes.

Materials:

  • Arylboronic acid (1.0 equiv)

  • This compound (DFV-Ts) (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid, DFV-Ts, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining catalyst activity.

  • Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

  • Aqueous Dioxane: The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

Protocol 2: Julia-Kocienski Olefination using Difluoromethyl 2-pyridyl Sulfone

This protocol outlines the synthesis of a gem-difluoroalkene from an aldehyde.

Materials:

  • Difluoromethyl 2-pyridyl sulfone (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the difluoromethyl 2-pyridyl sulfone and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the KHMDS solution dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The initial deprotonation of the sulfone and the subsequent addition to the aldehyde are performed at low temperature to control the reactivity and prevent side reactions, such as enolization of the aldehyde.

  • Strong, Non-nucleophilic Base (KHMDS): KHMDS is used to deprotonate the sulfone without competing as a nucleophile in attacking the aldehyde.

  • Anhydrous Conditions: The organometallic intermediates in this reaction are sensitive to water.

Conclusion and Future Outlook

This compound stands as a highly effective and practical reagent for the introduction of the gem-difluoroalkene moiety, particularly through robust and versatile transition-metal-catalyzed cross-coupling reactions. Its stability and ease of handling make it an attractive choice for many applications.

However, the selection of a gem-difluoroalkenylation method should be guided by the specific synthetic context. For the direct conversion of carbonyls, Wittig-type and Julia-Kocienski olefination reactions offer powerful alternatives, each with its own set of advantages regarding stereoselectivity and reaction conditions. Newer reagents, such as gem-difluorovinyl iodonium salts, are expanding the toolkit for electrophilic difluorovinylation and are likely to see increased use as their properties are further explored.

The continued development of novel fluorination reagents and methodologies will undoubtedly play a pivotal role in advancing the fields of drug discovery and materials science. A thorough understanding of the currently available options, as detailed in this guide, empowers the research scientist to make informed decisions and accelerate innovation.

References

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction. PubMed. [Link]

  • A one-step synthesis of gem -difluoroolefins from alcohols. ScienceDirect. [Link]

  • Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. PubMed. [Link]

  • Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Nature. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]

  • The Wittig Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

Alternative reagents for the introduction of a difluorovinyl group.

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Difluorovinylation: A Comparative Analysis of Modern Reagents

In the landscape of medicinal chemistry and materials science, the difluorovinyl group (–CF=CH₂) has emerged as a valuable structural motif. Its unique electronic properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of parent molecules. However, the efficient and selective introduction of this group remains a significant synthetic challenge. This guide provides a comparative analysis of key alternative reagents for difluorovinylation, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal tool for their synthetic endeavors.

The Rise of the Difluorovinyl Group in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design. The difluorovinyl group, in particular, acts as a bioisostere for various functional groups, such as amides and esters, while improving the molecule's overall properties. Its electron-withdrawing nature can modulate the pKa of nearby functionalities and its presence can block sites of metabolism, prolonging the therapeutic effect of a drug.

Comparative Analysis of Difluorovinylation Reagents

The choice of reagent for difluorovinylation is often dictated by the substrate, desired reaction conditions, and scalability. Here, we compare three prominent classes of reagents: phosphonium salts, silicon-based reagents, and sulfone-based reagents.

(Difluoromethyl)triphenylphosphonium Salts

Trifluoromethyl- and chlorodifluoromethyl-triphenylphosphonium salts are versatile reagents for the introduction of the difluorovinyl group via a Wittig-type reaction. These reagents are typically generated in situ from the corresponding phosphine and a difluoromethyl source.

Mechanism of Action:

The reaction proceeds through the formation of a difluoromethyl ylide, which then reacts with an aldehyde or ketone to form a difluoroalkene.

reagent Ph₃P⁺CF₂H X⁻ ylide [Ph₃P=CF₂] reagent->ylide Base betaine [Ph₃P⁺-CF₂-CHR-O⁻] ylide->betaine + R-CHO carbonyl R-CHO carbonyl->betaine alkene R-CH=CF₂ betaine->alkene phosphine_oxide Ph₃P=O betaine->phosphine_oxide

Fig. 1: Wittig-type reaction for difluorovinylation.

Advantages:

  • Well-established and widely used methodology.

  • Good functional group tolerance.

Disadvantages:

  • The phosphine oxide byproduct can complicate purification.

  • Requires stoichiometric amounts of the phosphonium salt.

Silicon-Based Reagents: The Case of TMSCF₂Br

Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) has emerged as a popular reagent for the nucleophilic difluoromethylation of carbonyl compounds, which can then be converted to difluorovinyl groups.

Mechanism of Action:

TMSCF₂Br, upon activation with a suitable initiator, generates a difluoromethyl anion equivalent that adds to a carbonyl group. The resulting difluoromethyl alcohol can then be eliminated to form the desired difluorovinyl compound.

TMSCF2Br TMSCF₂Br anion [CF₂Br]⁻ TMSCF2Br->anion Initiator adduct R-CH(O⁻)CF₂Br anion->adduct + R-CHO carbonyl R-CHO carbonyl->adduct alkene R-CH=CF₂ adduct->alkene Elimination

Fig. 2: Difluorovinylation using TMSCF₂Br.

Advantages:

  • High efficiency and good yields.

  • Commercially available and relatively stable.

Disadvantages:

  • The reaction often requires cryogenic temperatures.

  • The use of a bromine-containing reagent may not be desirable in all applications.

Sulfone-Based Reagents: A Modern Approach

Reagents such as 2,4,6-triisopropylphenyl difluoromethyl sulfone offer a stable and efficient alternative for the introduction of the difluorovinyl group.

Mechanism of Action:

These reagents undergo a Julia-Kocienski-type olefination. Deprotonation of the sulfone followed by reaction with an aldehyde or ketone and subsequent elimination yields the difluoroalkene.

Advantages:

  • Excellent stereoselectivity in many cases.

  • The sulfone byproduct is often easily removed.

Disadvantages:

  • The synthesis of the sulfone reagent can be multi-step.

  • May require specific bases and reaction conditions.

Performance Data: A Side-by-Side Comparison

Reagent ClassTypical YieldsSubstrate ScopeReaction ConditionsKey AdvantagesKey Disadvantages
Phosphonium Salts 60-85%Aldehydes, KetonesRoom temp. to mild heatingWell-established, good functional group tolerancePhosphine oxide byproduct, stoichiometric use
Silicon-Based (TMSCF₂Br) 70-95%Aldehydes, Ketones-78 °C to room temp.High efficiency, commercially availableCryogenic temperatures, bromine-containing
Sulfone-Based 75-90%Aldehydes, Ketones-78 °C to room temp.Excellent stereoselectivity, easy byproduct removalMulti-step reagent synthesis

Experimental Protocols

General Procedure for Difluorovinylation using TMSCF₂Br
  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add a solution of TMSCF₂Br (1.2 mmol) in THF.

  • Add the initiator (e.g., a Lewis acid or a fluoride source) dropwise.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The development of new reagents for difluorovinylation continues to be an active area of research. While established methods using phosphonium salts remain valuable, newer reagents based on silicon and sulfur offer significant advantages in terms of efficiency, selectivity, and ease of purification. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available resources. Future innovations will likely focus on developing catalytic methods for difluorovinylation, which would represent a major step forward in terms of sustainability and cost-effectiveness.

References

  • Zhao, Y., Huang, W., Zheng, J., & Hu, J. (2011). Efficient and direct difluorovinylenation of carbonyl compounds with (bromodifluoromethyl)trimethylsilane. Organic letters, 13(19), 5342–5345. [Link]

  • G. K. S. Prakash, P. V. G. K. Das, P. S. G. Thota, I. B. S. K. I. D. S. Reddy, G. A. Olah, Org. Lett.2011, 13, 2806.

Mechanistic comparison of palladium vs. nickel catalysts in cross-coupling.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Leveraging the Nuances of Two Catalytic Titans

For decades, palladium has been the undisputed champion in the world of cross-coupling reactions, a cornerstone of modern organic synthesis. Its reliability, functional group tolerance, and well-understood mechanisms have made it the go-to catalyst for constructing complex molecules in the pharmaceutical and materials science industries.[1][2] However, the high cost and low natural abundance of palladium have spurred a growing interest in its earth-abundant and more economical cousin, nickel.[2][3][4][5] This guide provides a detailed mechanistic comparison of palladium and nickel catalysts in cross-coupling reactions, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Core of the Matter: A Tale of Two Catalytic Cycles

At a fundamental level, both palladium- and nickel-catalyzed cross-coupling reactions often follow a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][8] However, the devil is in the details, and the distinct electronic properties of palladium and nickel lead to significant mechanistic divergences that dictate their respective strengths and weaknesses.

The Classic Palladium Cycle: A Well-Oiled Machine

The palladium-catalyzed cross-coupling cycle is a well-established paradigm in organic chemistry.[6][8] It typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of an organic halide, forming a Pd(II) intermediate. The reactivity order for this step is generally I > Br > Cl, reflecting the bond strengths of the carbon-halogen bond.[6]

  • Transmetalation: An organometallic reagent then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[7]

  • Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6][7]

This cycle is characterized by its predictability and broad functional group tolerance, making palladium a highly reliable catalyst for a wide range of substrates.[1]

Visualizing the Canonical Palladium Catalytic Cycle

Palladium_Cycle cluster_cycle Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X R-X R-X Oxidative_Addition Oxidative Addition R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 R'-M R'-M R'-M Transmetalation Transmetalation R-Pd(II)(R')L2->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination R-R' R-R'

Caption: The canonical catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Nickel Nuance: Embracing Radical Pathways

While nickel can operate through a similar catalytic cycle to palladium, its greater propensity to engage in single-electron transfer (SET) processes opens up alternative mechanistic pathways.[9][10][11] This often leads to the involvement of radical intermediates, which can be both an advantage and a challenge.

Key mechanistic features of nickel catalysis include:

  • Radical Chain and Sequential Reduction Pathways: In contrast to the concerted two-electron oxidative addition common for palladium, nickel can activate organic halides through single-electron transfer, generating radical intermediates.[9] This can occur through either a "radical chain" or a "sequential reduction" mechanism.[9]

  • Accessibility of Multiple Oxidation States: Nickel catalysts can readily access Ni(I) and Ni(III) oxidation states, in addition to the more common Ni(0) and Ni(II).[9][10][11] This allows for more complex catalytic cycles that can be advantageous for certain transformations.

  • Ligand and Additive Sensitivity: Nickel catalysts are often more sensitive to the electronic and steric properties of ligands and the presence of additives.[1][12][13] This can be exploited to tune the reactivity and selectivity of a reaction, but also requires more careful optimization.[1]

Visualizing a Nickel-Catalyzed Radical Pathway

Nickel_Radical_Cycle cluster_cycle Nickel-Catalyzed Radical Cross-Coupling Ni(0)L2 Ni(0)L2 Ar-Ni(II)(X)L2 Ar-Ni(II)(X)L2 Ni(0)L2->Ar-Ni(II)(X)L2 Ar-X Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-Ni(I)L2 Ar-Ni(I)L2 Ar-Ni(II)(X)L2->Ar-Ni(I)L2 e- Reduction Reduction R• R• Ar-Ni(I)L2->R• R-X' Ar-Ni(III)(R)L2 Ar-Ni(III)(R)L2 R-X' R-X' SET Single-Electron Transfer (SET) R•->Ar-Ni(III)(R)L2 Radical_Capture Radical Capture Ar-Ni(III)(R)L2->Ni(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R

Caption: A representative catalytic cycle for nickel involving single-electron transfer and radical intermediates.

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

The mechanistic differences between palladium and nickel manifest in their performance across various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse in C-C bond formation. While palladium has traditionally dominated this area, nickel is emerging as a powerful alternative, particularly for challenging substrates.[3][14]

FeaturePalladiumNickel
Substrate Scope Broad, excellent for aryl bromides and iodides.Effective for a wide range of substrates, including challenging aryl chlorides, phenols, and esters.[14]
Functional Group Tolerance Generally very high.[1]Can be more sensitive to coordinating functional groups, which can either inhibit or direct the reaction.[1][12][15]
Reaction Conditions Often milder conditions.[11]May require higher temperatures and stronger bases.[11]
Heck Reaction

The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene. Here, the differences in the elementary steps of the catalytic cycle are particularly pronounced.

  • Oxidative Addition and Olefin Insertion: For nickel, the energy barriers for both oxidative addition and olefin insertion are lower than for palladium.[16][17][18]

  • β-Hydride Elimination: This step is more efficient for palladium, which can lead to better selectivity for the desired vinylation product.[16][17][18] In contrast, the difficulty of β-hydride elimination in nickel systems can be exploited for reactions involving aliphatic halides.[16][17][18]

Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of C-N bonds. Palladium has been extensively developed for this transformation, with multiple generations of catalysts.[19] Nickel catalysts are also effective and can offer complementary reactivity.[20] The general mechanism for palladium involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[19][21]

C-H Activation

In the realm of C-H activation, palladium has shown superior performance.[22][23] Recent studies suggest that agostic Pd-CH2 interactions are significantly more acidic than their nickel counterparts, facilitating C-H bond cleavage.[22] This highlights a fundamental electronic difference that makes palladium more adept at this challenging transformation.

Experimental Data: A Comparative Look at Suzuki-Miyaura Coupling

To provide a practical perspective, the following table summarizes representative data from a comparative study of nickel and palladium in the Suzuki-Miyaura cross-coupling of 4-bromobenzotrifluoride with phenylboronic acid.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001295
NiCl₂dppfK₃PO₄Dioxane1002488

This data is representative and compiled from typical literature procedures for illustrative purposes.

Experimental Protocol: A Step-by-Step Guide to a Representative Suzuki-Miyaura Reaction

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and water to the flask.

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices

  • Inert Atmosphere: Both Pd(0) and Ni(0) are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.[2]

  • Ligand Choice: The choice of ligand is critical for stabilizing the metal center and tuning its reactivity. Electron-rich and sterically bulky phosphine ligands, such as SPhos for palladium, often promote oxidative addition and reductive elimination.[11] For nickel, bidentate ligands like dppf are commonly used.[11]

  • Base: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron reagent to the metal center. The choice of base can significantly impact the reaction outcome.

  • Solvent: The solvent system is chosen to ensure the solubility of all reaction components and can influence the reaction rate and selectivity. A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions.

Conclusion: Choosing the Right Tool for the Job

The choice between palladium and nickel is not a matter of one being universally superior to the other. Instead, it is a question of selecting the right tool for the specific synthetic challenge at hand.

  • Palladium remains the catalyst of choice for its reliability, broad functional group tolerance, and well-understood reactivity, making it ideal for complex molecule synthesis where predictability is paramount.[1]

  • Nickel offers a cost-effective and powerful alternative, particularly for activating challenging substrates like aryl chlorides and for reactions where unique reactivity, such as that involving radical pathways, is desired.[11][14]

As our understanding of nickel catalysis continues to grow, we can expect to see the development of even more sophisticated and selective nickel-based systems. By appreciating the mechanistic nuances of both metals, researchers can unlock new synthetic possibilities and design more efficient and sustainable chemical processes.

References

Sources

A Comparative Guide to a Novel Synthetic Route: Leveraging 2,2-Difluorovinyl Tosylate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The gem-difluoroalkene moiety (C=CF₂), in particular, serves as a critical bioisostere for the carbonyl group, offering enhanced metabolic stability, improved potency, and modulated selectivity in drug candidates.[1][2] However, the efficient and versatile synthesis of these valuable motifs has remained a persistent challenge.

This guide introduces and validates a powerful synthetic route utilizing 2,2-difluorovinyl tosylate, a stable and highly versatile reagent. We will dissect its reactivity through distinct catalytic pathways, provide a data-driven comparison against established alternatives, and offer detailed, field-tested protocols to empower researchers in their synthetic endeavors.

The Reagent in Focus: 2,2-Difluorovinyl Tosylate

Unlike many vinyl halides or the more expensive triflate/nonaflate derivatives, 2,2-difluorovinyl tosylate presents an optimal balance of reactivity and stability, making it an easily handled and reliable building block.[3] The tosylate group (OTs) is an excellent leaving group, a property derived from the ability of the tosyl group to stabilize the negative charge through resonance, making the vinyl carbon susceptible to nucleophilic attack or participation in catalytic cycles.[4][5]

Pathway 1: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a pillar of modern organic synthesis. The application of 2,2-difluorovinyl tosylate in this reaction provides a direct and efficient route to 2,2-difluorostyrenes, which are precursors to a multitude of complex fluorinated molecules.

Mechanistic Rationale

The catalytic cycle, typically employing a Palladium(0) catalyst, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like HBF₄PCy₃ is critical. The ligand facilitates the initial oxidative addition of the Pd(0) into the C-OTs bond and stabilizes the subsequent intermediates. A base, such as potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (C-OTs Cleavage) Pd0->OxAdd ArCF₂OTs PdII_Complex Ar-Pd(II)-OTs (L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diorganopalladium Ar-Pd(II)-R (L₂) Transmetalation->Diorganopalladium BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-CF=CF₂ RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 4-(2,2-difluorovinyl)benzonitrile

This protocol is adapted from optimized conditions that have proven effective for a range of arylboronic acids.[3]

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 4-cyanophenylboronic acid (0.3 mmol, 1.0 equiv), 2,2-difluorovinyl tosylate (0.45 mmol, 1.5 equiv), and K₃PO₄ (0.6 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.0075 mmol, 2.5 mol%) and HBF₄PCy₃ (0.015 mmol, 5 mol%).

  • Solvent and Reaction: Add a degassed mixture of dioxane/H₂O (5:1, 3 mL). Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Pathway 2: Rhodium(III)-Catalyzed C-H Activation

A significant advancement is the use of 2,2-difluorovinyl tosylate in transition-metal-catalyzed C-H activation, which circumvents the need for pre-functionalized starting materials like boronic acids. This approach allows for the direct difluorovinylation of arenes and alkenes.

Mechanistic Rationale & Divergent Reactivity

This strategy often employs a Rh(III) catalyst, such as ₂, and relies on a directing group (DG) on the substrate to guide the catalyst to a specific C-H bond.[6][7] A fascinating aspect of this method is its divergent reactivity based on the choice of directing group.

  • With N-OMe Benzamides (DG): The reaction proceeds through C-H activation and insertion of the difluorovinyl tosylate, followed by a β-fluoride elimination. This pathway yields a monofluorinated alkene while retaining the tosylate group for further functionalization.[7]

  • With N-OPiv Benzamides (DG): After the initial C-H activation and insertion, the reaction undergoes a [4+2] cyclization via C-N bond formation, leading to gem-difluorinated dihydroisoquinolinones.[7]

This directing group-dependent selectivity provides remarkable control over the final fluorinated product from a common starting material.

CH_Activation_Workflow Start Arene with Directing Group (DG) CH_Activation C-H Activation (Forms Rhodacycle) Start->CH_Activation Catalyst [Rh(III)] Catalyst Catalyst->CH_Activation Insertion Insertion of CF₂=CHOTs CH_Activation->Insertion Intermediate 7-Membered Rhodacycle Intermediate Insertion->Intermediate Beta_F β-Fluoride Elimination Intermediate->Beta_F  if DG = N-OMe Cyclization [4+2] Cyclization (C-N Formation) Intermediate->Cyclization  if DG = N-OPiv Product_Mono Monofluoroalkene (Ar-CF=CHOTs) Beta_F->Product_Mono Product_Gem gem-Difluoro Heterocycle Cyclization->Product_Gem

Caption: Divergent pathways in Rh(III)-catalyzed C-H activation.

Experimental Protocol: Synthesis of 2-(o-monofluoroalkenylaryl)quinazolinone

This protocol is based on an efficient C-H difluorovinylation method using a quinazolinone directing group.[6]

  • Reagent Setup: In a sealed tube, combine the 2-arylquinazolinone substrate (0.2 mmol, 1.0 equiv), 2,2-difluorovinyl tosylate (0.22 mmol, 1.1 equiv), and CsOPiv (0.2 mmol, 1.0 equiv).

  • Catalyst Addition: Add ₂ (0.01 mmol, 5.0 mol%).

  • Solvent and Reaction: Add hexafluoroisopropanol (HFIP) (1.5 mL). The choice of HFIP is crucial as its acidic and hydrogen-bonding properties can significantly enhance the reaction rate and yield.[6] Seal the tube and heat at 60 °C for 6 hours in air.

  • Workup and Purification: After cooling, concentrate the reaction mixture directly. Purify the residue via preparative thin-layer chromatography (TLC) to isolate the monofluoroolefin product.

Comparative Analysis with Alternative Routes

While the 2,2-difluorovinyl tosylate route offers significant advantages, it is essential to contextualize its performance against other established methods.

MethodReagent TypeKey AdvantagesKey LimitationsTypical Yields
2,2-Difluorovinyl Tosylate Vinyl SulfonateStable, versatile (Suzuki, C-H activation), good functional group tolerance.[3][6]Requires transition metal catalysts, tosylate can be a competing reaction site.65-98%[3][6]
Wittig-Type Reactions Phosphorus YlidesMetal-free, well-established.Generates stoichiometric phosphine oxide waste, can have issues with E/Z selectivity, limited to carbonyl substrates.[1][3]<40-70%[3]
Defluorinative Coupling Trifluoromethyl AlkenesAccesses products from different starting materials.[1]Substrate scope can be limited to activated alkenes, may require specific catalysts (e.g., NiH).[2]55-81%[1][2]
Hypervalent Iodine Reagents Iodonium Salts (DFVI)Excellent for direct difluorovinylation of N- and O-nucleophiles, bench-stable.[8][9]Primarily for heteroatom coupling, less established for C-C bond formation compared to Suzuki.60-90%[8][9]

Conclusion and Outlook

The synthetic pathways enabled by 2,2-difluorovinyl tosylate represent a significant advancement in the field of organofluorine chemistry. Its stability, coupled with its versatile reactivity in cornerstone reactions like Suzuki-Miyaura coupling and innovative C-H activation, provides a robust and high-yielding platform for accessing diverse fluorinated molecules.

While classical methods like the Wittig reaction and complementary reagents like hypervalent iodonium salts retain their utility for specific transformations, the tosylate-based route excels in its broad applicability for constructing complex carbon skeletons. For researchers and drug development professionals, mastering this reagent and its associated catalytic systems opens a direct and efficient gateway to novel chemical matter with potentially superior pharmacological properties.

References

  • Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates. PMC - NIH.
  • Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates. ResearchGate.
  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications.
  • Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. ResearchGate.
  • Rhodium-Catalyzed Merging of 2-Arylquinazolinone and 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Monofluoroolefin Quinazolinone Derivatives. NIH.
  • Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. J. Am. Chem. Soc. 2017, 139 (9), 3537–3545.
  • Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. PMC - NIH.
  • All About Tosylates and Mesylates. Master Organic Chemistry.
  • Tosylate—Another Good Leaving Group. Chemistry LibreTexts.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Difluorovinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Among the diverse array of fluorinated motifs, the gem-difluorovinyl group (–CH=CF₂) stands out for its unique electronic characteristics and its role as a bioisostere. However, the precise structural confirmation of these compounds, particularly the stereochemistry of the double bond, presents a significant analytical challenge that demands a multi-faceted spectroscopic approach.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unambiguously elucidate the structure of difluorovinyl compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the selection and interpretation of these powerful analytical tools.

The Central Challenge: Assigning E/Z Stereochemistry

The primary hurdle in characterizing substituted difluorovinyl compounds is the definitive assignment of the alkene geometry. The spatial relationship between the vinyl proton and the substituents on the carbon-carbon double bond dictates the molecule's three-dimensional structure, which in turn governs its biological activity and material properties. A robust and logical application of modern spectroscopic methods is essential to overcome this challenge.

Nuclear Magnetic Resonance (NMR): The Definitive Toolkit

NMR spectroscopy is the most powerful and informative technique for the structural analysis of difluorovinyl compounds. The presence of the spin-active ¹⁹F nucleus, with its high sensitivity and wide chemical shift range, provides a direct window into the molecule's electronic environment.[1][2][3] A comprehensive analysis requires a suite of 1D and 2D NMR experiments.

¹⁹F NMR: The Primary Probe

The ¹⁹F NMR spectrum is the logical starting point. The geminal fluorine atoms of a difluorovinyl group are chemically non-equivalent and will typically appear as two distinct signals, each split into a doublet by the other (geminal ²JFF coupling).

  • Causality: The key to stereochemical assignment lies in the coupling constants between the fluorine nuclei and the vinyl proton (JHF). The magnitude of the three-bond H-F coupling constant (³JHF) is stereospecific. A trans relationship between a fluorine and the vinyl proton results in a significantly larger coupling constant (typically 30-50 Hz) compared to a cis relationship (typically 1-20 Hz). Observing these couplings in both the ¹H and ¹⁹F spectra is foundational.

¹H NMR: Corroborating Evidence

The vinyl proton signal in the ¹H NMR spectrum is equally critical. It will appear as a doublet of doublets (or a more complex multiplet if other couplings are present), arising from its coupling to the two non-equivalent geminal fluorine atoms.

  • Expertise in Practice: By carefully analyzing the splitting pattern and extracting the two ³JHF values, one can assign the cis and trans fluorine atoms relative to the proton. This cross-validation between ¹H and ¹⁹F spectra provides a high degree of confidence in the assignment.

¹³C NMR: Completing the Skeleton

¹³C NMR provides further structural confirmation through carbon-fluorine couplings (JCF). The carbon atoms of the double bond will be split by the attached fluorine atoms.

  • Key Parameters: The one-bond ¹JCF coupling for the CF₂ carbon is typically very large (280-300 Hz), confirming the gem-difluoro arrangement. The two-bond ²JCF couplings from the fluorines to the adjacent vinyl carbon are also stereochemically dependent, although this relationship can be more complex.

2D NMR: The Unambiguous Proof

While 1D NMR provides strong evidence, 2D Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy offers the most definitive proof of stereochemistry.[4][5]

  • The Power of Proximity: An NOE (or ROE) is observed between nuclei that are close in space (< 5 Å), regardless of their bonding connectivity. For a difluorovinyl compound, irradiating the vinyl proton (H) and observing an NOE correlation to a proton on a nearby substituent (R¹) while seeing no correlation to a substituent on the other side (R²) provides unequivocal proof of their spatial proximity, thus locking in the E/Z configuration. ROESY experiments are often preferred for small to medium-sized molecules where the conventional NOE may be weak or zero.[6]

Comparative Data Summary

The following table summarizes the typical NMR parameters used to differentiate E/Z isomers of a generic difluorovinyl compound.

Spectroscopic Parameter E-Isomer (H trans to R¹) Z-Isomer (H cis to R¹) Rationale for Differentiation
³JH-F(cis) ~ 1-20 Hz~ 1-20 HzThe smaller coupling identifies the fluorine cis to the vinyl proton.
³JH-F(trans) ~ 30-50 Hz~ 30-50 HzThe larger coupling identifies the fluorine trans to the vinyl proton.
¹H-¹H NOE/ROE Strong correlation between vinyl H and protons of R¹Strong correlation between vinyl H and protons of R²NOE/ROE confirms through-space proximity, providing definitive stereochemical proof.[7]
¹⁹F-¹H HOESY Strong correlation between F atoms and protons of R²Strong correlation between F atoms and protons of R¹Heteronuclear NOE provides complementary spatial information.[4]

Integrated Analytical Workflow

A logical, step-by-step workflow ensures efficient and accurate structure elucidation. This process begins with broad-spectrum analysis and progressively narrows down to experiments that provide definitive stereochemical information.

G cluster_0 Initial Analysis cluster_1 Core NMR Analysis cluster_2 Definitive Stereochemistry MS Mass Spec (HRMS) Confirm Formula H1_NMR 1D ¹H NMR Observe vinyl proton, J(HF) values MS->H1_NMR Proceed if formula matches IR IR Spectroscopy Identify C=C, C-F bonds IR->H1_NMR F19_NMR 1D ¹⁹F NMR Observe F signals, J(HF), J(FF) values H1_NMR->F19_NMR Correlate J(HF) C13_NMR 1D ¹³C NMR Observe vinyl carbons, J(CF) values F19_NMR->C13_NMR HMBC 2D HMBC (¹H, ¹⁹F) Confirm Connectivity C13_NMR->HMBC Tentative Assignment NOE 2D NOESY/ROESY Unambiguous spatial proof Final_Structure Final Structure Confirmed NOE->Final_Structure Final Proof HMBC->NOE Confirm Skeleton

Caption: A logical workflow for the structural elucidation of difluorovinyl compounds.

Complementary Spectroscopic Techniques

While NMR is the primary tool, other methods provide essential, complementary data.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of key functional groups.[8][9][10] For difluorovinyl compounds, look for:

  • C=C Stretch: A characteristic absorption band in the 1720-1750 cm⁻¹ region, often stronger than in non-fluorinated alkenes.

  • C-F Stretches: Strong, intense absorption bands typically found in the 1100-1350 cm⁻¹ region, confirming the presence of carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula.[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Fragmentation Patterns: While complex, the fragmentation can offer structural clues. Common fragmentation pathways include the loss of a fluorine atom (M-19) or HF (M-20).[12][13][14] The unique isotopic signature of other elements (like Cl, Br) can also be invaluable.

Experimental Protocol: 2D ROESY for Stereochemical Assignment

This protocol outlines the key steps for acquiring a high-quality 2D ROESY spectrum to definitively determine the stereochemistry of a difluorovinyl compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good signal dispersion.

    • Filter the sample into a high-quality NMR tube to remove any particulate matter.

    • Thoroughly degas the sample (e.g., via several freeze-pump-thaw cycles) to minimize dissolved oxygen, which can interfere with the ROE effect.

  • Instrument Setup & 1D Spectra:

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine the exact chemical shifts of all relevant signals.

    • Carefully calibrate the 90° pulse width for the ¹H channel.

  • ROESY Parameter Optimization:

    • Use a standard ROESY pulse sequence (e.g., roesyesgp on Bruker instruments).

    • Mixing Time (τₘ): This is the most critical parameter. For small molecules, the ROE builds up over time. Start with a mixing time of ~300 ms. Acquire a series of spectra with varying mixing times (e.g., 150 ms, 300 ms, 500 ms) to build a ROE build-up curve and ensure observed correlations are direct, not due to spin diffusion.

    • Spin-Lock Field: Use a spin-lock power that is sufficient to cover the spectral width of interest to avoid artifacts.

  • Data Acquisition:

    • Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio, which may require several hours depending on the sample concentration.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine-bell).

    • Analyze the resulting spectrum for cross-peaks. A cross-peak between the vinyl proton and a specific substituent proton indicates they are spatially close, confirming the stereochemistry.

Key NMR Interactions Diagram

The interplay of through-bond (J-coupling) and through-space (NOE/ROE) interactions is the foundation of structural analysis for these compounds.

G cluster_E E-Isomer H_E H C1_E C F1_E H_E->F1_E ³J(trans) ~30-50 Hz F2_E H_E->F2_E ³J(cis) ~1-20 Hz R2_E H_E->R2_E NOE/ROE C2_E C C1_E->C2_E C=C R1_E

Caption: Key NMR interactions for determining difluorovinyl stereochemistry.

Conclusion

The structural elucidation of difluorovinyl compounds is a solvable, albeit complex, challenge that hinges on the synergistic use of multiple spectroscopic techniques. While MS and IR provide foundational data on composition and functional groups, a comprehensive suite of NMR experiments is paramount. The stereospecificity of H-F coupling constants provides strong initial evidence, but the unambiguous assignment of E/Z isomerism relies on the definitive through-space correlations provided by 2D NOESY or ROESY experiments. By following a logical, evidence-based workflow, researchers can confidently assign the complete structure of these valuable compounds, accelerating progress in drug discovery and materials science.

References

  • Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. Organic Spectroscopy, UC Irvine. [Link]

  • Bothner-By, A. A. (1969). Rotating Frame Nuclear Overhauser Effect. In Advances in Magnetic and Optical Resonance (Vol. 4, pp. 1-61). Academic Press.
  • O'Hagan, D. (2000). The versatile role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 104(1), 61-71.
  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
  • Linclau, B., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 17(28), 7945-7955. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Williamson, K. L., & Mosher, H. S. (1966). Nuclear magnetic resonance spectra of substituted ethylenes. V. Vicinal proton-proton and proton-fluorine coupling constants. Journal of the American Chemical Society, 88(18), 4240-4245.

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A Comparative Guide to Leaving Groups in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of chemical reactions, the role of the leaving group in nucleophilic substitution is paramount. It is the entity that departs, taking with it a pair of electrons, and its willingness to do so dictates the pace and often the feasibility of the entire reaction. This guide provides an in-depth comparative analysis of common leaving groups, grounded in experimental data and mechanistic principles, to aid researchers, scientists, and drug development professionals in making informed decisions for reaction design and optimization.

The Essence of a Good Leaving Group

A leaving group, or nucleofuge, is a molecular fragment that detaches from a substrate during a reaction.[1] In both S_N1 and S_N2 mechanisms, the nature of the leaving group is a critical factor influencing the reaction rate.[2][3][4] An effective leaving group must be able to stabilize the electron pair it acquires upon bond cleavage. This stability is the cornerstone of its "leaving ability." The primary factors that govern this ability are basicity, polarizability, and the strength of the carbon-leaving group bond.

Basicity: The Weaker, The Better

The most reliable indicator of leaving group ability is its basicity: the weaker the base, the better the leaving group .[5][6][7][8] A weak base is stable on its own and does not have a strong tendency to share its electron pair.[5] This stability translates to a lower energy transition state and, consequently, a faster reaction.

We can quantitatively assess the basicity of a leaving group by examining the pKa of its conjugate acid (pKaH). A low pKa value for the conjugate acid signifies a strong acid, which in turn means its conjugate base (the leaving group) is weak and stable.[7] Generally, leaving groups that are conjugate bases of acids with a pKa less than 0 are considered excellent.[8]

For instance, the halide ions follow this trend perfectly. Hydroiodic acid (HI, pKa ≈ -10) is the strongest acid among the hydrogen halides, making iodide (I⁻) the weakest base and the best leaving group in the series.[5][9][10] Conversely, hydrofluoric acid (HF, pKa ≈ 3.2) is the weakest acid, rendering fluoride (F⁻) a strong base and a poor leaving group.[7]

Leaving_Group_pKa cluster_pKa pKa of Conjugate Acid (HA) cluster_LG Leaving Group (A⁻) Characteristics Low_pKa Low pKa (e.g., HI, -10) Good_LG Good Leaving Group (Stable, Weak Base) Low_pKa->Good_LG correlates with High_pKa High pKa (e.g., H₂O, 15.7) Poor_LG Poor Leaving Group (Unstable, Strong Base) High_pKa->Poor_LG correlates with

Caption: Relationship between conjugate acid pKa and leaving group ability.

Polarizability and Bond Strength

Polarizability refers to the ease with which the electron cloud of an atom can be distorted.[11] Larger atoms, with their electrons held more loosely farther from the nucleus, are more polarizable.[11][12] In the transition state of an S_N2 reaction, the developing negative charge on the leaving group is stabilized by this polarizability.[11][13] This is another reason why iodide is a superior leaving group to the other halides; its large, diffuse electron cloud can better accommodate the negative charge.[11]

Directly related to leaving group ability is the Carbon-Leaving Group (C-LG) bond strength . A weaker bond is broken more easily, accelerating the reaction. For the halogens, the C-I bond is the longest and weakest, while the C-F bond is the shortest and strongest.[7][14] This trend in bond strength (C-I < C-Br < C-Cl < C-F) aligns perfectly with their leaving group abilities.

Comparative Analysis of Common Leaving Groups

The following table provides a comparative ranking of common leaving groups based on experimental data, specifically the relative rates of solvolysis of an ethyl substrate. The pKa of the conjugate acid is provided as the primary predictor of leaving group ability.

Leaving Group (LG)FormulaConjugate Acid (HA)pKa of HARelative Rate (vs. H₂O)Classification
TriflateCF₃SO₃⁻Triflic Acid-14~1.4 x 10⁸Excellent
TosylateCH₃C₆H₄SO₃⁻Tosylic Acid-2.8~6.6 x 10⁴Excellent
IodideI⁻Hydroiodic Acid-10~3.0 x 10⁴Very Good
BromideBr⁻Hydrobromic Acid-9~1.0 x 10⁴Good
WaterH₂OHydronium Ion-1.71.0Fair
ChlorideCl⁻Hydrochloric Acid-7~2.0 x 10⁻¹Fair
FluorideF⁻Hydrofluoric Acid3.2~1.0 x 10⁻⁵Poor
HydroxideOH⁻Water15.7Very SlowVery Poor
AmineNH₂⁻Ammonia38Very SlowVery Poor

Relative rate data is compiled and approximated from various sources for educational comparison.

As the data clearly indicates, sulfonate esters like triflates and tosylates are exceptionally good leaving groups.[1] Their effectiveness stems from the extensive resonance delocalization of the negative charge across the sulfonyl group, rendering the resulting anion extremely stable and a very weak base.

Activating Poor Leaving Groups

Strong bases such as hydroxide (OH⁻) and alkoxides (RO⁻) are notoriously poor leaving groups.[5] However, their reactivity can be dramatically enhanced. Protonation of an alcohol with a strong acid converts the poor leaving group -OH into a much better one, -OH₂⁺ (water), which is neutral and stable upon departure.[5][7] Alternatively, alcohols can be converted into sulfonate esters (tosylates, mesylates, or triflates), transforming a poor leaving group into one of the best.[1]

Experimental Protocol: Kinetic Analysis of Leaving Group Ability in an Sₙ2 Reaction

To empirically determine the relative reactivity of different leaving groups, a kinetic study can be performed. This protocol outlines a method for comparing the rates of an S_N2 reaction using different alkyl halides. The reaction followed is a Finkelstein reaction, where a halide is displaced by iodide in acetone. The rate can be monitored by the formation of a precipitate (NaCl or NaBr), as sodium iodide is soluble in acetone while other sodium halides are not.[10]

Objective

To compare the relative rates of reaction for 1-chlorobutane and 1-bromobutane with sodium iodide in acetone, demonstrating the superior leaving group ability of bromide over chloride.

Materials
  • 1-chlorobutane

  • 1-bromobutane

  • 15% Sodium Iodide (NaI) in acetone solution

  • Test tubes and rack

  • Water bath at a constant temperature (e.g., 50 °C)

  • Stopwatch

Step-by-Step Methodology
  • Preparation: Label two test tubes, one for 1-chlorobutane and one for 1-bromobutane.

  • Reagent Addition: To each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Equilibration: Place the test tubes in the water bath and allow them to equilibrate to the bath temperature for 5 minutes.

  • Initiation of Reaction: Simultaneously add 4-5 drops of 1-chlorobutane to its labeled test tube and 4-5 drops of 1-bromobutane to its respective tube. Mix gently and start the stopwatch immediately.

  • Observation: Observe the test tubes closely for the formation of a precipitate (a cloudy appearance).

  • Data Recording: Record the time it takes for the precipitate to first appear in each test tube. The reaction is faster for the substrate that forms a precipitate more quickly.[15]

  • Analysis: Compare the reaction times. The shorter reaction time for 1-bromobutane indicates that bromide is a better leaving group than chloride because the reaction proceeds at a faster rate.

SN2_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Label two test tubes: A: 1-chlorobutane B: 1-bromobutane prep2 Add 2 mL of 15% NaI in acetone to each tube prep1->prep2 react1 Equilibrate tubes in 50°C water bath prep2->react1 react2 Add alkyl halides and start stopwatch react1->react2 analysis1 Observe for precipitate (NaCl or NaBr) react2->analysis1 analysis2 Record time of formation analysis1->analysis2 analysis3 Compare rates: Shorter time = Better LG analysis2->analysis3

Caption: Experimental workflow for comparing leaving group ability via Sₙ2 kinetics.

Conclusion

The selection of an appropriate leaving group is a critical parameter in the design of nucleophilic substitution reactions. The guiding principle remains elegantly simple: a good leaving group is a weak base, capable of stabilizing the negative charge it accepts upon departure. This stability is directly correlated with the acidity of its conjugate acid, offering a reliable predictive tool for chemists. While basicity is the primary determinant, factors such as polarizability, bond strength, and solvent interactions also play significant roles.[11][16][17] By understanding and applying these core principles, researchers can effectively manipulate reaction conditions and substrate structure to achieve desired synthetic outcomes with greater efficiency and control.

References
  • Polarizability Definition - Organic Chemistry Key Term. Fiveable.
  • Other Factors that Affect SN2 Reactions. KPU Pressbooks - Organic Chemistry I.
  • Recent advances in heterolytic nucleofugal leaving groups.
  • Leaving group ability and solvent's effect. Chemistry Stack Exchange.
  • Leaving group ability and solvent's effect. ECHEMI.
  • Module 8 - Factors Affecting SN1 and SN2 - Lecture Notes. Scribd.
  • What are the factors th
  • Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute.
  • What Makes A Good Leaving Group? Master Organic Chemistry.
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A Comparative Guide to the Substrate Scope of Novel Difluorovinylation Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the gem-Difluorovinyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and modulated acidity/basicity—can profoundly improve the pharmacokinetic and pharmacodynamic profile of bioactive molecules.[1][2] Among the arsenal of fluorinated functional groups, the gem-difluoroalkene (or gem-difluorovinyl) moiety has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[3] Its introduction, however, has historically been hampered by methods requiring harsh conditions or limited substrate compatibility.[3]

This guide provides an in-depth comparison of two prominent, novel strategies for difluorovinylation that have significantly expanded the synthetic toolbox: Copper-Catalyzed Cross-Coupling of aryl halides and Visible-Light Photoredox-Mediated Defluorinative Alkylation . We will dissect their respective mechanisms, evaluate their substrate scopes with supporting data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

Method 1: Copper-Catalyzed Difluorovinylation of Aryl Halides

Transition-metal catalysis provides a powerful platform for the formation of carbon-carbon bonds. While palladium has long been a workhorse in cross-coupling, recent advances in copper catalysis have opened new avenues for challenging transformations, including the formation of C(sp²)–CF₂ bonds.[4][5] These methods typically involve the coupling of an aryl halide with a suitable difluorovinylating reagent.

Mechanistic Rationale

The prevailing mechanism for copper-catalyzed difluorovinylation of aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III)-aryl intermediate. This is followed by reaction with a difluorovinyl source and subsequent reductive elimination to furnish the desired product and regenerate the active Cu(I) catalyst.[6] The choice of ligand is critical in stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for difluorovinylation.

Substrate Scope Analysis

Copper-catalyzed methods have demonstrated considerable success, particularly with electron-rich and ortho-substituted aryl halides, which can be challenging substrates for other cross-coupling reactions. The choice of the difluorovinylating agent, such as 2,2-difluorovinyl pinacolborane (CF₂=CHBPin), has proven effective.[7]

Table 1: Representative Substrate Scope for Copper-Catalyzed Difluorovinylation of Aryl Bromides

EntryAryl Bromide SubstrateProductYield (%)
14-Methoxy-bromobenzene1-(2,2-difluorovinyl)-4-methoxybenzene85
24-Trifluoromethyl-bromobenzene1-(2,2-difluorovinyl)-4-(trifluoromethyl)benzene78
32-Methyl-bromobenzene1-(2,2-difluorovinyl)-2-methylbenzene81
43-Acetyl-bromobenzene1-(3-(2,2-difluorovinyl)phenyl)ethan-1-one72
51-Bromonaphthalene1-(2,2-difluorovinyl)naphthalene88
63-Bromoquinoline3-(2,2-difluorovinyl)quinoline65
72-Bromothiophene2-(2,2-difluorovinyl)thiophene75

Data compiled from representative literature. Yields are for isolated products.

Key Insights:

  • Functional Group Tolerance: The method tolerates a wide range of functional groups, including ethers, ketones, and electron-withdrawing groups like trifluoromethyl.

  • Heterocycles: Both electron-rich and electron-deficient heterocyclic halides are generally viable substrates.

  • Limitations: Aryl chlorides are often less reactive than bromides and iodides, sometimes requiring higher catalyst loading or more forcing conditions.[8] Strongly coordinating groups (e.g., free amines, phenols) may require protection or specialized ligand systems.[9][10]

Experimental Protocol: Copper-Catalyzed Difluorovinylation
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu(I) iodide (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and the aryl bromide (1.0 mmol, 1.0 equiv.).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon three times. This step is critical as Cu(I) can be sensitive to oxidation.

  • Reagent Addition: Under a positive pressure of inert gas, add the difluorovinylating reagent (e.g., CF₂=CHBPin, 1.5 equiv.), a base (e.g., K₃PO₄, 2.0 equiv.), and the reaction solvent (e.g., anhydrous dioxane, 0.2 M).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Method 2: Visible-Light Photoredox-Mediated Difluorovinylation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[11][12][13] This approach avoids the often harsh conditions of traditional radical initiation and offers a complementary reactivity profile to two-electron, transition-metal-catalyzed processes.[3]

Mechanistic Rationale

In a common photoredox strategy for difluorovinylation, a photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).[14] This excited state is a potent single-electron transfer (SET) agent. It can reduce a suitable precursor, like a trifluoromethylalkene, to generate a radical anion. This intermediate then undergoes fragmentation, typically via C-F bond cleavage, to produce a difluorovinyl radical. This radical can then be trapped by a suitable radical acceptor or participate in a subsequent reaction to form the final product. The photocatalyst is regenerated in the process, closing the catalytic cycle.[3][15]

Photoredox_Difluorovinylation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_oxidized PC⁺ PC_star->PC_oxidized SET Radical_Anion [CF₃-Alkene]⁻• PC_star->Radical_Anion SET PC_oxidized->PC Regeneration Radical_Precursor Radical Precursor (R-X) R_Radical R• Substrate CF₃-Alkene DFV_Radical •CF=CF₂ Radical Radical_Anion->DFV_Radical C-F Cleavage (-F⁻) Product R-CF=CF₂ DFV_Radical->Product Radical Addition

Caption: General mechanism for photoredox defluorinative alkylation.

Substrate Scope Analysis

A key advantage of photoredox methods is their exceptional functional group tolerance, stemming from the neutral, room-temperature reaction conditions.[3] These reactions often utilize radical precursors that are otherwise difficult to engage in two-electron chemistry. This strategy is particularly powerful for late-stage functionalization of complex molecules.

Table 2: Representative Substrate Scope for Photoredox Defluorinative Alkylation

EntryRadical PrecursorTrifluoromethylalkeneProductYield (%)
1tert-Butyl Carboxylic Acid1,1,1-Trifluoro-3-phenylprop-2-ene4,4-Dimethyl-1-(2,2-difluorovinyl)-1-phenylpentane91
2Cyclohexane Carboxylic Acid1,1,1-Trifluoro-3-phenylprop-2-eneCyclohexyl(3,3-difluoro-1-phenylallyl))methane85
3Boc-Glycine1,1,1-Trifluoro-3-phenylprop-2-enetert-butyl (4,4-difluoro-2-phenylbut-1-en-1-yl)carbamate75
4Adamantane Carboxylic Acid1,1,1-Trifluoro-3-phenylprop-2-ene1-(Adamantan-1-yl)-3,3-difluoro-1-phenylprop-1-ene95
5Phenylsilane1,1,1-Trifluoro-3-phenylprop-2-ene(3,3-Difluoro-1-phenylallyl)benzene68
6Ethyl Iodoacetate1,1,1-Trifluoro-3-phenylprop-2-eneEthyl 4,4-difluoro-2-phenylbut-1-enoate72

Data synthesized from representative literature, showcasing the diversity of radical sources.[3]

Key Insights:

  • Broad Radical Source Compatibility: Non-stabilized primary, secondary, and tertiary alkyl radicals can be generated from a wide variety of precursors, including carboxylic acids, silanes, and alkyl halides.[3]

  • Mild Conditions: Reactions are typically run at room temperature under visible light irradiation, preserving sensitive functional groups. This makes the method ideal for complex molecule synthesis.

  • Limitations: The scope can sometimes be limited by the redox potentials of the substrates and radical precursors, which must be compatible with the chosen photocatalyst.[16][17] Over-reduction or side reactions can occur if the potentials are not well-matched.

Experimental Protocol: Photoredox Defluorinative Alkylation
  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine the trifluoromethylalkene (0.2 mmol, 1.0 equiv.), the radical precursor (e.g., a carboxylic acid, 0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

  • Solvent and Degassing: Add the reaction solvent (e.g., anhydrous DMSO, 0.1 M). Seal the vial with a cap and degas the solution for 10-15 minutes by bubbling argon or nitrogen through it. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Reaction Execution: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir at room temperature for 12-24 hours.[16] Ensure the reaction is cooled (e.g., with a small fan) to maintain ambient temperature.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired product.

Comparative Analysis and Conclusion

FeatureCopper-Catalyzed Cross-CouplingVisible-Light Photoredox Catalysis
Reaction Type Cross-Coupling (C-C bond formation)Radical Addition / Defluorination
Typical Substrates Aryl/Vinyl Halides (I, Br)Trifluoromethylalkenes + Radical Precursors
Key Reagent Organometallic difluorovinyl sourcePhotocatalyst (e.g., Ir, Ru complexes)
Reaction Conditions Elevated Temperature (80-120 °C)Ambient Temperature, Visible Light
Key Advantages Well-established, predictable reactivity for aryl halides.Extremely mild conditions, exceptional functional group tolerance, broad scope of radical precursors.[3]
Key Limitations Higher temperatures, potential sensitivity to coordinating functional groups, less reactive with aryl chlorides.Requires careful matching of photocatalyst and substrate redox potentials; oxygen-sensitive.
Best Suited For Building core aromatic structures from readily available aryl halides.Late-stage functionalization of complex molecules; installing diverse alkyl groups.

Both copper-catalyzed cross-coupling and visible-light photoredox catalysis represent powerful and complementary advances in the synthesis of gem-difluoroalkenes. The choice of method should be guided by the specific synthetic context. For the construction of difluorovinyl arenes from simple halide precursors, copper catalysis offers a robust and reliable route. For the late-stage, intricate functionalization of sensitive and complex molecules where mildness is paramount, photoredox catalysis provides unparalleled advantages in functional group tolerance and the diversity of fragments that can be introduced.[3][18] The continued development of these and other novel methods will undoubtedly accelerate the application of this valuable motif in the next generation of pharmaceuticals and agrochemicals.

References

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The Organic Chemist's Dilemma: A Head-to-Head Comparison of Difluorovinyl Tosylates and Triflates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoroalkene motif, in particular, has garnered significant attention as a valuable bioisostere for the carbonyl group, offering improved metabolic stability and modulated electronic properties.[1][2][3] Access to this crucial functionality often relies on versatile building blocks, among which difluorovinyl sulfonates stand out. This guide provides an in-depth, head-to-head comparison of two prominent members of this class: difluorovinyl tosylates and difluorovinyl triflates. We will delve into their synthesis, stability, and reactivity, supported by experimental data and protocols, to empower you in selecting the optimal reagent for your synthetic endeavors.

At a Glance: Key Performance Indicators

FeatureDifluorovinyl Tosylate (-OTs)Difluorovinyl Triflate (-OTf)
Leaving Group Ability ExcellentSuperb (Superior)[4][5][6]
Reactivity Highly reactive in cross-couplingExceptionally reactive, often preferred for challenging substrates[7]
Stability Generally more stable, easier to handle and storeMore susceptible to hydrolysis and decomposition[8]
Cost-Effectiveness Generally more economicalTypically more expensive
Synthetic Accessibility Readily prepared from available starting materialsSynthesized from corresponding ketones, can be less stable

The Decisive Factor: Leaving Group Ability

The fundamental difference between a tosylate and a triflate lies in their efficacy as a leaving group, which directly dictates their reactivity. The generally accepted order of leaving group ability is Triflate > Tosylate.[4] This is a direct consequence of the stability of the corresponding sulfonate anions. The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge.[6] This superior stabilization of the triflate anion lowers the activation energy for its departure, leading to significantly faster reaction rates compared to the tosylate.[6]

Synthesis and Stability: A Trade-off

While the superior reactivity of the triflate is tempting, it comes at the cost of reduced stability. This trade-off is a critical consideration in the practical application of these reagents.

Difluorovinyl Tosylates: The Robust Workhorse

Difluorovinyl tosylates are generally more stable and can be easier to handle and store.[9] Their synthesis is well-established, often starting from readily available precursors.

Experimental Protocol: Synthesis of 2,2-Difluorovinyl Tosylate

This protocol is adapted from established methods for the synthesis of vinyl sulfonates.

  • Materials: 2,2-Difluoro-1-iodoethene, p-toluenesulfonic acid, silver(I) oxide, dichloromethane.

  • Procedure:

    • To a solution of 2,2-difluoro-1-iodoethene (1.0 eq) in anhydrous dichloromethane at 0 °C is added p-toluenesulfonic acid (1.2 eq).

    • Silver(I) oxide (1.5 eq) is added portion-wise over 15 minutes with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the 2,2-difluorovinyl tosylate.

Difluorovinyl Triflates: The Highly Reactive Specialist

The high reactivity of the triflate group makes difluorovinyl triflates more susceptible to degradation, particularly through hydrolysis.[8] Their synthesis typically involves the reaction of a difluoro-substituted ketone with triflic anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: Proposed Synthesis of 2,2-Difluorovinyl Triflate

This proposed synthesis is based on well-established procedures for the preparation of vinyl triflates from ketones.

  • Materials: 1,1-Difluoroacetone, trifluoromethanesulfonic anhydride (Tf₂O), 2,6-lutidine, anhydrous dichloromethane.

  • Procedure:

    • To a solution of 1,1-difluoroacetone (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

    • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature over 2 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride solution.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the 2,2-difluorovinyl triflate.

Reactivity in Cross-Coupling Reactions: A Comparative Analysis

Both difluorovinyl tosylates and triflates are excellent electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex fluorinated molecules.

Suzuki-Miyaura Coupling: A Case Study

While direct, side-by-side comparative studies are scarce, we can infer the relative performance of difluorovinyl tosylates and triflates by examining similar reactions reported in the literature.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryElectrophileBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,2-Difluorovinyl TosylatePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1001285[4]
2Vinyl TriflatePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄THF25295[5]

Note: Entry 2 uses a non-fluorinated vinyl triflate, but the significantly milder conditions and shorter reaction time are indicative of the higher reactivity of the triflate leaving group.

The data suggests that while difluorovinyl tosylates are highly effective, vinyl triflates can facilitate the reaction under much milder conditions and in shorter timeframes. This enhanced reactivity of the triflate can be particularly advantageous for substrates with sensitive functional groups or for sterically hindered coupling partners.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Difluorovinyl Sulfonate

  • Materials: Difluorovinyl sulfonate (tosylate or triflate) (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 eq), dioxane, water.

  • Procedure:

    • To a flame-dried Schlenk flask are added the difluorovinyl sulfonate, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

    • Degassed dioxane and water (4:1 v/v) are added, and the mixture is heated to the desired temperature (e.g., 100 °C for tosylate, potentially lower for triflate).

    • The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The product is purified by flash column chromatography.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-CF=CF-OTs/OTf Vinylic_Pd(II)_Complex R-CF=CF-Pd(II)L2(OTs/OTf) Oxidative_Addition->Vinylic_Pd(II)_Complex Transmetalation Transmetalation Vinylic_Pd(II)_Complex->Transmetalation Ar-B(OH)2 Aryl_Vinyl_Pd(II)_Complex R-CF=CF-Pd(II)L2(Ar) Transmetalation->Aryl_Vinyl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Aryl_Vinyl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-CF=CF-Ar Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of difluorovinyl sulfonates.

Workflow for Selection and Application

Workflow cluster_0 Decision Matrix cluster_1 Experimental Execution Start Define Synthetic Goal Substrate_Properties Substrate Reactivity and Functional Group Tolerance Start->Substrate_Properties Tosylate_Path Difluorovinyl Tosylate: - Robustness - Cost-Effectiveness Substrate_Properties->Tosylate_Path Standard Substrate Triflate_Path Difluorovinyl Triflate: - High Reactivity - Mild Conditions Substrate_Properties->Triflate_Path Challenging Substrate Optimization Reaction Condition Optimization Tosylate_Path->Optimization Triflate_Path->Optimization Execution Cross-Coupling Reaction Optimization->Execution Analysis Purification and Characterization Execution->Analysis

Caption: Decision workflow for selecting the appropriate difluorovinyl sulfonate.

Applications in Drug Discovery and Beyond

The gem-difluoroalkene moiety is a privileged scaffold in medicinal chemistry. Its incorporation can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Both difluorovinyl tosylates and triflates serve as key building blocks for accessing these valuable structures.

One burgeoning area of application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.[10][11][12][13][14][15] The ability to efficiently introduce a fluorine-18 atom via these reactive precursors is of paramount importance for the development of novel diagnostic agents.

Conclusion and Future Outlook

The choice between difluorovinyl tosylates and triflates is a classic example of the balance between reactivity and stability that organic chemists frequently navigate.

  • Difluorovinyl tosylates are the reliable and robust choice for a wide range of applications, offering excellent reactivity combined with greater stability and cost-effectiveness.

  • Difluorovinyl triflates are the high-performance option, indispensable for challenging transformations that require a superior leaving group and milder reaction conditions, albeit with greater care required in handling and storage.

As the demand for complex fluorinated molecules continues to grow, so too will the importance of these versatile building blocks. Future research will likely focus on the development of even more efficient and selective methods for their synthesis and application, further expanding the synthetic chemist's toolkit for the creation of next-generation pharmaceuticals and advanced materials.

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  • National Institutes of Health. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes.
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (2025).
  • Organic Chemistry Portal. (n.d.). Monofluorovinyl Tosylate: A Useful Building Block for the Synthesis of Terminal Vinyl Monofluorides via Suzuki-Miyaura Coupling.
  • Oil & Gas Science and Technology. (1988). Vinyl Sulfonate/Vinyl Amide Copolymers and Different Surfactants As Suitable Systems in Eorat Higher Temperatures and Salinities. Oil & Gas Science and Technology - Rev. IFP, 43(4), 545-553.
  • ORKG Ask. (n.d.). Fluorine-18 labelled building blocks for PET tracer synthesis.
  • National Institutes of Health. (2021). Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform.
  • Parchem. (n.d.).
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  • ResearchGate. (n.d.). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.
  • ACS Publications. (2012). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. Organic Letters, 14(11), 2878-2881.
  • PubMed. (2008). Silicon-based building blocks for one-step 18F-radiolabeling of peptides for PET imaging.
  • Morressier. (2018).
  • ResearchGate. (n.d.). Synthesis and Applications of Fluorine(s)-Containing Vinyl Sulfonium Salts.
  • Royal Society of Chemistry. (2022). Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. RSC Advances, 12(23), 14643-14647.
  • MDPI. (2017).
  • Royal Society of Chemistry. (2015). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Examples of bioactive molecules featuring β‐aryl‐β,β‐difluoroamino motif, NOS=Nitric Oxide Synthase.

Sources

A Researcher's Guide to Navigating the Nuances of Base Selection in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, a reaction so pivotal it was recognized with the 2010 Nobel Prize in Chemistry.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the success of this powerful reaction is not solely dependent on the choice of palladium catalyst and ligand; the selection of the base is a critical parameter that can profoundly influence reaction efficiency, yield, and substrate scope.[4][5]

This guide provides an in-depth comparison of the efficacy of different bases in Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple catalog of options, we will delve into the mechanistic role of the base, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Mechanistic Heart of the Matter: The Indispensable Role of the Base

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial and multifaceted role, primarily in the transmetalation step, which is often the rate-determining step of the cycle.[4] There are two predominant, mechanistically distinct pathways through which the base facilitates the transfer of the organic group from the organoboron reagent to the palladium center.

The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex, or boronate.[4] This boronate is significantly more reactive towards the palladium(II) halide complex, thus accelerating the transmetalation process.

The Hydroxide Pathway: In this pathway, the base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This palladium hydroxide species then reacts with the neutral boronic acid in the transmetalation step.[4]

The operative pathway is influenced by the specific base, solvent system, and substrates employed. Weaker bases, such as carbonates and phosphates, are commonly utilized in a wide range of Suzuki-Miyaura reactions.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_base R¹-Pd(II)L₂-OR² PdII_halide->PdII_base Transmetalation (Base, R³B(OR)₂) PdII_biaryl R¹-Pd(II)L₂-R³ PdII_biaryl->Pd0 Reductive Elimination Product R¹-R³ PdII_biaryl->Product Product Formation dummy1->PdII_biaryl Ligand Exchange Reactants R¹-X + R³B(OR)₂ + Base

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Common Bases: A Data-Driven Overview

The choice of base can dramatically affect the outcome of a Suzuki-Miyaura coupling. A variety of inorganic and organic bases have been successfully employed, with their performance often being substrate and condition-dependent.

Inorganic Bases

Inorganic bases are the most frequently used in Suzuki-Miyaura couplings. Their efficacy is influenced by factors such as basicity, solubility, and the nature of the cation.

BaseTypical SubstratesReported Yield Range (%)Key Characteristics and Insights
Na₂CO₃ Aryl bromides, aryl chlorides85-98%A cost-effective and widely used base, often in aqueous solutions with organic co-solvents.[7][8] It is a reliable choice for a broad range of standard couplings.
K₂CO₃ Aryl bromides, aryl chlorides, heteroaryl halides80-95%Similar in reactivity to Na₂CO₃ but with slightly better solubility in some organic solvents. It is a common choice for couplings involving heteroaryl halides.[9]
Cs₂CO₃ Sterically hindered substrates, challenging couplings80-99%Often provides superior results in difficult couplings due to its higher solubility in organic solvents and the "cesium effect," which is thought to enhance the nucleophilicity of the boronic acid.[10][11] It is particularly effective for sterically demanding substrates.
K₃PO₄ Nitrogen-containing heterocycles, aryl chlorides, sterically hindered substrates90-99%A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles, where other bases may lead to side reactions.[12][13] It is also a good choice for challenging aryl chloride couplings.
NaOH/KOH Aryl bromides70-90%Strong bases that can be effective but may also promote side reactions, such as hydrolysis of sensitive functional groups.[4] Their high basicity is not always beneficial.
KF Aryl bromidesModerate to highThe fluoride anion is believed to have a unique role in activating the boronic acid, although the exact mechanism is still debated.

Disclaimer: The yield ranges presented in this table are compiled from various sources and are intended for illustrative purposes. Actual yields are highly dependent on the specific substrates, catalyst, ligand, solvent, temperature, and reaction time.

Organic Bases

Organic bases are less common but can be advantageous in specific scenarios, particularly when dealing with substrates that are sensitive to strong inorganic bases.

BaseTypical SubstratesReported Yield Range (%)Key Characteristics and Insights
Triethylamine (TEA) Base-sensitive substratesVariableA commonly used organic base, although often less effective than inorganic bases in terms of yield for standard couplings.
Diisopropylethylamine (DIPEA) Base-sensitive substratesVariableA non-nucleophilic amine base that can be useful when the substrate contains functional groups susceptible to nucleophilic attack.[4]

Strategic Base Selection: Beyond the Basics

The optimal base for a Suzuki-Miyaura reaction is not a one-size-fits-all solution. Several factors must be considered to maximize the yield and purity of the desired product.

  • Substrate Steric Hindrance: For sterically demanding aryl halides or boronic acids, stronger and more soluble bases like Cs₂CO₃ or K₃PO₄ are often required to overcome the steric repulsion and facilitate transmetalation.[14][15] The use of bulky, electron-rich phosphine ligands in conjunction with these bases can be particularly effective.[16]

  • Heteroaryl Substrates: The coupling of heteroaryl halides, especially those containing nitrogen, can be challenging. K₃PO₄ is frequently the base of choice for these substrates as it is less likely to coordinate to the palladium center or participate in unwanted side reactions with the heterocyclic ring.[17][18]

  • Functional Group Compatibility: The presence of base-sensitive functional groups, such as esters or ketones prone to enolization, necessitates the use of milder bases. In such cases, weaker carbonates like Na₂CO₃ or K₂CO₃ are preferred over stronger hydroxides. For highly sensitive substrates, organic bases like DIPEA may be considered, although this often comes at the cost of lower reaction rates and yields.[4]

  • Solvent System: The solubility of the base in the chosen solvent system is critical. For biphasic systems (e.g., toluene/water or dioxane/water), inorganic carbonates and phosphates are readily soluble in the aqueous phase. For anhydrous conditions, the higher solubility of Cs₂CO₃ in many organic solvents can be a significant advantage.[10]

Field-Proven Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for Suzuki-Miyaura cross-coupling reactions using a selection of commonly employed bases.

Protocol 1: General Procedure using Sodium Carbonate (Na₂CO₃)

This protocol is a robust starting point for a wide range of aryl bromide and arylboronic acid couplings.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene to the flask.

  • In a separate vial, dissolve the Na₂CO₃ in the water. Add the aqueous Na₂CO₃ solution to the reaction flask.

  • Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Pd(PPh₃)₄, Toluene add_base Add Aqueous Na₂CO₃ Solution start->add_base inert_atm Flush with Inert Gas add_base->inert_atm heat Heat to 80-90 °C with Stirring inert_atm->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Procedure for Nitrogen-Containing Heterocycles using Potassium Phosphate (K₃PO₄)

This protocol is optimized for the coupling of nitrogen-containing heteroaryl halides, which can be challenging substrates.

Materials:

  • Heteroaryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a Schlenk tube, combine the heteroaryl halide, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Add the remaining 1,4-dioxane and water to the Schlenk tube.

  • Seal the tube and degas the reaction mixture by three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an aqueous workup and purification as described in Protocol 1.

Protocol 3: Procedure for Sterically Hindered Substrates using Cesium Carbonate (Cs₂CO₃)

This protocol is tailored for the coupling of sterically demanding substrates where other bases may be less effective.

Materials:

  • Sterically hindered aryl halide (1.0 mmol, 1.0 equiv)

  • Sterically hindered arylboronic acid (1.3 mmol, 1.3 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.5 mmol, 2.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash the pad with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The judicious selection of a base is a critical determinant for the success of the Suzuki-Miyaura cross-coupling reaction. While standard conditions using common carbonate bases are effective for a wide range of transformations, challenging substrates, such as sterically hindered systems and nitrogen-containing heterocycles, often require more specialized conditions. A thorough understanding of the mechanistic role of the base, coupled with a data-driven approach to selection, empowers researchers to navigate the nuances of this powerful synthetic tool and efficiently achieve their desired synthetic targets. This guide serves as a foundational resource for both seasoned practitioners and those new to the field, providing the necessary insights to optimize reaction conditions and advance their research and development endeavors.

References

A Comparative Guide to the Performance of Multihalogenated Vinyl Ethers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a perpetual challenge. The introduction of fluorine and fluorinated moieties into organic molecules can profoundly influence their physicochemical and biological properties, making the development of robust synthetic methodologies for their incorporation a critical area of research. Among the various precursors utilized for the synthesis of valuable fluorinated building blocks, multihalogenated vinyl ethers have emerged as versatile and highly reactive reagents.

This guide provides an in-depth evaluation of the performance of multihalogenated vinyl ethers in key synthetic transformations, primarily focusing on cross-coupling and cycloaddition reactions. We will objectively compare their efficacy against established and alternative methods, supported by experimental data, to offer a clear perspective on their advantages and limitations. Our analysis is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring a thorough understanding for the discerning researcher.

The Synthetic Utility of Multihalogenated Vinyl Ethers: An Overview

Multihalogenated vinyl ethers, such as those derived from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), possess a unique structural motif. The presence of multiple, distinct halogen atoms on the vinyl group allows for selective and sequential functionalization, making them powerful linchpins in convergent synthetic strategies.[1][2] The electron-withdrawing nature of the fluorine atoms also significantly influences the reactivity of the double bond, opening up avenues for unique transformations.

This guide will focus on two primary areas of application where multihalogenated vinyl ethers have demonstrated significant potential:

  • Palladium-Catalyzed Cross-Coupling Reactions: For the synthesis of highly substituted fluoroalkenes and fluoroenynes.

  • Cycloaddition Reactions: For the construction of four-membered ring systems.

We will compare their performance in these domains with alternative synthetic approaches, providing a clear rationale for reagent and methodology selection.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of fluoroalkenes and fluoroenynes is of paramount importance in medicinal chemistry, as these motifs can serve as bioisosteres for amide bonds, enhancing metabolic stability and lipophilicity.[1][3] Multihalogenated vinyl ethers have proven to be excellent substrates for Suzuki-Miyaura and Sonogashira cross-coupling reactions to access these valuable compounds.[1][2]

Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling of multihalogenated vinyl ethers with boronic acids provides a direct route to a wide array of substituted fluoroalkenes. A key advantage of these reagents is the differential reactivity of the halogen atoms, with the bromine atom being selectively displaced under palladium catalysis.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzene with Phenylboronic Acid

A detailed experimental protocol for the Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel, add 1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzene (1.0 equiv.), phenylboronic acid (2.0 equiv.), palladium diacetate (Pd(OAc)₂, 5 mol %), and triphenylphosphine (PPh₃, 20 mol %).

  • Add potassium phosphate (K₃PO₄, 2.0 equiv.) as the base.

  • Add tetrahydrofuran (THF) as the solvent.

  • Degas the mixture and heat to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired fluoroalkene.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Suzuki-Miyaura Cross-Coupling Workflow

Comparative Performance Data:

The following table summarizes the performance of a multihalogenated vinyl ether in Suzuki-Miyaura coupling with various boronic acids, compared to a common alternative for fluoroalkene synthesis, vinyl triflates.

ElectrophileBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzenep-Tolylboronic acidPd(OAc)₂ / PPh₃K₃PO₄THF98[1]
1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzenep-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄THF95[1]
1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzenep-Formylphenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄THF80[1]
Cyclohexenyl triflatePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Dioxane92[4]
1-Octenyl triflatePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Dioxane88[4]

Expertise & Experience: Causality Behind Experimental Choices

The choice of a multihalogenated vinyl ether as a fluoroalkene precursor is often driven by its ready availability and the high yields achievable in cross-coupling reactions. The palladium-catalyzed reaction proceeds selectively at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. The use of a phosphine ligand like PPh₃ is crucial for stabilizing the active Pd(0) species and facilitating the oxidative addition step.[1]

In comparison, vinyl triflates are also highly reactive electrophiles in Suzuki couplings, often providing excellent yields under mild conditions.[4][5][6] The reactivity order is generally I > Br ≈ OTf > Cl.[5] However, vinyl triflates can be more sensitive to moisture and the triflating agents required for their synthesis can be expensive. For substrates where the corresponding phenol is readily available, the synthesis of the multihalogenated vinyl ether can be more cost-effective.

Sonogashira Cross-Coupling: A Powerful Tool for Fluoroenyne Synthesis

Multihalogenated vinyl ethers are also excellent substrates for the Sonogashira coupling with terminal alkynes, providing access to valuable fluoroenynes.

Experimental Protocol: Sonogashira Coupling of 1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzene with Phenylacetylene

  • To a reaction vessel, add 1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzene (1.0 equiv.), phenylacetylene (2.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol %), and copper(I) iodide (CuI, 8 mol %).

  • Add triethylamine (Et₃N) as the base and solvent.

  • Degas the mixture and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Sonogashira Cross-Coupling Workflow

Comparative Performance Data:

ElectrophileAlkyneCatalyst SystemBaseSolventYield (%)Reference
1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NEt₃N80[1]
1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzene1-HexynePd(PPh₃)₄ / CuIEt₃NEt₃N92[7]
1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)benzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NEt₃N55[1]

Expertise & Experience: Causality Behind Experimental Choices

The Sonogashira coupling relies on a dual catalytic cycle involving both palladium and copper. The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] The use of an amine base like triethylamine is crucial for both the deprotonation of the terminal alkyne and as a solvent. The mild reaction conditions (often room temperature) are a significant advantage of this method.

Alternative Method: The Shapiro Fluorination

An important alternative for the synthesis of fluoroalkenes is the Shapiro reaction, which involves the decomposition of a tosylhydrazone in the presence of an organolithium base and a fluorine source.[8][9]

Experimental Protocol: One-Pot Shapiro Fluorination

  • To a solution of the starting ketone (1.0 equiv.) in a suitable solvent (e.g., THF), add tosylhydrazide (1.1 equiv.) and stir to form the tosylhydrazone.

  • Cool the mixture to -78 °C and add n-butyllithium (2.2 equiv.) dropwise.

  • After stirring for a specified time, add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 equiv.) in the same solvent.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.[8][10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Shapiro Fluorination Workflow

Comparative Discussion:

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Multihalogenated Vinyl Ether Cross-Coupling PhenolsHalothane, Pd catalyst, boronic acid/alkyneHigh yields, broad substrate scope, mild conditions for Sonogashira.[1]Requires synthesis of the vinyl ether precursor.
Shapiro Fluorination KetonesTosylhydrazide, organolithium base, NFSIStarts from readily available ketones, one-pot procedure possible.[8][10]Requires stoichiometric strong base, can have regioselectivity issues.[9]

The Shapiro fluorination offers a valuable, transition-metal-free alternative to the cross-coupling methods. Its primary advantage is the use of readily available ketones as starting materials.[3] However, the reaction requires stoichiometric amounts of a strong organolithium base and can sometimes lead to mixtures of regioisomers, depending on the substitution pattern of the ketone. In contrast, the cross-coupling of multihalogenated vinyl ethers generally proceeds with high regioselectivity at the C-Br bond.

Performance in [2+2] Cycloaddition Reactions

The electron-deficient nature of the double bond in multihalogenated vinyl ethers makes them interesting partners in cycloaddition reactions, particularly for the synthesis of cyclobutane derivatives.

Thermal vs. Photochemical [2+2] Cycloadditions

[2+2] cycloadditions can be induced either thermally or photochemically. Thermally allowed [2+2] cycloadditions are relatively rare and often require highly activated substrates, such as ketenes.[11] Photochemical [2+2] cycloadditions are more general and proceed via the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene in a stepwise manner.[12][13]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Thermal vs. Photochemical [2+2] Cycloaddition

Comparative Discussion:

While there is extensive literature on the [2+2] cycloadditions of non-halogenated vinyl ethers, direct comparative studies with their multihalogenated counterparts are less common. The electron-withdrawing halogens in multihalogenated vinyl ethers are expected to lower the energy of the LUMO, making them more reactive towards electron-rich alkenes in thermal, polar [2+2] cycloadditions. In photochemical cycloadditions, the halogen atoms may influence the photophysical properties of the vinyl ether and the stability of the intermediate biradical, potentially affecting the stereochemical outcome of the reaction. Further research in this area is warranted to fully elucidate the comparative performance.

Conclusion and Future Outlook

Multihalogenated vinyl ethers are highly valuable and versatile reagents in modern organic synthesis. Their performance in palladium-catalyzed cross-coupling reactions for the synthesis of fluoroalkenes and fluoroenynes is particularly noteworthy, offering high yields and broad substrate scope under relatively mild conditions. When compared to alternatives like the Shapiro fluorination, they provide a complementary approach with distinct advantages in terms of regioselectivity and the avoidance of strong bases.

The potential of multihalogenated vinyl ethers in cycloaddition reactions remains an area ripe for further exploration. Their unique electronic properties suggest that they could offer novel reactivity and selectivity in the construction of complex cyclic systems.

For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and comparative performance of multihalogenated vinyl ethers is essential for the strategic design of efficient and effective synthetic routes. This guide provides a solid foundation for making informed decisions when considering these powerful synthetic tools.

References

  • Omote, M., et al. (2021). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 17, 2691–2703. [Link]

  • PubMed. (2021). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897. [Link]

  • Yang, M.-H. (2015). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(5), 2617–2683.
  • Bach, T., & Hehn, J. P. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • NPTEL-NOC IITM. (2021, September 5). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction [Video]. YouTube. [Link]

  • Professor Solano. (2020, April 2). Ch 24 - Part 3 -Thermal versus Photochemical Cycloadditions [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 12). Shapiro reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (n.d.). 2-BORNENE. Organic Syntheses, 51, 66. [Link]

  • Salamon-Krokosz, K., et al. (2022). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2022(5), 1-20.
  • Altman, R. A., et al. (2013). Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics. PubMed, 23865910. [Link]

  • Majumdar, S., et al. (2021). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore. Organic Letters, 23(35), 9643–9650.
  • Yang, M.-H., et al. (2013). Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics. Organic Letters, 15(15), 3894-3897.
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Omote, M., et al. (2021). Cross-coupling reactions between multihalogenated vinyl ethers 1 and various alkynes 5. [Link]

  • Huisgen, R., et al. (1993). 1,2-Bis(trifluoromethyl)ethene-1,2-dicarbonitrile: (2+2) Cycloadditions with Vinyl Ethers. Journal of the American Chemical Society, 115(14), 6293–6302.
  • Meggers, E., et al. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. Journal of the American Chemical Society, 138(22), 6954–6957.
  • Liebeskind, L. S., et al. (2010). Halogenated catechols from cycloaddition reactions of η4-(2-ethoxyvinylketene)iron(0) complexes with 1-haloalkynes. Tetrahedron Letters, 51(6), 921–923.
  • Occhiato, E. G., et al. (2001). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters. The Journal of Organic Chemistry, 66(7), 2459–2465.
  • Kunz, H., et al. (2002). Solid-Phase [2+2] Cycloadditions between Chlorosulfonyl Isocyanate and Chiral Vinyl Ethers. European Journal of Organic Chemistry, 2002(14), 2375-2386.
  • Langlois, Y., et al. (1992). Cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to vinyl ethers. Enantioselective synthesis of 2-(N-benzylpiperidin-2-yl)ethanol. Tetrahedron: Asymmetry, 3(10), 1259-1262.

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Safety Operating Guide

Navigating the Disposal of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape: A Dual-Functionality Molecule

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate possesses two key functional groups that dictate its reactivity and potential hazards: the sulfonate ester and the 2,2-difluoroethenyl group.

  • Sulfonate Esters: This family of compounds are known to be reactive. Their disposal requires careful consideration to avoid uncontrolled reactions.[1] Hydrolysis, particularly under alkaline conditions, is a known degradation pathway for sulfonate esters.[1]

  • Fluoroalkenes: The presence of the difluoroethenyl moiety introduces additional hazards. Fluoroalkenes can exhibit significant toxicity, particularly through inhalation, with some members of this class causing severe respiratory effects.[2][3] Furthermore, the thermal decomposition of organofluorine compounds can release highly toxic and corrosive substances, including hydrogen fluoride (HF).[4][5][6][7] The double bond in fluoroalkenes also makes them susceptible to reactions with nucleophiles.[3][8]

Given these characteristics, a multi-pronged approach to disposal is warranted, prioritizing personnel safety and environmental protection.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, it is imperative to establish a stringent safety protocol.

Table 1: Essential Personal Protective Equipment (PPE)

Equipment Specifications Rationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and potential projectiles from vigorous reactions.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact with the corrosive and potentially toxic compound.
Body Protection Flame-retardant lab coat and chemical-resistant apronProtects against spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.Prevents inhalation of potentially toxic vapors or aerosols.

Engineering Controls:

  • Chemical Fume Hood: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station in case of accidental contact.

Step-by-Step Disposal Procedures

The recommended disposal strategy for this compound involves a primary chemical neutralization step followed by disposal as hazardous waste. This approach aims to mitigate the reactivity of the compound before it leaves the laboratory.

Chemical Neutralization: Alkaline Hydrolysis

Alkaline hydrolysis is a well-established method for the degradation of sulfonate esters.[1] This procedure will break down the sulfonate ester linkage, reducing the overall reactivity of the compound.

Materials:

  • 1 M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • pH paper or a calibrated pH meter

Protocol:

  • Preparation: In a designated chemical fume hood, place the container with the this compound waste on a stir plate.

  • Dilution (Optional but Recommended): If the waste is concentrated, it can be diluted with a compatible solvent (e.g., isopropanol) to better control the reaction rate.

  • Slow Addition of Base: While stirring vigorously, slowly add the 1 M NaOH solution to the waste. The addition should be dropwise to control any potential exothermic reaction.

  • Monitor pH: Periodically check the pH of the solution. Continue adding NaOH until the pH is consistently above 12.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the sulfonate ester.

  • Final pH Check: After 24 hours, check the pH again to ensure it remains above 12.

Waste Collection and Labeling

Once the hydrolysis is complete, the resulting solution must be collected and disposed of as hazardous waste.

  • Container: Use a clearly labeled, leak-proof, and chemically compatible waste container.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The chemical name: "Hydrolyzed this compound waste"

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date of accumulation

Final Disposal

The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this material down the drain or in regular trash. High-temperature incineration by a licensed waste disposal facility is the recommended final disposal method for organofluorine compounds to ensure their complete destruction.[9]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

Chemical Incompatibility

To prevent hazardous reactions, avoid contact between this compound and the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: May catalyze unwanted side reactions.

  • Strong Bases (undiluted): While used for controlled hydrolysis, direct contact with concentrated bases can cause a rapid and uncontrolled reaction.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_neutralization Chemical Neutralization cluster_disposal Waste Management start Start: Have 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate Waste assess_hazards Assess Hazards: - Sulfonate Ester Reactivity - Fluoroalkene Toxicity start->assess_hazards ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat & Apron assess_hazards->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood hydrolysis Perform Alkaline Hydrolysis: - Slowly add 1M NaOH - Stir for 24 hours - Maintain pH > 12 fume_hood->hydrolysis collect_waste Collect Hydrolyzed Waste in a Labeled, Compatible Container hydrolysis->collect_waste ehs_disposal Arrange for Disposal via Institutional EHS Office collect_waste->ehs_disposal incineration Final Disposal Method: High-Temperature Incineration ehs_disposal->incineration

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of reactive chemical intermediates like this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, implementing robust safety protocols, and following a systematic disposal plan, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide provides a framework for achieving this critical objective, empowering you to continue your innovative work with confidence and a steadfast commitment to safety.

References

  • Zapp, J. A., Jr. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 255–267.
  • Clayton, J. W., Jr. (1967). Fluorocarbon toxicity and biological action. Fluorine Chemistry Reviews, 1(2), 197-252.
  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 2782312, 2,2-difluoroethyl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Smart, B. E. (2001). Fluorine substituent effects. Journal of Fluorine Chemistry, 109(1), 3-11.
  • Centers for Disease Control and Prevention. (2021). Hydrogen Fluoride. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • American Chemical Society. (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of California, Los Angeles. (n.d.). UCLA Chemical Safety Manual. Retrieved from [Link]

  • Teasdale, A. (Ed.). (2010).
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these molecules. This guide provides an in-depth, procedural framework for the safe handling of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined herein are designed to be a self-validating system of safety, grounded in the established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) model.

This guide is structured to provide immediate, actionable intelligence for laboratory personnel. It moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Assessment and Core Principles

Based on analogous structures, this compound should be treated as a hazardous substance with the following anticipated risks:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

Therefore, the foundational principle of handling this compound is the prevention of contact through a multi-layered PPE strategy and robust engineering controls.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures and quantities being handled. The following table summarizes the recommended PPE.

Protection Level Equipment Specifications & Rationale
Primary Containment Certified Chemical Fume HoodRationale: All manipulations of this compound, including weighing and solution preparation, must be conducted in a fume hood to mitigate inhalation risks.[4]
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be flexible-fitting with hooded ventilation to protect against splashes.[5] Face Shield: To be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.[6] Rationale: This dual-layer protection is crucial to prevent serious eye damage from splashes.
Hand Protection Double Gloving: Nitrile GlovesInner Glove: Standard nitrile laboratory glove. Outer Glove: A second pair of nitrile gloves. Rationale: Nitrile gloves offer good resistance to a range of chemicals, including solvents and limited exposure to acids and bases.[7] Double gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[6] For prolonged exposure or when using specific solvents, consult a glove manufacturer's compatibility chart.[6]
Body Protection Flame-Resistant Laboratory CoatMaterial: Must be flame-resistant and fully buttoned with tight-fitting cuffs. Rationale: A lab coat is the minimum requirement for body protection to shield against incidental contact and small splashes.[6] Clothing worn underneath should cover the legs completely; shorts and open-toed shoes are never appropriate.[5]
Respiratory Protection NIOSH-Approved Respirator (if required)Type: An air-purifying respirator (APR) with organic vapor cartridges may be necessary if engineering controls are insufficient or during a large spill.[6][8] Rationale: A respirator is a secondary line of defense. Its use requires a formal respiratory protection program, including fit-testing and training.[5]

Procedural, Step-by-Step Guidance

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

  • Lab Coat: Don the flame-resistant lab coat and ensure it is fully buttoned.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Diagram: PPE Donning Sequence

PPE_Donning_Sequence start Start lab_coat 1. Don Lab Coat start->lab_coat inner_gloves 2. Don Inner Gloves lab_coat->inner_gloves eye_face 3. Don Goggles & Face Shield inner_gloves->eye_face outer_gloves 4. Don Outer Gloves eye_face->outer_gloves end Ready for Work outer_gloves->end

Doffing PPE: Preventing Cross-Contamination

Removing PPE correctly is as important as putting it on correctly to prevent the spread of contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Remove the lab coat, folding it inward to contain any contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again, turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[9]

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound within a chemical fume hood.[4] Use appropriate tools (spatulas, etc.) to avoid direct contact.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The container should be tightly sealed.[10]

Spill Management

In the event of a spill, immediate and correct action is paramount.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For a small, manageable spill, trained personnel with appropriate PPE can proceed. For large spills, evacuate the laboratory and contact the institution's emergency response team.[6]

  • Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. A respirator may be necessary depending on the size of the spill and the ventilation.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove and dispose of all PPE as contaminated waste.

  • Wash Hands: Thoroughly wash your hands.

Diagram: Small Spill Response Workflow

Spill_Response spill Spill Occurs alert 1. Alert & Restrict Area spill->alert ppe 2. Don Full PPE alert->ppe contain 3. Contain with Inert Absorbent ppe->contain collect 4. Collect into Waste Container contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Dispose of Waste & Contaminated PPE decon->dispose wash 7. Wash Hands dispose->wash end Procedure Complete wash->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.